Tris(hydroxypropyl)phosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[bis(3-hydroxypropyl)phosphanyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICAEXQYKBMDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CP(CCCO)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451537 | |
| Record name | Tris(hydroxypropyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4706-17-6 | |
| Record name | Tris(hydroxypropyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4706-17-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Tris(hydroxypropyl)phosphine (THPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(hydroxypropyl)phosphine (THPP) is a versatile, water-soluble, and air-stable reducing agent and phosphine (B1218219) ligand of significant interest in chemical synthesis, drug development, and materials science. Its ability to reduce disulfide bonds with high efficiency and its stability under aqueous conditions make it a valuable tool in proteomics and other biological applications. This technical guide provides a comprehensive overview of the synthesis and purification of THPP, offering detailed experimental protocols and characterization data to support researchers in its preparation and use.
Introduction
This compound, with the chemical formula P(CH₂CH₂CH₂OH)₃, is a tertiary phosphine characterized by the presence of three hydroxypropyl substituents. This structure imparts unique properties, including high water solubility and reduced air sensitivity compared to other trialkylphosphines. These characteristics are highly desirable in various applications, particularly in biological systems where aqueous compatibility is paramount.
In the pharmaceutical industry, THPP is employed as a reducing agent in the synthesis of active pharmaceutical ingredients (APIs). It also serves as a ligand in transition metal-catalyzed reactions, contributing to the formation of complex molecular architectures. Furthermore, its utility extends to nanotechnology for the synthesis and functionalization of nanoparticles, and in analytical chemistry as a stabilizer.
This guide will focus on the primary synthetic route to THPP and detail methods for its purification to a high degree of purity, essential for demanding research and development applications.
Synthesis of this compound
The most common and direct method for the synthesis of THPP is the radical-mediated hydrophosphination of allyl alcohol with phosphine gas (PH₃). This reaction proceeds via a free-radical chain mechanism, typically initiated by UV irradiation or a chemical radical initiator.
Reaction Principle
The reaction involves the addition of the P-H bond of phosphine across the carbon-carbon double bond of allyl alcohol. The anti-Markovnikov addition is observed, leading to the formation of the desired this compound.
Overall Reaction:
PH₃ + 3 CH₂=CHCH₂OH → P(CH₂CH₂CH₂OH)₃
Experimental Protocol
A detailed experimental protocol, including specific reaction conditions, is best sourced from relevant chemical literature. The following is a generalized procedure based on established principles of radical hydrophosphination.
Materials:
-
Phosphine gas (PH₃)
-
Allyl alcohol (CH₂=CHCH₂OH)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV light source
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (B95107) or dioxane)
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Reaction Setup: A high-pressure reaction vessel equipped with a magnetic stirrer, gas inlet, pressure gauge, and a port for liquid addition is assembled and thoroughly dried. The system is then purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Charging the Reactor: Under an inert atmosphere, anhydrous and deoxygenated allyl alcohol and the chosen solvent are transferred to the reaction vessel. If a chemical initiator is used, it is also added at this stage.
-
Introduction of Phosphine: The reaction vessel is cooled, and a precise amount of phosphine gas is condensed into the reactor. The molar ratio of allyl alcohol to phosphine should be at least 3:1 to favor the formation of the trisubstituted product.
-
Reaction Initiation and Progression:
-
UV Initiation: If using photochemical initiation, the reaction mixture is irradiated with a suitable UV lamp while maintaining vigorous stirring.
-
Chemical Initiation: If using a chemical initiator like AIBN, the reaction mixture is heated to the decomposition temperature of the initiator (for AIBN, typically 65-85 °C).
-
-
Monitoring the Reaction: The reaction progress can be monitored by observing the pressure drop within the reactor as the gaseous phosphine is consumed.
-
Work-up: Upon completion, the reactor is cooled to room temperature, and any excess phosphine is safely vented through a scrubbing system (e.g., a bleach solution). The reaction mixture is then carefully transferred to a round-bottom flask under an inert atmosphere. The solvent is removed under reduced pressure to yield the crude THPP.
Safety Precautions: Phosphine gas is extremely toxic, pyrophoric, and requires specialized handling procedures. This synthesis should only be performed by trained personnel in a well-ventilated fume hood and with appropriate safety equipment.
Purification of this compound
Crude THPP may contain unreacted starting materials, partially substituted phosphines, and the corresponding phosphine oxide. Several methods can be employed to achieve high purity.
Column Chromatography
A reported method for the purification of THPP utilizes column chromatography with a specific stationary phase.[1]
Experimental Protocol:
-
Stationary Phase Preparation: Monodisperse polystyrene microspheres are prepared and packed into a chromatography column.[1]
-
Column Equilibration: The column is equilibrated with several column volumes of deionized water.[1]
-
Sample Loading: A solution of crude THPP (e.g., 60% purity) in water is prepared and loaded onto the column.[1]
-
Elution:
-
The column is first washed with deionized water to remove highly polar impurities.[1]
-
A stepwise gradient of acetonitrile (B52724) in water is then used for elution. A 10% acetonitrile in water solution is used to elute the purified THPP, and fractions are collected.[1]
-
Finally, a higher concentration of acetonitrile (e.g., 70%) can be used to wash the column.[1]
-
-
Analysis: The collected fractions are analyzed for purity, and those containing pure THPP are combined and the solvent is removed under reduced pressure.
This method has been reported to increase the purity of THPP from 60% to 81.5% with a recovery rate of 70%.[1]
Other Potential Purification Methods
-
Vacuum Distillation: Given its boiling point of 196-198 °C at 1 Torr, vacuum distillation can be a viable method for separating THPP from less volatile impurities. Care must be taken as some phosphines can be thermally unstable.
-
Recrystallization: If the crude THPP is a solid or can be solidified, recrystallization from a suitable solvent or solvent mixture could be an effective purification technique. The choice of solvent would depend on the solubility profile of THPP and its impurities.
Characterization Data
The identity and purity of synthesized THPP should be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₂₁O₃P |
| Molecular Weight | 208.24 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 196-198 °C (at 1 Torr) |
| ³¹P NMR (pH 4.5) | δ +15.8 ppm (protonated form) |
| ³¹P NMR (pH ≥ 7) | δ -30 ppm (free base) |
| ³¹P NMR of Oxide | δ +60 ppm |
Logical Workflow for THPP Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to purified THPP.
Conclusion
The synthesis of this compound via the radical-mediated addition of phosphine to allyl alcohol provides a direct route to this valuable chemical. Subsequent purification, particularly through specialized column chromatography, allows for the isolation of high-purity THPP suitable for a wide range of applications in research and industry. The protocols and data presented in this guide offer a foundational understanding for the successful preparation and characterization of this important phosphine derivative. Researchers should always consult primary literature and adhere to strict safety protocols, especially when handling highly toxic reagents like phosphine gas.
References
Tris(hydroxypropyl)phosphine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physical, Chemical, and Practical Aspects of a Versatile Reducing Agent
Tris(hydroxypropyl)phosphine (THPP) is a water-soluble, air-stable phosphine-based reducing agent that has gained significant traction in biochemical and pharmaceutical research. Its efficacy in cleaving disulfide bonds, coupled with its advantageous stability and broad pH compatibility, makes it a valuable tool for scientists and professionals in drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of THPP, details on experimental applications, and safety considerations.
Core Properties of this compound
This compound is a colorless to pale yellow, viscous liquid. Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.
Physical Properties
| Property | Value | References |
| Appearance | Viscous liquid | [1][2] |
| Melting Point | 196 °C | [3] |
| Boiling Point | 196-198 °C (at 1 Torr) | [4][5] |
| Density | 1.136 g/mL at 25 °C | [3][5][6] |
| Flash Point | >110 °C | [3][5] |
| Solubility | Soluble in water in all proportions, also soluble in organic solvents. | [1][7] |
| Vapor Pressure | 0.0±1.2 mmHg at 25°C (Predicted) | [5] |
| Refractive Index | 1.731 (Predicted) | [5] |
Chemical and Identification Data
| Property | Value | References |
| Chemical Formula | C₉H₂₁O₃P | [3][8][9] |
| Molecular Weight | 208.24 g/mol | [3][8][9] |
| CAS Number | 4706-17-6 | [3][8][9] |
| SMILES | C(CO)CP(CCCO)CCCO | [3] |
| pKa | 14.59±0.10 (Predicted) | [4] |
| Stability | More stable to air oxidation than TCEP-HCl, especially in buffered aqueous-organic media. | [3] |
Chemical Reactivity and Applications
The primary utility of this compound in research and drug development stems from its function as a potent and selective reducing agent for disulfide bonds.[10] This property is crucial in various applications, including protein chemistry, peptide synthesis, and proteomics.
Disulfide Bond Reduction
THPP is highly effective in reducing disulfide bonds within and between peptides and proteins, a critical step in many analytical and preparative procedures.[10] It offers several advantages over traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT):
-
Speed and Efficiency: THPP often demonstrates faster reduction kinetics compared to DTT.[3]
-
Stability: It is significantly more resistant to air oxidation, providing longer-lasting reducing power in solution.[3][11]
-
Broad pH Range: THPP is effective over a wide pH range, offering greater flexibility in experimental design.[3]
-
Odorless: Unlike thiol-based reagents, THPP is odorless, improving the laboratory environment.[7]
-
Compatibility: It is compatible with immobilized metal affinity chromatography (IMAC) as it does not reduce the metal ions used in this technique.[12]
The reduction of a disulfide bond by THPP is an irreversible reaction that results in the formation of two thiol groups and this compound oxide, as illustrated in the workflow below.
Caption: Workflow of disulfide bond reduction by THPP.
Other Applications
Beyond disulfide bond reduction, THPP has been utilized as:
-
A ligand in the synthesis of dendritic macromolecules used as catalysts.[4][13]
-
A reducing agent in the synthesis of disulfide cyclopeptides.[4]
-
A catalyst in the conversion of polysulfides.[9]
-
A reagent in the reduction of dehydroascorbic acid to ascorbic acid.[9]
Experimental Protocols
While detailed, user-submitted experimental protocols are varied and application-specific, the following sections provide an overview of common methodologies involving THPP.
Purification of this compound
A published method for the purification of THPP involves chromatographic separation.[3] The general steps are as follows:
-
Preparation of Chromatography Medium: Monodisperse polystyrene microspheres are prepared and packed into a chromatography column.
-
Sample Preparation: The crude THPP is dissolved in water to a concentration of approximately 20 mg/mL.
-
Column Equilibration and Loading: The column is equilibrated with water, after which the THPP solution is loaded onto the column.
-
Washing: The column is washed with several column volumes of water to remove unbound impurities.
-
Elution: The purified THPP is eluted from the column using a water solution containing 10% acetonitrile (B52724). Fractions are collected and analyzed for purity.
-
Column Regeneration: The column is cleaned with a 70% acetonitrile solution.
This method has been reported to increase the purity of THPP to over 80%.[3]
Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for assessing the purity of THPP and monitoring its oxidation.
-
³¹P NMR: The phosphorus nucleus provides a distinct signal that is sensitive to its chemical environment. In its reduced form, THPP exhibits a ³¹P NMR signal. Upon oxidation to this compound oxide, this signal shifts significantly, allowing for the quantification of the oxidized species.
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling to ensure laboratory safety.
Hazard Identification
-
GHS Pictogram: GHS05 (Corrosion)[6]
-
Signal Word: Danger[6]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[14][15]
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[14]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[14]
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[14]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[14][15]
-
Storage and Handling
-
Storage: Store in a cool place (2°C to 8°C), kept dry, and protected from light.[3] It is sensitive to air and should be handled under an inert atmosphere for long-term stability.[4]
-
Handling: Use in a well-ventilated area. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, including chemically impermeable gloves.
Logical Relationships in Experimental Design
The choice of a reducing agent is a critical decision in experimental design, particularly in proteomics and protein-based drug development. The following diagram illustrates the logical considerations when choosing between THPP and other common reducing agents.
Caption: Decision-making workflow for selecting a reducing agent.
Conclusion
This compound is a robust and versatile reducing agent with clear advantages in stability, efficiency, and user-friendliness over traditional thiol-based reagents. Its compatibility with a wide range of experimental conditions makes it an invaluable tool for researchers and professionals in drug development, particularly in applications involving protein modification and analysis. Proper understanding of its properties and adherence to safety protocols will ensure its effective and safe implementation in the laboratory.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. guidechem.com [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. This compound THPP [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. resources.strem.com [resources.strem.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tris(hydroxypropyl)phosphine (THPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tris(hydroxypropyl)phosphine (THPP), a versatile and increasingly popular reagent in biochemical and pharmaceutical research. This document details its chemical properties, synthesis, and key applications, with a focus on its role as a disulfide reducing agent.
Core Properties and Molecular Structure
This compound, also known as THPP, is a water-soluble and air-stable phosphine (B1218219) that has emerged as a superior alternative to traditional disulfide reducing agents like dithiothreitol (B142953) (DTT). Its chemical identity and key properties are summarized below.
Chemical Identification and Molecular Structure:
-
Chemical Name: Tris(3-hydroxypropyl)phosphine[1]
-
CAS Number: 4706-17-6
-
Molecular Formula: C₉H₂₁O₃P[2]
-
Molecular Weight: 208.24 g/mol
The molecular structure of THPP consists of a central phosphorus atom bonded to three hydroxypropyl chains. This structure confers high water solubility and stability in aqueous solutions.
(Image of the molecular structure of this compound would be placed here in a full whitepaper)
Physicochemical Properties:
The following table summarizes the key physicochemical properties of THPP, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | Viscous liquid | [3] |
| Density | 1.136 g/mL at 25 °C | [3] |
| Boiling Point | 196-198 °C at 1 Torr | [4] |
| Flash Point | >110 °C | [3][4] |
| Solubility | Soluble in water and organic solvents | [5] |
| Stability | Air-stable, particularly at biological pH | |
| Storage | +2 °C to +8 °C, protected from air and light | [4] |
Synthesis of this compound
While detailed, step-by-step synthesis protocols for this compound are not widely available in publicly accessible literature, the primary synthetic route involves the radical-mediated addition of phosphine (PH₃) to allyl alcohol. This reaction is a variation of hydrophosphination, where the P-H bond of phosphine adds across the carbon-carbon double bond of allyl alcohol.
A general overview of a synthetic approach is described as the reaction of 3-chloroisopropyl ether with triethyl phosphite (B83602) under alkaline conditions.[6] However, specific reaction conditions, purification methods, and yields are not extensively detailed in the available resources. For researchers requiring this compound, commercial sources are readily available.
Applications in Research and Drug Development
THPP's unique properties make it a valuable tool in a variety of applications, particularly in proteomics and drug development where the reduction of disulfide bonds is a critical step.
Reduction of Disulfide Bonds
The primary application of THPP is the rapid and irreversible reductive cleavage of disulfide bonds in proteins and peptides.[7] This is a crucial step in many proteomics workflows, as it unfolds proteins and allows for their complete digestion by proteolytic enzymes like trypsin.
Advantages over Traditional Reducing Agents:
-
Superior Stability: THPP is significantly more stable in aqueous solutions at biological pH compared to DTT, which is prone to oxidation.
-
Odorless: Unlike DTT and β-mercaptoethanol, THPP is odorless, improving laboratory working conditions.
-
Compatibility: It is compatible with a wider range of reagents and techniques, including immobilized metal affinity chromatography (IMAC), as it does not reduce the metal ions.
-
Effectiveness: THPP is a more potent reducing agent than DTT and is effective over a broad pH range.[8]
Peptide and Protein Chemistry
In addition to its use in proteomics, THPP is employed in:
-
Peptide Synthesis: It can be used for the one-pot ligation-oxidative cyclization to form disulfide cyclopeptides.
-
Protein Modification: Its ability to efficiently reduce disulfide bonds makes it a valuable reagent for protein refolding studies and for the analysis of protein structure and function.
Other Applications
THPP also finds use as:
-
A ligand in the synthesis of dendritic macromolecules.
-
A catalyst in various organic reactions.
Experimental Protocols
Protocol for Reduction and Alkylation of Peptides for Proteomics
This protocol describes a standard procedure for the reduction of disulfide bonds in peptides using THPP, followed by alkylation to prevent their re-formation. This is a common sample preparation workflow for mass spectrometry-based proteomics.
Materials:
-
Peptide sample
-
50 mM HEPES buffer, pH 8.2
-
Tris(3-hydroxypropyl)phosphine (THPP)
-
Iodoacetamide (B48618) (IAA)
-
Solvents for mass spectrometry (e.g., acetonitrile, formic acid)
Procedure:
-
Reconstitution: Reconstitute the dried peptide sample in 50 mM HEPES buffer (pH 8.2) to a concentration of 1 µg/µL.
-
Reduction: Add THPP to the peptide solution to a final concentration of 5 mM.
-
Incubate the mixture at 56 °C for 25 minutes.
-
Cool the sample to room temperature.
-
Alkylation: Add iodoacetamide to a final concentration of 14 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
Quenching: Add an additional equivalent of THPP (to a final concentration of 10 mM) to quench the excess iodoacetamide.
-
The sample is now ready for desalting (e.g., using a C18 column) and subsequent analysis by mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Peptide Reduction and Alkylation
The following diagram illustrates the logical flow of the experimental protocol for the reduction and alkylation of peptides using THPP.
Caption: Workflow for peptide reduction and alkylation using THPP.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place between +2 °C and +8 °C. It is sensitive to air and should be stored under an inert atmosphere if possible.
-
In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled or ingested, seek medical attention immediately.
This technical guide provides a foundational understanding of this compound for its effective and safe use in research and development. Its superior properties as a reducing agent make it an invaluable tool for scientists working in proteomics, peptide chemistry, and drug discovery.
References
- 1. Taming PH3: State of the Art and Future Directions in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. This compound|lookchem [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chembk.com [chembk.com]
- 8. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]
A Technical Guide to the Solubility of Tris(hydroxypropyl)phosphine (THPP)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of tris(hydroxypropyl)phosphine (THPP) in both aqueous and organic solvents. THPP is a versatile, water-soluble, and air-stable reducing agent, making it a valuable tool in various chemical and biological applications, particularly in the reduction of disulfide bonds in peptides and proteins. Understanding its solubility is critical for its effective use in drug development and other research areas.
Core Concepts: Solubility Profile of THPP
This compound is a tertiary phosphine (B1218219) characterized by the presence of three hydroxypropyl groups. These hydroxyl moieties are key to its notable solubility in polar solvents, particularly water.
Aqueous Solubility
There is conflicting information in the available literature regarding the precise quantitative solubility of THPP in water. Several research articles describe THPP as being "soluble in water in all proportions" or "fully water-soluble," suggesting that it is miscible with water.[1] This high water solubility is a significant advantage, as it allows for its use in a wide range of biological and aqueous chemical systems without the need for co-solvents.[1][2]
However, some chemical supplier databases provide a specific quantitative solubility value.
Table 1: Quantitative Aqueous Solubility of this compound (THPP)
| Solvent | Solubility | Source |
| Water | 20 mg/mL | [3][4] |
This discrepancy may arise from the qualitative nature of the term "fully water-soluble" used in some research contexts, which may indicate very high solubility rather than true miscibility under all conditions. The quantitative value of 20 mg/mL provides a specific, albeit potentially conservative, solubility limit. Researchers should consider both pieces of information when preparing aqueous solutions of THPP.
Organic Solvent Solubility
While primarily known for its aqueous solubility, THPP also exhibits solubility in certain organic solvents. This property is particularly useful when working with substrates that have limited water solubility, allowing for reactions to be carried out in buffered aqueous-organic media.[1][2]
Table 2: Qualitative Solubility of this compound (THPP) in Organic Solvents
| Solvent | Qualitative Solubility | Notes |
| Ethanol | Easily soluble | [5] |
| Methanol | Used as a co-solvent with water | Suggests at least partial solubility.[1] |
| Acetonitrile | Used as a co-solvent with water | Suggests at least partial solubility.[1] |
| Tetrahydrofuran (THF) | Used as a co-solvent with water | Suggests at least partial solubility.[1] |
Currently, there is a lack of specific quantitative solubility data for THPP in pure organic solvents in the peer-reviewed literature. The information available is primarily derived from its application in mixed-solvent systems for disulfide bond reduction.[1]
Experimental Protocols
Determination of THPP Solubility: A Static Analytic Method
The following is a detailed methodology for the experimental determination of THPP solubility, adapted from established protocols for similar compounds. This "static analytic method" is suitable for generating precise solubility data at various temperatures.
Objective: To determine the equilibrium solubility of THPP in a given solvent at a specified temperature.
Materials:
-
This compound (THPP), high purity
-
Solvent of interest (e.g., water, ethanol, etc.), analytical grade
-
Jacketed equilibrium cell with a magnetic stirrer
-
Thermostatic circulating water bath (accuracy ±0.05 K)
-
Calibrated thermometer (accuracy ±0.05 K)
-
Analytical balance (accuracy ±0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector) or Gas Chromatography (GC) system for quantification.
-
Syringes and syringe filters (0.22 µm)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of THPP to a known volume of the solvent in the jacketed equilibrium cell. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the cell to prevent solvent evaporation.
-
Place the cell in the thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined empirically (typically 24-48 hours).
-
-
Sampling:
-
Once equilibrium is reached, turn off the stirrer and allow the undissolved THPP to settle for at least 2 hours.
-
Carefully withdraw a sample of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Dilute the sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of THPP.
-
-
Data Analysis:
-
Calculate the mass of THPP in the original filtered sample based on the concentration determined by HPLC/GC and the dilution factor.
-
The solubility can then be expressed in various units, such as mg/mL or g/100g of solvent.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining THPP solubility.
Applications in Drug Development: Disulfide Bond Reduction
A primary application of THPP in drug development and proteomics is the reduction of disulfide bonds in peptides and proteins. Its high water solubility, stability, and effectiveness over a broad pH range make it an excellent alternative to other reducing agents like dithiothreitol (B142953) (DTT).
Diagram 2: Workflow for Disulfide Bond Reduction using THPP
Caption: General workflow for protein disulfide bond reduction using THPP.
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4706-17-6 [m.chemicalbook.com]
- 4. This compound | 4706-17-6 [chemicalbook.com]
- 5. watson-int.com [watson-int.com]
Tris(hydroxypropyl)phosphine stability under different pH and temperature conditions
An In-depth Technical Guide to the Stability of Tris(hydroxypropyl)phosphine (THPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (THPP) is a water-soluble, odorless, and effective reducing agent used for cleaving disulfide bonds, particularly in biological applications. Its stability in aqueous solutions is a critical parameter for its successful application in protein chemistry, bioconjugation, and drug development. This technical guide provides a comprehensive overview of the stability of THPP under various pH conditions, based on available scientific literature. It outlines the primary degradation pathway, presents stability data, and details a robust experimental protocol for assessing its stability.
Introduction to THPP Stability
This compound is valued for its efficacy in reducing disulfide bonds under mild conditions. A significant advantage of THPP over other common reducing agents, such as dithiothreitol (B142953) (DTT), is its enhanced stability, particularly against air oxidation in solutions at or near physiological pH.[1][2] However, like all phosphines, THPP is susceptible to oxidation, primarily converting to the corresponding this compound oxide (THPPO). The rate of this degradation is influenced by several factors, most notably pH, temperature, and the presence of oxidants. Understanding these stability characteristics is essential for ensuring reproducible results and defining appropriate storage and handling conditions.
Factors Influencing THPP Stability
Effect of pH
The pH of the aqueous solution is a primary determinant of THPP stability. The phosphorus atom in THPP can be protonated, with a reported pKa value between 6.97 and 7.2.[1][3]
-
Acidic pH (pH < 7): At pH levels below its pKa, THPP exists predominantly in its protonated phosphonium (B103445) salt form. This protonation protects the phosphorus atom from electrophilic attack by oxygen, rendering THPP relatively stable against auto-oxidation. Studies at pH 4.5 show that it is significantly more stable than thiol-based reductants like DTT.[1]
-
Neutral and Alkaline pH (pH ≥ 7): Above its pKa, THPP is primarily in its free base form, which is the active reducing species. While this form is necessary for its function, the lone pair of electrons on the phosphorus atom is more available for oxidation. Despite this, THPP demonstrates exceptional stability at physiological pH (pH 7.0-8.5) compared to other reductants.[1][2]
Effect of Temperature
While specific quantitative studies on the effect of temperature on THPP's aqueous stability are not widely available in the literature, general chemical kinetics principles suggest that the rate of oxidation will increase with temperature. For optimal stability, especially for long-term storage of stock solutions, refrigeration (2-8°C) or freezing is recommended.[4] Safety data sheets advise storing the compound in a cool, dry place.
Quantitative Stability Data
The available quantitative data on THPP stability is limited but provides key insights into its performance under specific conditions.
Table 1: Quantitative Stability of THPP at Room Temperature
| pH Value | Buffer System | Temperature | Degradation | Time Frame | Source |
|---|---|---|---|---|---|
| 8.0 | Tris-based | Room Temp. | ~10% | 72 hours | [1] |
| 4.5 | Citrate-based | Room Temp. | Relatively stable | > 48 hours |[1] |
Degradation Pathway
The principal degradation route for THPP in the presence of oxygen is the oxidation of the phosphorus (III) center to a phosphorus (V) center, forming the chemically inert this compound oxide (THPPO).[1][3]
Caption: Primary degradation pathway of THPP to THPPO via oxidation.
Recommended Experimental Protocol for Stability Assessment
This section outlines a detailed protocol for a stability study of THPP, combining methodologies reported in the literature.[1] This protocol utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, which is a direct and effective method for quantifying phosphines and their corresponding oxides.
Materials and Reagents
-
This compound (THPP)
-
Buffer systems (e.g., 100 mM Citrate for pH 4.5; 100 mM Tris-HCl for pH 8.0)
-
Deuterium Oxide (D₂O) for NMR lock
-
NMR tubes
-
pH meter
-
Incubators or water baths for temperature control
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Disulfide Bond Reduction by Tris(hydroxypropyl)phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical applications of Tris(hydroxypropyl)phosphine (THP) for the reduction of disulfide bonds. We will delve into the underlying chemistry, present quantitative comparisons with other common reducing agents, and provide detailed experimental protocols for its use in the laboratory.
The Core Mechanism: A Nucleophilic Attack
The reduction of a disulfide bond by this compound, a water-soluble and air-stable phosphine (B1218219), is an irreversible two-step process. This reaction is driven by the formation of a stable phosphorus-oxygen bond in the final phosphine oxide product.
The general mechanism for disulfide reduction by phosphines like THP involves:
-
Nucleophilic Attack: The phosphorus atom of THP, being a strong nucleophile, attacks one of the sulfur atoms of the disulfide bond. This results in the formation of a thiophosphonium cation intermediate.
-
Hydrolysis: The thiophosphonium intermediate is then hydrolyzed by water, leading to the formation of THP-oxide and two free thiol groups.
This irreversible reaction is a key advantage of phosphine-based reducing agents over thiol-based reductants like dithiothreitol (B142953) (DTT), where the reaction is an equilibrium.[1]
Mechanism of disulfide bond reduction by this compound.
Quantitative Comparison of Reducing Agents
The choice of reducing agent is critical for experimental success. THP offers several advantages over traditional reductants like dithiothreitol (DTT) and even the more closely related Tris(2-carboxyethyl)phosphine (TCEP).
Stability:
A key advantage of THP is its superior stability, especially at neutral to alkaline pH where many biological reactions are performed.[2][3]
| Reducing Agent | Stability at pH 4.5 | Stability at pH 8.0 |
| THP | Relatively stable | Significantly more stable than TCEP and DTT |
| TCEP | Relatively stable | Less stable than THP |
| DTT | Considerable auto-oxidation after 2-3 days | Half-life of approximately 4 hours[2] |
Reactivity:
The reactivity of phosphine-based reducing agents is pH-dependent. At acidic pH, the phosphine is protonated, which reduces its nucleophilicity. At alkaline pH, the free base form is more prevalent and highly reactive.
Competition experiments have shown that the relative reduction rates of THP and TCEP are pH-dependent:
| pH | Relative Reduction Rate (THP vs. TCEP) | Superior Reducing Agent |
| 4.5 | 1.00 : 1.25 | TCEP |
| 8.0 | 1.50 : 1.00 | THP [2] |
Furthermore, the reduction of a peptide-like disulfide was found to be 3.91 times faster with THP compared to TCEP at pH 8.0.[2]
Experimental Protocol: Disulfide Reduction Assay using THP and DTNB
This protocol outlines a method to quantify the reduction of a disulfide bond in a model protein or peptide using THP, followed by the colorimetric determination of the resulting free thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
Materials:
-
This compound (THP)
-
DTNB (Ellman's Reagent)
-
Disulfide-containing protein or peptide of interest
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
Part 1: Reduction of the Disulfide Bond
-
Prepare Protein Solution: Dissolve the disulfide-containing protein/peptide in the Reaction Buffer to a known concentration (e.g., 100 µM).
-
Prepare THP Solution: Prepare a stock solution of THP (e.g., 10 mM) in the Reaction Buffer.
-
Initiate Reduction: Add a molar excess of the THP solution to the protein solution. A 10-fold molar excess of THP is a good starting point.
-
Incubate: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
Part 2: Quantification of Free Thiols with DTNB
This part can be performed using a standard curve or by direct calculation using the extinction coefficient of the TNB²⁻ product.
Method A: Using a Cysteine Standard Curve [4]
-
Prepare Cysteine Standards: Prepare a series of L-cysteine standards in the Reaction Buffer (e.g., ranging from 0 to 1.5 mM).[4]
-
Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a concentration of 4 mg/mL.[4]
-
Reaction Setup: In a 96-well plate or cuvettes:
-
Add 50 µL of each cysteine standard or your reduced protein sample.
-
Add 50 µL of the DTNB solution to each well/cuvette.
-
-
Incubate: Incubate at room temperature for 15 minutes.[4]
-
Measure Absorbance: Read the absorbance at 412 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM cysteine) from all readings.
-
Plot the absorbance of the cysteine standards versus their concentration to generate a standard curve.
-
Determine the concentration of free thiols in your reduced protein sample from the standard curve.
-
Method B: Direct Extinction Coefficient Calculation [5]
-
Reaction Setup:
-
Sample: In a cuvette, mix your reduced protein sample with the DTNB solution in the Reaction Buffer.
-
Blank: In a separate cuvette, mix the Reaction Buffer with the DTNB solution.
-
-
Incubate: Incubate at room temperature for 15 minutes.[5]
-
Measure Absorbance: Zero the spectrophotometer with the blank and measure the absorbance of the sample at 412 nm.
-
Calculate Concentration: Use the Beer-Lambert law to calculate the concentration of free thiols:
-
Concentration (M) = Absorbance / (ε × l)
-
Where:
-
ε (molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹[5]
-
l (path length of the cuvette) is typically 1 cm.
-
-
Experimental workflow for disulfide reduction assay using THP and DTNB.
Applications in Research and Drug Development
The unique properties of THP make it a valuable tool in various research and development areas.
Protein Chemistry and Proteomics:
-
Protein Folding Studies: The irreversible nature of THP reduction is advantageous in studying protein folding pathways by trapping reduced intermediates.
-
Mass Spectrometry Sample Preparation: Complete and rapid reduction of disulfide bonds is crucial for accurate protein identification and characterization by mass spectrometry. THP's stability and effectiveness make it an excellent choice for this purpose.
Drug Development:
-
Antibody-Drug Conjugates (ADCs): The development of ADCs often involves the reduction of interchain disulfide bonds in antibodies to allow for the attachment of cytotoxic payloads.[6][7] THP is well-suited for this application due to its high efficiency at physiological pH and its compatibility with subsequent conjugation chemistries. Unlike DTT, excess THP often does not need to be removed before reactions with maleimides, although this should be empirically verified for each specific system.[8][9]
-
Thiol-Maleimide Bioconjugation: While THP can react with maleimides, it does so by reducing the maleimide (B117702) to a succinimide, which is different from the stable ylide adduct formed with TCEP.[10] This can be a consideration when designing one-pot reduction and conjugation protocols.
-
Studying Redox Signaling Pathways: Disulfide bond formation and reduction are key regulatory mechanisms in many cellular signaling pathways. THP can be used as a tool to probe the role of specific disulfide bonds in protein function and signal transduction. For example, by selectively reducing disulfide bonds, researchers can investigate their importance in protein-protein interactions or enzymatic activity within a signaling cascade.
Use of THP to probe a hypothetical redox-regulated signaling pathway.
Conclusion
This compound is a robust and versatile reducing agent with significant advantages in stability and reactivity, particularly at physiological pH. Its irreversible mechanism of action and compatibility with many downstream applications make it an excellent choice for researchers and drug development professionals working with proteins and peptides. By understanding its chemical properties and utilizing optimized protocols, scientists can leverage the power of THP to advance their research in protein chemistry, proteomics, and the development of novel therapeutics.
References
- 1. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.strem.com [resources.strem.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Tris(hydroxypropyl)phosphine (THPP): A Technical Guide to a Superior Water-Soluble and Air-Stable Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(hydroxypropyl)phosphine (THPP) is a versatile, water-soluble, and air-stable phosphine-based reducing agent that has emerged as a superior alternative to traditional thiol-based reagents like dithiothreitol (B142953) (DTT). Its exceptional stability, particularly at physiological pH, coupled with its potent and rapid reductive cleavage of disulfide bonds, makes it an invaluable tool in protein chemistry, drug development, and various biochemical applications. This technical guide provides an in-depth overview of THPP, including its properties, comparative performance data, detailed experimental protocols for its use, and a discussion of its mechanism of action and potential considerations.
Introduction to this compound (THPP)
THPP is a trialkylphosphine functionalized with three hydroxypropyl groups, which confer its high water solubility and resistance to air oxidation.[1][2] Unlike thiol-based reducing agents such as DTT, which have limited stability in aqueous solutions, especially at neutral to basic pH, THPP demonstrates remarkable stability over a wide pH range.[3][4] This stability, combined with its odorless nature and effectiveness in both aqueous and buffered aqueous-organic media, positions THPP as a highly reliable reagent for a multitude of applications.[1][2]
Key Advantages of THPP:
-
Exceptional Air Stability: THPP exhibits significantly greater stability against auto-oxidation compared to DTT and even Tris(2-carboxyethyl)phosphine (TCEP) at physiological pH.[3]
-
High Water Solubility: The hydroxypropyl groups render THPP fully water-soluble, eliminating the need for organic co-solvents in many applications.[3]
-
Odorless: Unlike thiol-based reagents, THPP is odorless, improving laboratory working conditions.
-
Effective Over a Broad pH Range: THPP is an effective reducing agent in both acidic and basic conditions.[2][4]
-
Irreversible Reduction: The reduction of disulfides by THPP is irreversible, driving reactions to completion.[1]
-
Compatibility with IMAC: THPP does not reduce the metal ions used in immobilized metal affinity chromatography (IMAC).[4][5]
Physicochemical Properties and Specifications
| Property | Value | Reference |
| Chemical Formula | C₉H₂₁O₃P | [2] |
| Molecular Weight | 208.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2][5] |
| Melting Point | 196 °C | [2] |
| Density | 1.136 g/cm³ | [2] |
| Flash Point | >110 °C | [2] |
| Solubility | Soluble in water in all proportions | [3] |
| pKa | 7.2 | [3] |
| Storage Temperature | 2°C - 8°C, keep dry, protect from light | [2][6] |
Quantitative Performance Data
Comparative Stability of Reducing Agents
The stability of a reducing agent is critical for its efficacy and reproducibility in experiments. THPP demonstrates superior stability compared to DTT and TCEP, particularly at physiological pH.
| Reducing Agent | pH | Conditions | % Oxidation after 72 hours | Reference |
| THPP | 4.50 | Aqueous citrate (B86180) buffer, room temperature | ~5% | [3] |
| TCEP | 4.50 | Aqueous citrate buffer, room temperature | ~5% | [3] |
| DTT | 4.50 | Aqueous citrate buffer, room temperature | ~20% | [3] |
| THPP | 8.00 | Aqueous Tris buffer, room temperature | ~10% | [3] |
| TCEP | 8.00 | Aqueous Tris buffer, room temperature | ~30% | [3] |
| DTT | 8.00 | Aqueous Tris buffer, room temperature | ~90% | [3] |
Comparative Reduction Rates
THPP exhibits rapid reduction of disulfide bonds, outperforming other common reducing agents, especially at biologically relevant pH.
| Disulfide Substrate | Reducing Agent | pH | Relative Reduction Rate (vs. TCEP) | Reference |
| Peptide-like disulfide 1a | THPP | 8.0 | 3.91 times faster | [3] |
| 2-hydroxyethyl disulfide 1b | THPP | 8.0 | 1.50 times faster | [3] |
| 2-hydroxyethyl disulfide 1b | TCEP | 4.5 | 1.25 times faster | [3] |
Mechanism of Action
The reduction of a disulfide bond by THPP proceeds via a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bridge. This results in the formation of a phosphonium (B103445) intermediate, which is subsequently hydrolyzed to yield two thiol molecules and the corresponding phosphine (B1218219) oxide. This reaction is essentially irreversible.
References
- 1. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.strem.com [resources.strem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
Tris(hydroxypropyl)phosphine redox potential and kinetics
An In-depth Technical Guide on the Redox Potential and Kinetics of Tris(hydroxypropyl)phosphine (THPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (THPP) is a versatile, water-soluble, and air-stable reducing agent increasingly utilized in biological and chemical applications. Its efficacy in reducing disulfide bonds, coupled with its favorable physical properties, positions it as a compelling alternative to traditional reductants like dithiothreitol (B142953) (DTT). This guide provides a comprehensive overview of the redox properties and kinetic behavior of THPP, summarizing key quantitative data, outlining experimental methodologies for its characterization, and illustrating relevant chemical processes.
Introduction
This compound (THPP) is a trialkylphosphine that has gained prominence as a reducing agent, particularly for the cleavage of disulfide bonds in peptides and proteins.[1][2] Unlike many other phosphines, THPP is highly soluble in water, odorless, and exhibits greater stability towards air oxidation, especially at physiological pH, compared to the commonly used DTT.[2][3] These characteristics make it an ideal reagent for a wide range of applications in biochemistry, proteomics, and drug development, where maintaining a reducing environment is critical for preserving protein structure and function.[1]
Redox Properties of THPP
Comparative Reducing Strength
THPP is qualitatively described as a more potent reducing agent than DTT.[4] Its reductive capabilities are often compared to those of tris(2-carboxyethyl)phosphine (B1197953) (TCEP), another popular water-soluble phosphine (B1218219). Competition experiments have shown that the relative reduction rates of THPP and TCEP are pH-dependent. At a biologically relevant pH of 8.0, THPP is the superior reducing agent.[3]
Reaction with Disulfides
The primary application of THPP is the reduction of disulfide bonds, a reaction that is rapid and irreversible.[2] The general reaction proceeds as follows:
R-S-S-R' + P(CH₂CH₂CH₂OH)₃ + H₂O → R-SH + R'-SH + O=P(CH₂CH₂CH₂OH)₃
The product of this reaction is the corresponding phosphine oxide, which is stable and does not interfere with subsequent thiol-specific reactions.[1]
Kinetic Profile of THPP
The reactivity of THPP has been evaluated in various contexts, particularly in the reduction of small-molecule disulfides and its interaction with other biological molecules.
Kinetics of Disulfide Reduction
Kinetic studies have demonstrated the rapid nature of disulfide bond cleavage by THPP. For instance, in a direct comparison for the reduction of 2-hydroxyethyl disulfide at pH 8.0, the reaction with THPP was complete within 15 minutes, achieving an 82% isolated yield. Under identical conditions, TCEP and DTT yielded only 25% and 30%, respectively.[3] Further competitive experiments at pH 8.0 showed that the reduction of a peptide-like disulfide was 3.91 times faster with THPP than with TCEP.[3]
Reaction with Nicotinamide Adenine Dinucleotide (NAD⁺)
Interestingly, THPP has been observed to react with NAD⁺ in a rapid and reversible manner, forming a covalent adduct. This non-enzymatic reaction is of significance for researchers using THPP in studies involving NAD(P)⁺-dependent enzymes. The apparent association rate constant for this reaction has been determined.[5]
Data Summary
The following tables summarize the available quantitative data on the kinetics of THPP.
| Parameter | Condition | Substrate | Value | Reference |
| Relative Reduction Rate vs. TCEP | pH 8.0 | Peptide-like disulfide | 3.91 times faster | [3] |
| Isolated Yield | pH 8.0, 15 min | 2-hydroxyethyl disulfide | 82% | [3] |
| Apparent Association Rate Constant (k_on) | pH 7.5 | NAD⁺ | 231–491 M⁻¹s⁻¹ | [5] |
| Reagent | Condition | Substrate | Isolated Yield (15 min) | Reference |
| THPP | pH 8.0 | 2-hydroxyethyl disulfide | 82% | [3] |
| TCEP | pH 8.0 | 2-hydroxyethyl disulfide | 25% | [3] |
| DTT | pH 8.0 | 2-hydroxyethyl disulfide | 30% | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of THPP's redox potential and kinetics are crucial for reproducible research. The following sections outline the principles of key methodologies.
Determination of Redox Potential: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a compound.
Principle: A potential is swept linearly between two values in both forward and reverse directions at a working electrode, and the resulting current is measured. For a reversible redox couple, the voltammogram will show a pair of peaks corresponding to the oxidation and reduction of the analyte. The midpoint potential between these peaks provides an approximation of the standard redox potential.
Methodology:
-
Solution Preparation: Prepare a solution of THPP in a suitable aqueous buffer containing a supporting electrolyte (e.g., KCl).
-
Electrochemical Cell: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential over a range where the oxidation of THPP is expected to occur.
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for the oxidation and subsequent reduction of the phosphine. The formal redox potential (E°') can be calculated from the average of the anodic and cathodic peak potentials.
Kinetic Analysis of Disulfide Reduction: Stopped-Flow Spectrophotometry
Stopped-flow spectrophotometry is a rapid-mixing technique used to study the kinetics of fast reactions in solution.
Principle: Small volumes of reactant solutions are rapidly mixed, and the reaction progress is monitored by measuring the change in absorbance or fluorescence over time.
Methodology:
-
Reagent Preparation: Prepare solutions of THPP and a disulfide substrate (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB, which produces a colored product upon reduction) in a suitable buffer.
-
Instrumentation: Use a stopped-flow instrument equipped with a UV-Vis or fluorescence detector.
-
Data Collection: Rapidly mix the THPP and disulfide solutions. Monitor the change in absorbance at the appropriate wavelength (e.g., 412 nm for the product of DTNB reduction) as a function of time.
-
Kinetic Analysis: Fit the resulting kinetic traces to an appropriate rate equation (e.g., single or double exponential) to determine the observed rate constants. By varying the concentrations of the reactants, the second-order rate constant for the reaction can be determined.
Monitoring Reaction Kinetics: ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions involving phosphorus-containing compounds.
Principle: The chemical shift of the ³¹P nucleus is highly sensitive to its chemical environment. This allows for the distinct identification and quantification of the phosphine reactant and its phosphine oxide product.
Methodology:
-
Sample Preparation: Prepare a reaction mixture containing THPP and the disulfide substrate in a deuterated buffer within an NMR tube.
-
NMR Acquisition: Acquire a series of ³¹P NMR spectra over time.
-
Data Processing and Analysis: Process the spectra and integrate the signals corresponding to THPP and its phosphine oxide product. The change in the relative integrals over time provides a direct measure of the reaction kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of disulfide bond reduction by THPP.
Caption: Experimental workflow for cyclic voltammetry.
Caption: Workflow for stopped-flow kinetics.
Conclusion
This compound is a highly effective and versatile reducing agent with significant advantages over traditional reagents like DTT, particularly in biological applications. Its superior stability, water solubility, and rapid reaction kinetics make it an invaluable tool for researchers in various scientific disciplines. While a precise standard redox potential remains to be definitively established, comparative studies and kinetic data clearly demonstrate its potent reducing capabilities. The experimental protocols outlined in this guide provide a framework for the further characterization of THPP and other novel reducing agents, facilitating continued advancements in our understanding and application of these important molecules.
References
Quantum Chemical Insights into the Reactivity of Tris(hydroxypropyl)phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Abstract
Tris(hydroxypropyl)phosphine (THPP) is a versatile, water-soluble, and air-stable reducing agent with significant applications in biochemistry, proteomics, and drug development.[1][2][3] Its efficacy in reducing disulfide bonds in peptides and proteins, coupled with its stability at biological pH, makes it a valuable tool for researchers.[1][3] This technical guide provides an in-depth analysis of the reactivity of THPP, drawing upon existing quantum chemical studies of related phosphine (B1218219) compounds to infer its reaction mechanisms. While direct computational studies on THPP are limited, this paper outlines a robust computational methodology for future investigations and presents available quantitative data from analogous systems to provide a comprehensive understanding of its chemical behavior. This guide is intended to serve as a foundational resource for researchers employing THPP and to encourage further computational exploration of its reactivity.
Introduction to this compound (THPP)
This compound is a tertiary phosphine characterized by three hydroxypropyl substituents, which confer high water solubility and stability in aqueous solutions.[1] Unlike traditional thiol-based reducing agents such as dithiothreitol (B142953) (DTT), THPP is odorless, less prone to air oxidation, and generally does not require removal prior to subsequent thiol-modification reactions.[1] These properties have led to its widespread use in various biochemical applications, including the reduction of disulfide bonds in proteins and peptides, and as a stabilizing agent for enzymes.[1][4]
In the context of drug development, understanding the precise mechanism of action and reactivity of molecules like THPP is crucial. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating reaction mechanisms, determining transition states, and predicting reaction kinetics.[5] While the experimental reactivity of THPP has been explored, a comprehensive understanding of its electronic structure and reaction pathways at a quantum-mechanical level is still an emerging area of research.
Inferred Reaction Mechanism: Disulfide Bond Reduction
The primary application of THPP is the reduction of disulfide bonds. Based on quantum chemical studies of analogous phosphines, such as Tris(2-carboxyethyl)phosphine (TCEP) and trimethylphosphine (B1194731) (TMP), the reduction of a disulfide bond by THPP is inferred to proceed via a classical SN2 mechanism.[6][7][8]
The reaction can be described in two main steps:
-
Nucleophilic Attack: The phosphorus atom of THPP, with its lone pair of electrons, acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond. This leads to the cleavage of the S-S bond and the formation of a phosphonium-thiolate intermediate.
-
Hydrolysis: The intermediate then reacts with water, leading to the formation of two thiol molecules and this compound oxide.
This mechanism is consistent with experimental observations and computational studies on other phosphine-mediated disulfide reductions.[6][7][8]
Visualization of the Inferred Disulfide Reduction Pathway
The following diagram illustrates the inferred SN2 mechanism for the reduction of a generic disulfide bond by a phosphine, representative of THPP.
Proposed Computational Methodology for Studying THPP Reactivity
To facilitate future quantum chemical investigations into the reactivity of THPP, the following computational protocol is proposed, based on established methods for similar chemical systems.[6][9]
Software
A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
Geometric Optimization and Frequency Calculations
-
Method: Density Functional Theory (DFT) is a suitable and computationally efficient method. The B3LYP functional is a robust choice that has been successfully applied to the study of phosphine reactivity.[6][7][8]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.[10]
-
Solvent Effects: Given that THPP is primarily used in aqueous environments, it is crucial to include solvent effects. The Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM) are appropriate implicit solvation models.[6]
-
Procedure:
-
Optimize the geometries of all reactants, intermediates, transition states, and products.
-
Perform frequency calculations on the optimized geometries to confirm that they correspond to minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) on the potential energy surface.
-
The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Calculations
For higher accuracy in the calculated energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a more sophisticated method, such as the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method, with an appropriate basis set (e.g., aug-cc-pVDZ).[11]
Reaction Pathway Analysis
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation should be performed.
-
Activation and Reaction Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants. The reaction energy (ΔErxn) is the difference in energy between the products and the reactants.
Computational Workflow Diagram
The following diagram outlines the proposed computational workflow for studying the reactivity of THPP.
Quantitative Data from Related Phosphine Systems
While specific quantitative data from quantum chemical studies on THPP is not yet available in the literature, data from studies on related phosphines can provide valuable insights into the energetics of the disulfide reduction reaction. The following table summarizes key computational data for the reaction of trimethylphosphine (TMP) with dimethyl disulfide, which serves as a model system.
| Parameter | Value | Computational Method | Reference |
| Reaction Barrier (Activation Energy) | ~11 kcal/mol | B3LYP (with explicit and implicit solvent corrections) | [6][7][8] |
| Reaction Enthalpy (Gas Phase) | Highly Endothermic | B3LYP | [6][7] |
Note: The reaction is highly endothermic in the gas phase, highlighting the critical role of solvent stabilization of the charged products.[6] In aqueous solution, the overall reaction becomes favorable.
Experimental Insights into THPP Reactivity
Experimental studies have provided valuable data on the reactivity of THPP, corroborating the inferred mechanisms and providing a basis for comparison with future computational work.
-
Reduction of Small-Molecule Disulfides: THPP has been shown to be a rapid and efficient reducing agent for a variety of small-molecule disulfides at or near physiological pH.[1][2][3]
-
Reaction with NAD+: An unexpected non-enzymatic reaction between THPP and NAD+ has been reported, forming a covalent adduct.[4] This reaction is reversible and occurs at a physiologically relevant timescale.[4] The apparent association rate constant for this reaction has been determined to be in the range of 231–491 M-1s-1.[4]
Future Research Directions and Conclusion
The study of this compound reactivity through quantum chemical methods presents a significant opportunity for advancing our understanding of this important reducing agent. While this guide provides a framework based on studies of analogous systems, dedicated computational investigations on THPP are needed to:
-
Accurately Determine Reaction Energetics: Calculate the precise activation and reaction energies for the reduction of various disulfide-containing molecules by THPP.
-
Elucidate the Role of Hydroxypropyl Groups: Investigate the electronic and steric effects of the hydroxypropyl substituents on the reactivity of the phosphorus center.
-
Explore Other Reaction Pathways: Computationally model other potential reactions of THPP, such as its interaction with electrophiles and its reported reaction with NAD+.
-
Guide the Design of Novel Phosphine-Based Reagents: Use the insights gained from computational studies to design new phosphine reagents with tailored reactivity, stability, and selectivity for specific applications in drug development and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grnjournal.us [grnjournal.us]
- 6. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of SN2 disulfide bond cleavage by phosphorus nucleophiles. Implications for biochemical disulfide reducing agents. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational study on the mechanism and kinetics for the reaction between HO2 and n-propyl peroxy radical - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tris(hydroxypropyl)phosphine (THP) Reduction of Peptide Cystine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(hydroxypropyl)phosphine (THP), also referred to as Tris(3-hydroxypropyl)phosphine (THPP), is a highly effective, water-soluble, and air-stable reducing agent for the cleavage of disulfide bonds in peptides and proteins.[1][2][3] Its properties offer significant advantages over traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT), making it a valuable tool in peptide chemistry, proteomics, and drug development. THP provides rapid and irreversible reduction of cystine bridges to cysteine residues, which is crucial for various applications, including protein sequencing, peptide mapping, and the preparation of peptides for conjugation or structural studies.[1][2]
Advantages of THP as a Reducing Agent
Compared to other common reducing agents such as DTT and Tris(2-carboxyethyl)phosphine (TCEP), THP exhibits several key advantages:
-
Superior Stability: THP is significantly more stable in aqueous solutions at physiological pH and is less susceptible to air oxidation than DTT.[4]
-
Rapid Reduction Kinetics: At biologically relevant pH (e.g., pH 8.0), THP demonstrates faster reduction rates for disulfide bonds compared to TCEP.[4]
-
Irreversible Reduction: Unlike thiol-based reagents, the reduction of disulfide bonds by phosphines like THP is practically irreversible in aqueous solutions.[5]
-
Broad pH Range: THP is effective over a wide pH range.
-
Odorless: Unlike thiol-containing reagents such as DTT and β-mercaptoethanol, THP is odorless, improving laboratory working conditions.
-
Compatibility with IMAC: THP does not reduce the metal ions used in immobilized metal affinity chromatography (IMAC), a significant advantage in protein purification workflows.
Quantitative Data Presentation
The following table summarizes the comparative reduction efficiency of THP with TCEP and DTT for a peptide-like disulfide and other small molecule disulfides.
| Disulfide Substrate | Reducing Agent | pH | Time (min) | Yield (%) |
| Peptide-like disulfide | THP | 8.0 | 15 | Complete |
| TCEP | 8.0 | 15 | 25 | |
| DTT | 8.0 | 15 | 30 | |
| 2-hydroxyethyl disulfide | THP | 8.0 | 15 | 82 |
| TCEP | 8.0 | 15 | 25 | |
| DTT | 8.0 | 15 | 30 |
Data adapted from McNulty, J., et al. (2015). Bioorganic & Medicinal Chemistry Letters.[4]
Competition experiments have shown that the reduction of a peptide-like disulfide proceeds 3.91 times faster with THP relative to TCEP at pH 8.0.[4]
Experimental Protocols
Protocol 1: General Reduction of Disulfide Bonds in Peptides
This protocol provides a general procedure for the reduction of cystine residues in peptides using THP.
Materials:
-
Peptide containing one or more disulfide bonds
-
This compound (THP)
-
Degassed, deionized water
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Nitrogen or Argon gas
-
Optional: Quenching agent (e.g., an alkylating agent like iodoacetamide)
-
Analytical equipment for monitoring the reaction (e.g., RP-HPLC, Mass Spectrometer)
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the chosen buffer to a final concentration of 1-10 mg/mL. Degas the buffer prior to use to minimize oxidation.
-
THP Solution Preparation: Prepare a stock solution of THP in degassed, deionized water. The concentration will depend on the desired final molar excess.
-
Reduction Reaction:
-
Flush the reaction vial containing the peptide solution with an inert gas (nitrogen or argon) for 2-5 minutes.
-
Add the THP stock solution to the peptide solution to achieve a 10-50 molar excess of THP over the peptide.
-
Gently mix the solution and incubate at room temperature for 15-60 minutes. The optimal time may vary depending on the peptide and can be monitored by HPLC or mass spectrometry.
-
-
Reaction Monitoring: At various time points, withdraw a small aliquot of the reaction mixture, quench any further reduction (if necessary), and analyze by RP-HPLC or mass spectrometry to determine the extent of disulfide bond reduction. The reduced peptide will typically have a different retention time than the oxidized form.
-
Downstream Processing: Once the reduction is complete, the reduced peptide solution can be used directly for subsequent applications, or the excess THP and its oxide can be removed using size-exclusion chromatography or dialysis if required.
Protocol 2: Reduction of Insulin (B600854) Disulfide Bonds for Structural Analysis
This protocol is specifically tailored for the reduction of the three disulfide bonds in insulin.
Materials:
-
Bovine or Human Insulin
-
This compound (THP)
-
Buffer A: 20% acetic acid, 100 mM NaCl, pH 1.6[6]
-
Incubator or water bath set to 70°C[6]
-
Centrifuge
-
Analytical equipment (e.g., RP-HPLC, SDS-PAGE)
Procedure:
-
Insulin Solution Preparation: Dissolve insulin in Buffer A to a final concentration of 2 mg/mL (345 µM).[6]
-
THP Addition: Add THP to the insulin solution to a final concentration of 20 mM.[6]
-
Incubation: Incubate the solution at 70°C for up to 13 hours.[6] Note: This is an accelerated method for studying fibrillation; for simple reduction for analysis, shorter incubation times at lower temperatures (e.g., 37°C for 1-2 hours) should be tested and optimized.
-
Analysis: After incubation, the sample can be analyzed to confirm the reduction of the disulfide bonds. This can be done by:
-
RP-HPLC: The reduced A and B chains of insulin will elute at different retention times compared to intact insulin.
-
SDS-PAGE (non-reducing vs. reducing): Run a non-reducing SDS-PAGE to show the disappearance of the intact insulin band and the appearance of the individual A and B chain bands. A control lane with unreduced insulin should be included.
-
Visualizations
Logical Relationship of THP Advantages
Caption: Key properties of THP and its resulting advantages over other reducing agents.
Experimental Workflow for Peptide Disulfide Bond Analysis
Caption: A typical experimental workflow for the reduction of peptide disulfide bonds using THP.
Chemical Reaction Mechanism of Disulfide Reduction by THP
Caption: The mechanism of irreversible disulfide bond reduction by THP.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bovine Insulin Filaments Induced by Reducing Disulfide Bonds Show a Different Morphology, Secondary Structure, and Cell Toxicity from Intact Insulin Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tris(hydroxypropyl)phosphine in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tris(hydroxypropyl)phosphine (THP) is a highly effective and versatile reducing agent for the cleavage of disulfide bonds in proteins and peptides prior to mass spectrometry analysis. As a phosphine-based reductant, THP offers several advantages over traditional thiol-based reagents like dithiothreitol (B142953) (DTT), making it an attractive alternative for a wide range of proteomics workflows, including bottom-up, top-down, and middle-down approaches.
Key Advantages of this compound:
-
Irreversible and Complete Reduction: Unlike thiol-based reducing agents that operate under equilibrium, THP irreversibly reduces disulfide bonds, driving the reaction to completion and ensuring that proteins are fully denatured and linearized. This leads to improved enzymatic digestion efficiency and better sequence coverage in mass spectrometry analysis.
-
High Stability: THP is significantly more resistant to air oxidation compared to DTT, providing greater stability and consistency in experimental results.[1] This stability is particularly advantageous in high-throughput applications and for the long-term storage of protein samples.
-
Broad pH Compatibility: THP is effective over a wide pH range, offering flexibility in buffer selection for sample preparation. It demonstrates superior reactivity compared to Tris(2-carboxyethyl)phosphine (TCEP) at biologically relevant pH levels, such as pH 8.0.
-
Odorless and Non-Volatile: In contrast to the strong, unpleasant odor of thiol-based reagents like DTT and β-mercaptoethanol, THP is odorless, improving the laboratory environment. Its low volatility also prevents sample contamination.
-
Compatibility with Downstream Applications: THP does not contain free sulfhydryl groups, which can interfere with certain labeling and derivatization chemistries used in quantitative proteomics. This eliminates the need for its removal prior to subsequent steps like alkylation.
Applications in Mass Spectrometry:
-
Bottom-Up Proteomics: In shotgun proteomics, complete reduction of disulfide bonds is crucial for achieving comprehensive protein digestion and maximizing the number of identified peptides and proteins. Studies have shown that THP performs comparably to other common reducing agents like DTT and TCEP in terms of the number of identified peptides and proteins from complex cell lysates.[1]
-
Characterization of Biotherapeutics: For protein-based drugs such as monoclonal antibodies, complete reduction of disulfide bonds is essential for detailed characterization of subunits and for peptide mapping to confirm sequence and identify post-translational modifications. The irreversible nature of THP ensures that all disulfide bonds are cleaved.
-
Top-Down and Middle-Down Proteomics: In the analysis of intact proteins or large protein fragments, THP can be used to unfold proteins by reducing disulfide bonds, which can improve chromatographic separation and fragmentation efficiency in the mass spectrometer.
Comparative Data of Reducing Agents
The selection of a reducing agent can significantly impact the outcome of a proteomics experiment. The following table summarizes the key characteristics and performance of THP in comparison to the commonly used reducing agents DTT and TCEP.
| Feature | This compound (THP) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Non-thiol, irreversible reduction | Thiol-based, reversible reduction | Non-thiol, irreversible reduction |
| Reaction Speed | Rapid | Slower, dependent on concentration and temperature | Rapid |
| Stability | High, resistant to air oxidation[1] | Prone to air oxidation | More stable than DTT, but can be less stable than THP at pH 8[1] |
| Odor | Odorless | Strong, unpleasant | Odorless |
| Effective pH Range | Wide | Optimal at pH > 7.5 | Wide |
| Peptide/Protein IDs | Similar to DTT and TCEP[1] | Similar to THP and TCEP[1] | Similar to THP and DTT[1] |
| Side Reactions | Can react with NAD(P)+[2] | Can interfere with maleimide-based labeling | Can react with NAD(P)+[2] |
| IMAC Compatibility | Compatible | Not compatible (reduces metal ions) | Compatible |
Experimental Protocols
This section provides a detailed protocol for the reduction and alkylation of proteins in solution using THP for bottom-up proteomics analysis.
Materials:
-
This compound (THP) solution (e.g., 0.5 M in water)
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Alkylation reagent (e.g., 500 mM iodoacetamide (B48618) (IAA) in water, freshly prepared and protected from light)
-
Quenching reagent (e.g., 1 M DTT)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
Trypsin (mass spectrometry grade)
-
Formic acid (for quenching the digestion)
Protocol for In-Solution Digestion:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet or solution in an appropriate volume of denaturation buffer to a final protein concentration of 1-5 µg/µL.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add THP solution to the protein sample to a final concentration of 10-20 mM.
-
Incubate the mixture at 37-56°C for 30-60 minutes with gentle shaking.
-
-
Alkylation of Cysteines:
-
Cool the sample to room temperature.
-
Add freshly prepared iodoacetamide solution to a final concentration of 20-40 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
-
Quenching of Alkylation:
-
Add DTT to the sample to a final concentration of 10-20 mM to quench the excess iodoacetamide.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Dilution and Digestion:
-
Dilute the sample with digestion buffer to reduce the urea concentration to less than 1.5 M.
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C with shaking.
-
-
Stopping the Digestion:
-
Acidify the sample by adding formic acid to a final concentration of 0.1-1% to stop the tryptic digestion.
-
-
Peptide Desalting:
-
Proceed with C18 solid-phase extraction (SPE) to desalt and concentrate the peptides prior to LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for protein sample preparation using THP.
Caption: Chemical reaction of disulfide bond reduction by THP.
References
Tris(hydroxypropyl)phosphine (THP): A Superior Alternative to DTT in Protein Biochemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of protein biochemistry, maintaining the reduced state of cysteine residues is paramount for preserving protein structure and function. For decades, dithiothreitol (B142953) (DTT) has been the go-to reducing agent. However, its limitations, including a short half-life in solution, pungent odor, and interference with certain downstream applications, have prompted the search for more robust alternatives. Tris(hydroxypropyl)phosphine (THP), also known as THPP, has emerged as a highly effective substitute, offering numerous advantages over DTT. This document provides detailed application notes, comparative data, and experimental protocols for the use of THP in various protein biochemistry workflows.
Advantages of THP over DTT
THP, a water-soluble and air-stable phosphine-based reducing agent, offers several key advantages compared to the traditional thiol-based DTT:
-
Greater Stability: THP exhibits significantly higher stability in aqueous solutions at physiological pH compared to DTT, which is prone to oxidation.[1] This extended stability makes it ideal for long-term protein storage and lengthy experimental procedures.
-
Odorless: Unlike the unpleasant odor associated with DTT and other thiol-based reducing agents, THP is odorless, improving the laboratory environment.
-
Irreversible Reduction: The reduction of disulfide bonds by THP is essentially irreversible, driving the reaction to completion.[2]
-
Broad pH Range: THP is effective over a wider pH range than DTT, which shows optimal activity in a narrower range of pH 7.1 to 8.0.[3][4][5]
-
Compatibility: As a thiol-free reducing agent, THP does not interfere with downstream applications that involve maleimide-based labeling of cysteine residues.[3] Furthermore, it is compatible with immobilized metal affinity chromatography (IMAC) as it does not reduce the metal ions.[3]
Quantitative Data Summary: THP vs. DTT
The following tables summarize the quantitative comparison between THP and DTT in key biochemical applications.
Table 1: Kinetic Parameters for Vitamin K Epoxide Reductase (VKOR) Activity
| Reducing Agent | Vmax (pmol/mg/min) | Km (mM) | Vmax/Km |
| THP | 23.5 ± 2.1 | 0.22 ± 0.04 | 106.8 |
| DTT | 128.8 ± 11.2 | 1.25 ± 0.22 | 103.0 |
Data from a study on in vitro kinetic assay of Vitamin K epoxide reductase. Although Vmax and Km values differ, the overall catalytic efficiency (Vmax/Km) is comparable between the two reducing agents.[6]
Table 2: Stability of Reducing Agents in Aqueous Solution at pH 8.0
| Reducing Agent | Half-life (approximate) |
| THP | Significantly more stable than DTT and TCEP |
| DTT | ~4 hours |
| TCEP | Less stable than THP |
Data from a comparative study on the stability of reducing agents.[1]
Experimental Protocols
Herein are detailed protocols for the application of THP in common protein biochemistry procedures.
Protocol 1: Reduction of Protein Samples for SDS-PAGE
This protocol describes the use of THP to reduce disulfide bonds in protein samples prior to separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Protein sample
-
2X Laemmli sample buffer (or other appropriate SDS-PAGE sample buffer)
-
This compound (THP) solution (e.g., 0.5 M in water)
-
Heating block or water bath
Procedure:
-
In a microcentrifuge tube, combine your protein sample with an equal volume of 2X Laemmli sample buffer.
-
Add THP solution to a final concentration of 10-50 mM. For example, to achieve a final concentration of 20 mM in a 20 µL sample, add 0.8 µL of 0.5 M THP.
-
Vortex the sample gently to ensure thorough mixing.
-
Incubate the sample at 70-95°C for 5-10 minutes.
-
Allow the sample to cool to room temperature.
-
Load the reduced protein sample onto the SDS-PAGE gel.
Protocol 2: Protein Reduction and Alkylation for Mass Spectrometry
This protocol outlines the steps for reducing and alkylating protein disulfide bonds using THP for subsequent analysis by mass spectrometry.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)
-
This compound (THP) solution (e.g., 0.5 M in water)
-
Iodoacetamide (B48618) (IAA) solution (e.g., 500 mM in water, freshly prepared and protected from light)
-
Trypsin solution (or other suitable protease)
-
Quenching solution (e.g., formic acid)
Procedure:
-
Reduction: To your protein sample, add THP solution to a final concentration of 5-10 mM.
-
Incubate the mixture at 37°C for 30 minutes with gentle shaking.
-
Alkylation: Add freshly prepared iodoacetamide solution to a final concentration of 15-20 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin to a final enzyme-to-protein ratio of 1:50 to 1:100 (w/w).
-
Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
The peptide sample is now ready for desalting and analysis by mass spectrometry.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of THP in protein biochemistry.
Important Considerations
While THP is a superior alternative to DTT in many applications, researchers should be aware of a potential interaction with the cofactor NAD(P)⁺. Studies have shown that THP and TCEP can form a reversible covalent adduct with NAD(P)⁺, which could potentially inhibit NAD(P)⁺-dependent enzymes.[7][8][9] Therefore, caution is advised when using THP in assays involving these enzymes, and appropriate controls should be included.
Conclusion
This compound is a robust and versatile reducing agent that overcomes many of the limitations of DTT. Its superior stability, lack of odor, broad pH effectiveness, and compatibility with various downstream applications make it an excellent choice for a wide range of protein biochemistry protocols. By adopting THP, researchers can improve the reliability and reproducibility of their experiments, leading to more accurate and meaningful scientific discoveries.
References
- 1. A Universal and High-Throughput Proteomics Sample Preparation Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing High Throughput Sample Preparation in Bottom-Up Proteomics | Blog [preomics.com]
- 5. researchgate.net [researchgate.net]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tris(hydroxypropyl)phosphine (THP) in Immobilized Metal Affinity Chromatography (IMAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized purification technique for recombinant proteins, particularly those engineered with a polyhistidine tag (His-tag). The principle of IMAC relies on the affinity of histidine residues for chelated transition metal ions, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), immobilized on a chromatography resin. A critical aspect of protein purification is maintaining the protein's structural integrity and biological activity, which often requires the presence of a reducing agent to prevent the oxidation of cysteine residues and the formation of disulfide bonds.
Tris(hydroxypropyl)phosphine (THP), also known as THPP, is a water-soluble, odorless, and potent reducing agent that offers significant advantages over traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT) in the context of IMAC. Unlike DTT, which can reduce the metal ions of the IMAC resin, leading to column stripping and reduced purification efficiency, THP is a non-thiol reducing agent that does not interact with the immobilized metal ions.[1] This compatibility makes THP an excellent choice for maintaining reducing conditions throughout the IMAC purification process, ensuring higher yields of correctly folded and active proteins. Furthermore, THP is effective over a broad pH range, adding to its versatility in various buffer systems.[1]
These application notes provide a detailed protocol for the use of THP in IMAC for the purification of His-tagged proteins and present illustrative data to guide researchers in their purification strategies.
Key Advantages of THP in IMAC
-
Compatibility with IMAC Resins: THP does not reduce the metal ions (e.g., Ni²⁺, Co²⁺) chelated to the IMAC resin, preventing column degradation and metal ion leaching.[1]
-
Potent Reducing Agent: THP is a more potent reducing agent than DTT, effectively preventing the oxidation of sulfhydryl groups in proteins.[1][2]
-
Wide pH Range: THP remains an effective reducing agent over a broad pH range, offering flexibility in buffer selection.[1]
-
Odorless and Stable: As a non-thiol-based reducing agent, THP is odorless, improving the laboratory environment. It also exhibits good stability in aqueous solutions.
Experimental Protocols
Protocol 1: Purification of a His-tagged Protein using Ni-NTA IMAC with THP
This protocol outlines the steps for purifying a recombinant His-tagged protein from a bacterial lysate under native conditions using a Nickel-Nitriloacetic Acid (Ni-NTA) resin with THP as the reducing agent.
Materials:
-
Ni-NTA Agarose resin
-
Chromatography column
-
Bacterial cell pellet expressing the His-tagged protein of interest
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1 mM THP, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, 1 mM THP, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, 1 mM THP, pH 8.0
-
DNase I
-
Protease inhibitor cocktail
Procedure:
-
Preparation of Cell Lysate:
-
Thaw the bacterial cell pellet on ice.
-
Resuspend the pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Sonicate the cell suspension on ice to complete lysis. Use short bursts to avoid overheating.
-
Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the clarified supernatant.
-
-
Column Preparation and Equilibration:
-
Pack the Ni-NTA Agarose resin into a chromatography column.
-
Wash the resin with 5 column volumes (CV) of deionized water.
-
Equilibrate the column with 10 CV of Lysis Buffer.
-
-
Protein Binding:
-
Load the clarified supernatant onto the equilibrated Ni-NTA column.
-
Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Collect the wash fractions for analysis.
-
-
Elution:
-
Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.
-
Collect the eluate in fractions of 1 CV.
-
-
Analysis:
-
Analyze all collected fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess purity and yield.
-
Determine the protein concentration of the purified fractions using a suitable protein assay (e.g., Bradford or BCA).
-
Data Presentation
The following tables provide an illustrative example of the quantitative data that can be obtained from an IMAC purification of a His-tagged protein using THP as the reducing agent.
Table 1: Comparison of Reducing Agents in IMAC Purification of His-tagged Protein
| Reducing Agent | Total Protein Loaded (mg) | Purified Protein Yield (mg) | Purity (%) |
| THP (1 mM) | 50 | 40 | >95 |
| TCEP (1 mM) | 50 | 38 | >95 |
| DTT (1 mM) | 50 | 25 | ~90 |
| None | 50 | 35 | >95 (with potential for aggregation) |
Note: This data is illustrative and the actual yield and purity will depend on the specific protein and experimental conditions. The reduced yield with DTT is often attributed to its incompatibility with the IMAC resin.
Table 2: Summary of a Typical IMAC Purification with THP
| Purification Step | Volume (mL) | Protein Concentration (mg/mL) | Total Protein (mg) |
| Clarified Lysate | 20 | 2.5 | 50 |
| Flow-through | 20 | 0.4 | 8 |
| Wash | 30 | 0.05 | 1.5 |
| Elution | 10 | 4.0 | 40 |
Visualizations
IMAC Experimental Workflow
The following diagram illustrates the key steps in the Immobilized Metal Affinity Chromatography (IMAC) workflow for the purification of a His-tagged protein, highlighting the inclusion of this compound (THP) in the buffers.
Caption: IMAC workflow with THP.
Logical Relationship of Components in IMAC
This diagram illustrates the interactions between the key components involved in the IMAC process.
Caption: Key interactions in IMAC.
Conclusion
This compound is a highly effective and compatible reducing agent for use in Immobilized Metal Affinity Chromatography. Its ability to maintain a reducing environment without interfering with the integrity of the IMAC resin makes it a superior alternative to traditional thiol-based reagents. By incorporating THP into the purification buffers, researchers can improve the yield and quality of their purified His-tagged proteins, which is particularly crucial for downstream applications in structural biology, functional assays, and drug development. The provided protocols and illustrative data serve as a valuable resource for optimizing IMAC procedures with THP.
References
Application Notes and Protocols for Tris(hydroxypropyl)phosphine (THP) in Molecular Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tris(hydroxypropyl)phosphine (THP)
This compound (THP), also known as THPP, is a water-soluble, odorless, and highly stable reducing agent. Its chemical and physical properties make it an excellent alternative to commonly used reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a variety of molecular biology applications. In the context of molecular diagnostics, THP offers several advantages, including enhanced stability over a wide pH range, resistance to air oxidation, and compatibility with enzymatic reactions, making it a valuable component in diagnostic kits for nucleic acid extraction, amplification, and detection.[1][2][3]
THP's primary function is the efficient and selective reduction of disulfide bonds within and between proteins, such as nucleases, which can degrade nucleic acid samples and inhibit downstream enzymatic reactions.[1] Its superior stability and reducing capacity contribute to improved sample integrity and assay performance.
Key Features and Benefits of THP in Molecular Diagnostics:
-
High Water Solubility: THP is readily soluble in aqueous buffers, simplifying its incorporation into various reagents.[2]
-
Odorless: Unlike DTT and other thiol-based reducing agents, THP is odorless, improving laboratory safety and user comfort.
-
Exceptional Stability: THP is significantly more resistant to air oxidation than DTT, leading to longer reagent shelf life and more consistent performance.[2] It is also stable over a broad pH range.[1]
-
Potent Reducing Agent: It effectively reduces disulfide bonds in proteins, helping to inactivate nucleases and other inhibitory enzymes present in clinical samples.[1]
-
Compatibility: THP is compatible with a wide range of downstream applications, including PCR and isothermal amplification methods like LAMP. It is also suitable for use in immobilized metal affinity chromatography (IMAC).[1]
Quantitative Data Presentation
The following tables summarize the key quantitative properties of THP in comparison to other commonly used reducing agents, DTT and TCEP.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (THP) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Molecular Weight | 208.24 g/mol | 154.25 g/mol | 250.19 g/mol |
| Solubility in Water | High | High | High |
| Odor | Odorless | Strong, unpleasant | Odorless |
| Stability to Air Oxidation | High | Low | Moderate to High |
| Effective pH Range | Wide | Narrow (typically >7.5) | Wide |
Table 2: Comparison of Reducing Agent Performance
| Parameter | This compound (THP) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Reducing Capacity | High | Moderate | High |
| Reaction with Maleimides | Minimal interference | High interference | Low interference |
| Compatibility with IMAC | Compatible | Incompatible (reduces metal ions) | Compatible |
| Effect on NAD(P)+-dependent enzymes | Caution: Can react with NAD(P)+ | No reported direct reaction | Caution: Can react with NAD(P)+ |
Experimental Protocols
The following are detailed, generalized protocols for the proposed use of THP in key molecular diagnostic workflows. Researchers should optimize these protocols for their specific applications.
Protocol 1: Nucleic Acid Extraction with THP-Enhanced Lysis Buffer
Objective: To improve the yield and quality of nucleic acids by incorporating THP into the lysis buffer to inactivate nucleases.
Materials:
-
Sample (e.g., cells, tissue, blood, saliva)
-
Lysis Buffer (e.g., containing Tris-HCl, EDTA, SDS)
-
This compound (THP) solution (0.5 M stock)
-
Proteinase K
-
Standard nucleic acid purification reagents (e.g., phenol-chloroform or silica-based columns)
-
Nuclease-free water or elution buffer
Methodology:
-
Prepare THP-Enhanced Lysis Buffer:
-
To your standard lysis buffer, add THP solution to a final concentration of 1-5 mM. For example, add 2-10 µL of 0.5 M THP to 1 mL of lysis buffer.
-
The optimal concentration may vary depending on the sample type and expected nuclease activity and should be determined empirically.
-
-
Sample Lysis:
-
Add the THP-Enhanced Lysis Buffer to your sample according to your standard protocol.
-
Add Proteinase K to the recommended concentration.
-
Incubate at the recommended temperature and time to ensure complete lysis and protein digestion. The presence of THP will aid in the denaturation of proteins by reducing disulfide bonds.
-
-
Nucleic Acid Purification:
-
Proceed with your standard nucleic acid purification protocol (e.g., phenol-chloroform extraction and ethanol (B145695) precipitation, or binding to a silica (B1680970) membrane).
-
The inclusion of THP is not expected to interfere with these standard procedures.
-
-
Elution:
-
Elute the purified nucleic acids in nuclease-free water or a suitable elution buffer.
-
Protocol 2: Evaluation of THP in PCR and RT-PCR Assays
Objective: To determine the optimal concentration of THP as a PCR additive to potentially enhance amplification efficiency by reducing the activity of any residual inhibitory proteins.
Materials:
-
Purified DNA or RNA template
-
PCR or RT-PCR master mix (containing DNA polymerase, dNTPs, and reaction buffer)
-
Forward and reverse primers
-
This compound (THP) solution (0.5 M stock)
-
Nuclease-free water
Methodology:
-
Prepare a Dilution Series of THP:
-
Prepare a serial dilution of the 0.5 M THP stock solution to create working stocks for addition to the PCR reactions. Final concentrations to test in the reaction could range from 0.1 mM to 5 mM.
-
-
Set up PCR/RT-PCR Reactions:
-
Prepare your PCR or RT-PCR reactions as you normally would, but in the experimental tubes, substitute a portion of the nuclease-free water with the diluted THP solution to achieve the desired final concentrations.
-
Include a "no THP" control reaction.
-
For RT-PCR, the effect of THP on reverse transcriptase activity should be assessed.
-
-
Perform Thermal Cycling:
-
Run your standard PCR or RT-PCR program.
-
-
Analyze Results:
-
Analyze the PCR products by gel electrophoresis or by observing the amplification curves in real-time PCR.
-
Compare the amplification efficiency (e.g., Ct values in qPCR) and product yield between the control and THP-containing reactions to determine the optimal concentration of THP.
-
Caution: A study has shown that THP can react with NAD(P)+. Therefore, for assays involving NAD(P)+-dependent enzymes, the use of THP should be carefully evaluated as it may lead to inaccurate results.
Protocol 3: Incorporation of THP in Loop-Mediated Isothermal Amplification (LAMP)
Objective: To assess the effect of THP on the performance of LAMP assays, particularly for use in point-of-care diagnostics where sample purity may be lower.
Materials:
-
Purified DNA or RNA template
-
LAMP master mix (containing Bst DNA polymerase, dNTPs, and reaction buffer)
-
LAMP primers (FIP, BIP, F3, B3, and optionally LoopF and LoopB)
-
This compound (THP) solution (0.5 M stock)
-
Nuclease-free water
Methodology:
-
Prepare LAMP Reactions with THP:
-
Set up your LAMP reactions according to your standard protocol.
-
In the experimental tubes, add THP to final concentrations ranging from 0.5 mM to 5 mM.
-
Include a "no THP" control.
-
-
Isothermal Incubation:
-
Incubate the reactions at the optimal LAMP temperature (typically 60-65°C) for the recommended duration (e.g., 30-60 minutes).
-
-
Detection of Amplification:
-
Detect LAMP products using your preferred method (e.g., turbidity, fluorescence with an intercalating dye, or colorimetric detection).
-
-
Data Analysis:
-
Compare the time-to-threshold (for real-time detection) or the endpoint signal between the control and THP-containing reactions to evaluate the impact of THP on LAMP performance.
-
Visualizations
Experimental Workflow for Validating THP in a Molecular Diagnostic Assay
Caption: Workflow for the validation of THP in a molecular diagnostic assay.
Logical Relationship of THP's Action in a Diagnostic Workflow
Caption: Mechanism of THP action during sample preparation for diagnostics.
References
- 1. Quantitative Assessment of the Effects of Reducing Agents on Biological Macromolecules and on the Possible Repair of Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and optimization of the loop-mediated isothermal amplification (LAMP) technique for rapid detection of wheat stripe mosaic virus, a wheat-infecting pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris(2-carboxyethyl)phosphine stabilization of RNA: comparison with dithiothreitol for use with nucleic acid and thiophosphoryl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tris(hydroxypropyl)phosphine in the Cleavage of Disulfide-Linked Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(hydroxypropyl)phosphine (THP) is a water-soluble, air-stable, and odorless reducing agent increasingly utilized for the selective cleavage of disulfide bonds in biomolecules, including the interchain disulfides of monoclonal antibodies (mAbs) for the generation of antibody-drug conjugates (ADCs). Its properties offer a practical alternative to other commonly used reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). These application notes provide a comprehensive overview, detailed protocols, and comparative data for the use of THP in the development of disulfide-linked ADCs.
THP's utility stems from its efficient and irreversible reduction of disulfide bonds to yield free thiols, which serve as reactive handles for the conjugation of cytotoxic payloads.[1][2] Its stability over a broad pH range and lack of a strong odor make it a user-friendly option in a laboratory setting.[3]
Key Advantages of this compound (THP)
-
Air-Stability: Unlike many thiol-based reducing agents, THP is resistant to oxidation by air, simplifying handling and storage.[1][2]
-
Odorless: The absence of a strong odor improves the laboratory environment compared to thiol-containing reagents like DTT.
-
Water-Solubility: High water solubility makes it ideal for use in aqueous buffers common in bioconjugation reactions.[1][3]
-
Broad pH Range: THP is effective over a wide pH range, offering flexibility in reaction conditions.[3]
-
Irreversible Reduction: The reaction of THP with disulfide bonds is irreversible, driving the reaction towards the formation of free thiols.
Data Presentation
Table 1: Comparison of Common Reducing Agents for ADC Disulfide Cleavage
| Feature | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Chemical Nature | Tertiary Phosphine | Tertiary Phosphine | Thiol |
| Air Stability | High[1][2] | High | Low (can oxidize in air) |
| Odor | Odorless | Odorless | Strong, unpleasant |
| Effective pH Range | Wide[3] | 1.5 - 8.5 | Limited to pH > 7 |
| Reversibility | Irreversible | Irreversible | Reversible (can reform disulfides) |
| Reaction with Maleimides | Reacts, can reduce maleimide (B117702) to succinimide[4] | Reacts to form a stable ylene adduct[4] | Can interfere with maleimide conjugation |
| Removal Before Conjugation | Recommended, especially with maleimides[4] | Necessary before maleimide conjugation[4] | Necessary before maleimide conjugation |
Table 2: General Reaction Conditions for Antibody Disulfide Reduction
| Parameter | THP | TCEP | DTT |
| Molar Excess (reductant:mAb) | 2-10 fold (empirical optimization required) | 2-10 fold[5] | 10-50 fold[6] |
| Temperature (°C) | 25 - 37 (optimization recommended) | 25 - 37[7] | 25 - 37[6] |
| Reaction Time | 30 - 120 minutes (monitor for completion) | 30 - 120 minutes[7] | 30 - 60 minutes[6] |
| pH | 6.5 - 8.0 | 6.5 - 8.0 | 7.0 - 8.5 |
| Typical Buffer | Phosphate, Borate, or HEPES based buffers | Phosphate, Borate, or HEPES based buffers | Phosphate or Tris based buffers |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds with THP
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation. The optimal molar excess of THP and reaction time should be empirically determined for each specific antibody and desired drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (THP)
-
Conjugation Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0)
-
Desalting columns (e.g., Sephadex G-25)
-
Ellman's Reagent (DTNB) for thiol quantification (optional)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in the Conjugation Buffer.
-
THP Solution Preparation: Freshly prepare a stock solution of THP (e.g., 10 mM) in the Conjugation Buffer.
-
Reduction Reaction: Add the desired molar excess of the THP solution to the antibody solution. Gently mix the solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-120 minutes. The progress of the reduction can be monitored by analyzing aliquots over time.
-
Removal of Excess THP: Immediately following the incubation, remove excess THP using a pre-equilibrated desalting column. This step is critical, especially if the subsequent conjugation involves maleimide chemistry.[4]
-
Thiol Quantification (Optional): Determine the concentration of free thiols using Ellman's assay to estimate the number of available conjugation sites.[6]
-
The partially reduced antibody is now ready for conjugation with a linker-payload.
Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a common method to determine the DAR and the distribution of different drug-loaded species.
Materials:
-
THP-reduced and conjugated ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 20-50 µg of the purified ADC sample.
-
Chromatographic Separation: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if it has a suitable chromophore.
-
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR (e.g., DAR2, DAR4, DAR6, DAR8). Calculate the average DAR by integrating the peak areas of each species and applying a weighted average formula.[]
Protocol 3: Analysis of ADC Subunits by LC-MS after Reduction
This protocol is for the characterization of the light and heavy chains of the ADC after complete reduction to confirm conjugation.
Materials:
-
Purified ADC sample
-
Denaturing Buffer (e.g., 6 M Guanidine HCl)
-
Reducing Agent for complete reduction (e.g., DTT or TCEP)
-
LC-MS system (e.g., Q-TOF) with a suitable reversed-phase column (e.g., C4)
Procedure:
-
Sample Preparation: Denature and completely reduce the ADC sample according to established protocols to separate the light and heavy chains.
-
LC-MS Analysis: Inject the reduced sample into the LC-MS system.
-
Mass Determination: Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.
-
DAR Calculation: The difference in mass between the unconjugated and conjugated chains corresponds to the mass of the attached linker-payload. The relative abundance of these species can be used to calculate the average DAR.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.strem.com [resources.strem.com]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Tris(hydroxypropyl)phosphine (THPP) in Peptide Synthesis and Ligation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(hydroxypropyl)phosphine (THPP) is a versatile and efficient water-soluble reducing agent that has gained significant traction in the field of peptide chemistry. Its properties, including high stability, broad pH range activity, and lack of a pungent odor, make it a superior alternative to traditional reducing agents like dithiothreitol (B142953) (DTT).[1][2] THPP is particularly valuable for the reduction of disulfide bonds in peptides and proteins, and as a key component in native chemical ligation (NCL) reactions.[1][3] These application notes provide detailed protocols and comparative data for the use of THPP in peptide synthesis and ligation.
Key Applications of THPP in Peptide Chemistry
This compound is primarily utilized in two key areas of peptide synthesis and protein chemistry:
-
Disulfide Bond Reduction: THPP effectively and irreversibly reduces disulfide bonds within and between peptide chains, which is a critical step in various applications, including:
-
Preparation of cysteine-containing peptides for subsequent conjugation or ligation.
-
Denaturation and unfolding of proteins for analysis.
-
Prevention of unwanted disulfide bond formation during peptide synthesis and purification.
-
-
Native Chemical Ligation (NCL): In NCL, THPP plays a crucial role in maintaining the N-terminal cysteine residue of a peptide segment in its reduced, reactive thiol form, which is essential for the ligation reaction to proceed efficiently.[1] Its stability and lack of interference with the ligation chemistry make it an ideal choice for this application.
Advantages of THPP over Other Reducing Agents
THPP offers several distinct advantages over commonly used reducing agents like DTT and even the related phosphine (B1218219), tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Stability: THPP is more resistant to air oxidation than DTT, providing a longer shelf life for solutions and more consistent experimental results.[2][4]
-
Odorless: Unlike thiol-based reducing agents such as DTT and 2-mercaptoethanol, THPP is odorless, improving the laboratory environment.[1]
-
Broad pH Range: THPP is effective over a wide pH range, offering greater flexibility in reaction conditions.[1]
-
Compatibility: It is compatible with immobilized metal affinity chromatography (IMAC), as it does not reduce the metal ions used in these columns.[1]
-
Efficiency: At certain pH values relevant to biological reactions, THPP has been shown to be a more rapid reducing agent than TCEP.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the properties and performance of THPP with other common reducing agents.
| Property | THPP | TCEP | DTT | Reference |
| Reducing Capacity (vs. Oxidized Glutathione) | 0.232 meq/g | 0.182 meq/g | Not specified | [4] |
| Relative Reduction Rate (Peptide-like disulfide, pH 8.0) | 3.91x faster than TCEP | 1x | Not specified | [3] |
| Air Oxidation Stability | More stable than DTT | More stable than DTT | Less stable | [2][4] |
| Odor | Odorless | Odorless | Strong, unpleasant | [1] |
Experimental Protocols
Protocol 1: General Disulfide Bond Reduction in Peptides
This protocol describes a general method for the reduction of disulfide bonds in a purified peptide sample using THPP.
Materials:
-
Peptide containing one or more disulfide bonds
-
This compound (THPP)
-
Degassed reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Nitrogen or Argon gas
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for analysis and purification
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Inert Atmosphere: Purge the vial containing the peptide solution with nitrogen or argon gas for 5-10 minutes to remove oxygen.
-
THPP Addition: Prepare a stock solution of THPP (e.g., 0.5 M in degassed water). Add the THPP stock solution to the peptide solution to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically but a 10- to 50-fold molar excess over the disulfide bond concentration is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry to confirm the complete reduction of the disulfide bonds.
-
Quenching (Optional): The reaction can be quenched by acidification (e.g., with trifluoroacetic acid) or by removing the excess THPP through purification.
-
Purification: Purify the reduced peptide from the reaction mixture using RP-HPLC. The reduced peptide should be used immediately in the next step to prevent re-oxidation.
Protocol 2: One-Pot Native Chemical Ligation (NCL) and Oxidative Cyclization
This protocol is adapted from a published procedure for the efficient synthesis of disulfide-cyclized peptides. It demonstrates the use of THPP in a streamlined one-pot NCL and subsequent oxidative folding process.
Materials:
-
Peptide 1: C-terminal thioester (crude or purified)
-
Peptide 2: N-terminal cysteine (crude or purified)
-
Guanidine hydrochloride (Gn·HCl)
-
Sodium phosphate (B84403) buffer (200 mM)
-
This compound (THPP)
-
4-mercaptophenol (MPOH) as a thiol additive
-
tert-Butyl methyl ether (TBME)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a reaction vessel, combine the crude C-terminal thioester peptide segment, MPOH (to a final concentration of 200 mM), and THPP (to a final concentration of 20 mM).
-
Dissolution and Degassing: Dissolve the components in a degassed solution of 6 M Gn·HCl in 200 mM phosphate buffer.
-
pH Adjustment: Adjust the pH of the solution to 7.3 with NaOH or HCl.
-
Initiation of Ligation: Add the crude N-terminal cysteine peptide segment to the reaction mixture.
-
Incubation: Stir the reaction mixture under a nitrogen atmosphere at room temperature. Monitor the progress of the ligation by RP-HPLC until the starting materials are consumed (typically a few hours).
-
Thiol Extraction: Upon completion of the ligation, acidify the reaction mixture to approximately pH 1 with HCl. Extract the MPOH from the aqueous solution with TBME (3 x volume of the reaction mixture).
-
Oxidative Cyclization: Adjust the pH of the aqueous layer containing the linear, reduced peptide to 8.0 with NaOH.
-
Air Oxidation: Stir the solution exposed to air for 15 hours to facilitate the formation of the intramolecular disulfide bond.
-
Purification: Purify the final cyclized peptide by RP-HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Native Chemical Ligation (NCL).
Caption: One-Pot NCL and Oxidative Cyclization Workflow.
Troubleshooting and Considerations
-
Incomplete Reduction: If disulfide bond reduction is incomplete, consider increasing the concentration of THPP, extending the reaction time, or slightly increasing the reaction temperature. Ensure that the reaction is performed under an inert atmosphere to prevent re-oxidation.
-
Side Reactions: While THPP is generally less reactive towards other functional groups compared to thiol-based reducing agents, it is important to be aware of potential side reactions. For instance, tris(alkyl)phosphines have been reported to react with NAD(P)+ cofactors in enzymatic assays, so care should be taken when using THPP in the context of biological assays involving these cofactors.[5]
-
Purity of Reagents: The purity of peptides and reagents is crucial for the success of ligation reactions. Impurities can lead to side reactions and lower yields.
-
pH Control: Maintaining the optimal pH is critical for both the reduction and ligation steps. The pH should be carefully monitored and adjusted as needed.
Conclusion
This compound is a highly effective and practical reducing agent for applications in peptide synthesis and ligation. Its superior stability, broad pH compatibility, and lack of odor make it an excellent choice for researchers seeking to improve the efficiency and reliability of their peptide chemistry workflows. The provided protocols and data serve as a valuable resource for the implementation of THPP in both disulfide reduction and native chemical ligation strategies.
References
- 1. resources.strem.com [resources.strem.com]
- 2. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Tris(hydroxypropyl)phosphine (THPP) and its Analogs in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Tris(hydroxypropyl)phosphine (THPP) and its structural analogs as ligands in organometallic catalysis. While THPP is widely recognized as a versatile, water-soluble, and air-stable reducing agent, its application as a ligand in prominent catalytic reactions is an emerging area of interest.[1] Due to the limited availability of specific quantitative data for THPP in key cross-coupling reactions, this document leverages data from a closely related and structurally similar phosphine (B1218219) ligand, tri-ProPhos ((diphenylphosphino)propanol), to illustrate potential applications and provide exemplary protocols.
Overview of this compound (THPP) as a Ligand
This compound (THPP) is a water-soluble phosphine that can form stable complexes with transition metals, enhancing the efficiency and selectivity of various catalytic processes.[2] Its hydrophilic nature, conferred by the three hydroxypropyl groups, makes it an attractive ligand for aqueous-phase catalysis, a key aspect of green chemistry that simplifies catalyst recovery and reuse. Applications for THPP as a ligand have been noted in organic synthesis and the production of specialty chemicals.[2]
Application in Nickel-Catalyzed Suzuki-Miyaura Coupling (with tri-ProPhos as an Analog)
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in the pharmaceutical and fine chemical industries. The use of water-soluble phosphine ligands enables these reactions to be performed in environmentally benign aqueous media. A recent study on the tri-ProPhos ligand, which features a phosphine moiety with three tethered hydroxyl groups similar to THPP, demonstrates the potential of this class of ligands in nickel-catalyzed Suzuki-Miyaura coupling.[3]
Quantitative Data Summary
The following table summarizes the performance of a tri-ProPhos-ligated nickel catalyst in the Suzuki-Miyaura coupling of various (hetero)aryl chlorides with (hetero)aryl boronic acids in aqueous media.[3]
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol %) | Solvent | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 0.5 | i-PrOH/H₂O (1:1) | 89 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 0.5 | i-PrOH/H₂O (1:1) | 92 |
| 3 | 2-Chloropyridine | Phenylboronic acid | 0.1 | H₂O | 95 |
| 4 | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | 0.1 | H₂O | 91 |
| 5 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 0.05 | H₂O | 98 |
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling in Water
This protocol is adapted from the procedure reported for the tri-ProPhos ligand and is provided as a representative method.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
NiCl₂·6H₂O (0.001 mmol, 0.1 mol%)
-
tri-ProPhos ligand (0.0012 mmol, 0.12 mol%)
-
K₃PO₄ (2.0 mmol)
-
Degassed Water (2.0 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide, aryl boronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving NiCl₂·6H₂O and the tri-ProPhos ligand in degassed water.
-
Add the catalyst solution to the reaction vial containing the substrates and base.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, monitor the reaction by TLC or GC-MS.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Proposed Catalytic Cycle for Nickel-Catalyzed Suzuki-Miyaura Coupling with a Hydroxylated Phosphine Ligand
The proposed catalytic cycle involves the oxidative addition of the aryl halide to the Ni(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the active catalyst. The hydroxyl groups on the ligand are thought to play a key role in stabilizing the catalytic species and facilitating the reaction in aqueous media.[3]
Application in Palladium-Catalyzed Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between unsaturated halides and alkenes. Water-soluble phosphine ligands like THPP can be employed to facilitate this reaction in aqueous environments.
General Experimental Workflow for a Heck Reaction
The following diagram illustrates a typical workflow for setting up a Mizoroki-Heck reaction.
Catalytic Cycle of the Mizoroki-Heck Reaction
The catalytic cycle for the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the olefin, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[4][5]
Application in Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is an important industrial process for the production of aldehydes from alkenes. The use of water-soluble phosphine ligands can allow this reaction to be carried out in a biphasic system, simplifying product separation and catalyst recycling.
Signaling Pathway for Catalyst Activation and Reaction
The logical flow from catalyst precursor to the active catalytic species and subsequent reaction in a hydroformylation process is depicted below.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes: Tris(hydroxypropyl)phosphine (THP) in Nucleic Acid Research
Introduction
Tris(3-hydroxypropyl)phosphine (THP or THPP) is a versatile, water-soluble, and air-stable reducing agent with significant applications in nucleic acid research.[1] As a trialkylphosphine, it is highly selective for the reduction of disulfide bonds, offering a stable and odorless alternative to commonly used reductants like dithiothreitol (B142953) (DTT).[2] Its stability in both aqueous and buffered aqueous-organic media, and its effectiveness over a wide pH range, make it an ideal reagent for various molecular biology protocols involving modified oligonucleotides.[1][2][3]
Core Applications
The primary application of THP in nucleic acid research is the quantitative and rapid reduction of disulfide bonds. This is a critical step in protocols requiring the exposure of free thiol (sulfhydryl) groups on chemically modified DNA or RNA oligonucleotides for subsequent conjugation and labeling.
-
Reduction of Thiol-Modified Oligonucleotides: Many synthetic oligonucleotides are prepared with a thiol modifier at the 5' or 3' end, which is typically protected by a disulfide bond (e.g., a dithiolane group). THP efficiently and irreversibly cleaves this disulfide bond to generate a free, reactive thiol group. This is essential for site-specific labeling with fluorescent dyes, quenchers, biotin, or for conjugation to other molecules.
-
Preparation for Surface Immobilization: Oligonucleotides intended for immobilization on surfaces, such as those in microarrays or biosensors, often utilize thiol chemistry for attachment. THP is used to reduce the protected thiol on the oligonucleotide just prior to the immobilization step, ensuring a high coupling efficiency.
-
Alternative to DTT and TCEP: THP serves as a powerful alternative to DTT and Tris(2-carboxyethyl)phosphine (TCEP). Unlike DTT, which can interfere with subsequent maleimide-based labeling reactions, THP does not contain thiol groups and typically does not need to be removed post-reduction.[2] It also exhibits greater stability to air oxidation compared to TCEP under certain conditions.[3]
Quantitative Data and Reagent Comparison
The selection of a reducing agent is critical for the success of downstream applications. THP offers distinct advantages in stability and efficiency.
| Property | Tris(hydroxypropyl)phosphine (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Primary Function | Irreversible reduction of disulfide bonds.[1] | Irreversible reduction of disulfide bonds.[3] | Reversible reduction of disulfide bonds via thiol-disulfide exchange.[4] |
| pH Range | Effective over a wide pH range.[2] | Effective over a broad pH range (1.5 to 9).[3] | Optimal activity is pH-dependent (typically >7.5). |
| Stability | More stable to air oxidation than TCEP; stable in aqueous-organic media.[1][3] | Generally stable, but can be oxidized in the presence of metal chelators like EDTA.[3] | Prone to air oxidation, leading to a shorter effective lifespan in solution. |
| Odor | Odorless. | Odorless.[3] | Strong, unpleasant odor. |
| Interference | Does not contain sulfhydryl groups; generally does not require removal before maleimide (B117702) conjugation.[2] | Does not contain sulfhydryl groups; does not require removal before maleimide conjugation.[3] | Contains sulfhydryl groups that compete in maleimide reactions; must be removed.[2] |
| Special Considerations | Can react with NAD(P)+ cofactors in enzymatic assays.[5] | Can react with NAD(P)+ cofactors; may react with iodoacetamide (B48618) and maleimide under certain conditions.[3][5] | Can reduce metals in immobilized metal affinity chromatography (IMAC).[2] |
Experimental Protocols
Protocol 1: Reductive Cleavage of Disulfide-Modified Oligonucleotides for Labeling
This protocol describes the use of THP to reduce a disulfide-modified oligonucleotide to expose a free thiol group, making it ready for conjugation with a thiol-reactive label (e.g., a maleimide-functionalized dye).
Materials and Reagents:
-
Disulfide-modified oligonucleotide (e.g., with a 3'- or 5'-thiol modifier)
-
Tris(3-hydroxypropyl)phosphine (THP) solution (e.g., 0.1 M stock in nuclease-free water, pH 7.5)
-
Nuclease-free water
-
Reaction Buffer (e.g., 100 mM TEAA or phosphate (B84403) buffer, pH 7.5)
-
Thiol-reactive label (e.g., maleimide-activated fluorophore)
-
Size-exclusion chromatography columns (e.g., Sephadex G-25) for purification
-
UV-Vis Spectrophotometer
Procedure:
-
Oligonucleotide Preparation: Resuspend the disulfide-modified oligonucleotide in the Reaction Buffer to a final concentration of 100-500 µM.
-
Reduction Reaction Setup:
-
In a nuclease-free microcentrifuge tube, add the resuspended oligonucleotide.
-
Add THP stock solution to a final concentration of 10-50 mM. A 20-50 fold molar excess of THP over the oligonucleotide is typical.
-
Vortex briefly to mix.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For complex or sterically hindered disulfides, the incubation time can be extended up to 2 hours.
-
Purification (Optional but Recommended): Although THP does not directly interfere with maleimide chemistry, removal of excess reducing agent and the cleaved protecting group is recommended to ensure high labeling efficiency.
-
Equilibrate a size-exclusion spin column according to the manufacturer's instructions with the desired buffer for the subsequent labeling reaction.
-
Apply the reaction mixture to the column and centrifuge to elute the reduced oligonucleotide.
-
-
Quantification: Measure the absorbance of the purified oligonucleotide at 260 nm to determine its concentration before proceeding to the labeling step.
-
Labeling Reaction: Immediately add the thiol-reactive label (typically in a 5-10 fold molar excess) to the purified, reduced oligonucleotide. Protect from light if using a fluorescent dye.
-
Final Purification: After the labeling reaction is complete, purify the labeled oligonucleotide from excess dye using size-exclusion chromatography, HPLC, or gel electrophoresis.
Visualizations
Caption: A workflow diagram illustrating the key steps for labeling a thiol-modified oligonucleotide using THP.
Caption: The chemical transformation showing THP reducing a disulfide bond to yield two free thiols and THP oxide.
References
- 1. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.strem.com [resources.strem.com]
- 3. biosynth.com [biosynth.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tris(hydroxypropyl)phosphine (THP) in Preventing Protein Aggregation During Refolding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the production of recombinant proteins, often leading to low yields of biologically active products. During in vitro refolding of proteins from a denatured state, incorrect intermolecular interactions can lead to the formation of insoluble aggregates. The maintenance of a reduced environment is crucial to prevent the formation of incorrect disulfide bonds, a common cause of aggregation for cysteine-containing proteins. Tris(hydroxypropyl)phosphine (THP), a water-soluble and stable reducing agent, offers a compelling alternative to traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT) for preventing aggregation during protein refolding.
THP effectively reduces disulfide bonds and maintains cysteine residues in their reduced state, thereby minimizing aggregation and promoting correct protein folding.[1] Its advantages include efficacy over a broad pH range, resistance to oxidation, and compatibility with downstream purification techniques such as Immobilized Metal Affinity Chromatography (IMAC).[2]
These application notes provide a comprehensive guide, including detailed protocols and comparative data, for utilizing THP to enhance protein refolding yields by preventing aggregation.
Key Advantages of this compound (THP)
-
High Water Solubility and Stability: THP is highly soluble in aqueous solutions and is more resistant to air oxidation compared to DTT, ensuring a longer-lasting reducing environment.[2]
-
Broad pH Range: THP is effective over a wide pH range, offering greater flexibility in optimizing refolding conditions.[2]
-
Odorless: Unlike thiol-based reducing agents, THP is odorless, improving the laboratory environment.
-
Compatibility with IMAC: THP does not reduce the metal ions used in IMAC, eliminating the need for its removal prior to this common purification step.[2]
-
Irreversible Reduction: The reduction of disulfide bonds by THP is essentially irreversible, driving the equilibrium towards the reduced state.
Quantitative Data Summary
While extensive quantitative data for this compound (THP) in protein refolding is emerging, its performance is often compared to the closely related and well-studied Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The following tables summarize the available data and comparative performance of phosphine-based reducing agents against the traditional DTT.
Table 1: Properties of Common Reducing Agents
| Property | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Chemical Nature | Phosphine | Phosphine | Thiol |
| Effective pH Range | Wide | Wide | Narrow (optimal at pH > 7.5) |
| Air Stability | High | High | Low |
| Odor | Odorless | Odorless | Strong, unpleasant |
| Compatibility with IMAC | Yes | Yes | No |
Table 2: Comparative Efficacy of Reducing Agents in Protein Refolding (Conceptual)
Note: Direct quantitative comparisons of THP in protein refolding are limited in published literature. This table is a conceptual representation based on the known properties of THP and comparative data available for the closely related TCEP.
| Parameter | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Refolding Yield | Expected High | High[3] | Variable, often lower due to oxidation and side reactions |
| Aggregation Prevention | Expected High | High[3] | Moderate, can be compromised by agent instability |
| Optimal Concentration Range | 5 - 50 mM[4] | 5 - 50 mM[4] | 1 - 10 mM |
| Side Reactions | Reaction with NAD(P)+[4] | Reaction with NAD(P)+[4] | Interferes with maleimide (B117702) chemistry[5] |
Experimental Protocols
Here, we provide detailed protocols for protein refolding using THP. These protocols can be adapted for various proteins expressed as inclusion bodies.
Protocol 1: Protein Refolding by Rapid Dilution using THP
This method is suitable for proteins that are prone to aggregation when the denaturant concentration is slowly decreased.
Materials:
-
Purified inclusion bodies
-
Denaturation Buffer: 6 M Guanidine Hydrochloride (GdmCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM THP
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1-5 mM THP, other additives as required (e.g., 10% glycerol, 0.1% PEG 3350)
-
Dialysis tubing (if required for buffer exchange)
-
Spectrophotometer and Light Scattering instrument for aggregation analysis
Procedure:
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in Denaturation Buffer.
-
Incubate at room temperature with gentle stirring for 1-2 hours until the solution is clear.
-
Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any insoluble material.
-
Determine the protein concentration of the supernatant.
-
-
Rapid Dilution for Refolding:
-
Rapidly dilute the denatured protein solution into the cold (4°C) Refolding Buffer. A dilution factor of 50-100 fold is common to reduce the denaturant concentration significantly. The final protein concentration should typically be in the range of 0.01 - 0.1 mg/mL.
-
The Refolding Buffer should contain 1-5 mM THP to maintain a reducing environment. The optimal concentration of THP and other additives should be determined empirically for each protein.
-
Incubate the refolding mixture at 4°C with gentle stirring for 12-48 hours.
-
-
Analysis of Refolding and Aggregation:
-
Monitor protein aggregation by measuring the turbidity of the solution at 340 nm or by using dynamic light scattering (DLS).
-
Assess the recovery of soluble protein by taking an aliquot of the refolding mixture, centrifuging to pellet any aggregated protein, and measuring the protein concentration of the supernatant.
-
Analyze the refolded protein for its biological activity and structural integrity using appropriate assays (e.g., enzyme activity assay, circular dichroism, size-exclusion chromatography).
-
-
Concentration and Further Purification:
-
Concentrate the refolded protein using ultrafiltration.
-
Perform further purification steps as necessary (e.g., size-exclusion chromatography to remove any remaining small aggregates).
-
Protocol 2: On-Column Protein Refolding using THP
This method is particularly useful for His-tagged proteins and combines refolding with purification.
Materials:
-
Cleared lysate containing solubilized inclusion bodies in Denaturation Buffer (as in Protocol 1)
-
IMAC column (e.g., Ni-NTA)
-
Chromatography system (e.g., FPLC)
-
Binding Buffer: 6 M GdmCl or 8 M Urea, 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM Imidazole, 5 mM THP
-
Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole, 1 mM THP
-
Refolding Gradient Buffer A: 6 M GdmCl or 8 M Urea, 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole, 1 mM THP
-
Refolding Gradient Buffer B: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole, 1 mM THP
-
Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM Imidazole, 1 mM THP
Procedure:
-
Protein Binding:
-
Equilibrate the IMAC column with Binding Buffer.
-
Load the cleared lysate containing the denatured protein onto the column.
-
Wash the column with several column volumes of Binding Buffer to remove unbound proteins.
-
-
On-Column Refolding:
-
Wash the column with a linear gradient from 100% Refolding Gradient Buffer A to 100% Refolding Gradient Buffer B over several column volumes. This gradual removal of the denaturant allows the protein to refold while bound to the resin, which can help to prevent aggregation. The presence of 1 mM THP throughout the gradient maintains a reducing environment.
-
The flow rate should be slow to allow sufficient time for refolding.
-
-
Elution of Refolded Protein:
-
Wash the column with Wash Buffer to remove any remaining denaturant.
-
Elute the refolded protein from the column using Elution Buffer.
-
-
Analysis and Further Processing:
-
Analyze the eluted fractions for protein concentration, purity (SDS-PAGE), and aggregation (DLS).
-
Assess the biological activity of the refolded protein.
-
Pool the fractions containing the correctly folded protein and perform buffer exchange or dialysis into a suitable storage buffer.
-
Visualizations
Experimental Workflow for Protein Refolding from Inclusion Bodies using THP
References
- 1. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipo.lbl.gov [ipo.lbl.gov]
- 4. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tris(hydroxypropyl)phosphine (THP) in Cell Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining the native reduced state of proteins during cell lysis is critical for accurate downstream analysis, particularly in proteomics, functional assays, and drug development. Disulfide bond formation, an oxidative modification, can lead to protein aggregation, loss of function, and altered electrophoretic mobility, thereby compromising experimental results. Tris(hydroxypropyl)phosphine (THP) is a potent, water-soluble, and air-stable reducing agent that offers significant advantages over traditional reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This document provides detailed application notes and protocols for the effective use of THP in cell lysis buffers to ensure complete and stable protein reduction.
Chemical Properties and Advantages of THP
THP, also known as Tris(3-hydroxypropyl)phosphine (THPP), is a trialkylphosphine that effectively reduces disulfide bonds in proteins. Its chemical structure and properties confer several benefits in a research setting.
Key Advantages:
-
High Stability: THP exhibits exceptional stability in aqueous solutions over a wide pH range and is more resistant to air oxidation compared to DTT.[1][2]
-
Irreversible Reduction: Unlike thiol-based reducing agents, the reduction of disulfide bonds by THP is irreversible, preventing re-oxidation of sulfhydryl groups.[2][3]
-
Broad pH Range: THP is effective over a broad pH range, offering greater flexibility in buffer formulation.[4]
-
Compatibility: It is compatible with immobilized metal affinity chromatography (IMAC) as it does not reduce the metal ions.[4]
-
Odorless: Unlike DTT and other thiol-based reagents, THP is odorless, improving the laboratory environment.
Mechanism of Disulfide Bond Reduction by THP
THP reduces disulfide bonds by a nucleophilic attack of the phosphorus atom on one of the sulfur atoms in the disulfide bond. This reaction results in the formation of two free thiol groups and a phosphine (B1218219) oxide derivative.
Figure 1: Mechanism of disulfide bond reduction by THP.
Quantitative Comparison of Reducing Agents
The choice of reducing agent can significantly impact the outcome of proteomics and other protein-based experiments. The following table summarizes a comparison of THP with the commonly used reducing agents DTT and TCEP.
| Feature | This compound (THP) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Reducing Strength | High | High | High |
| Effective pH Range | Wide (pH 1.5-8.5)[4] | Narrow (pH > 7.5) | Wide (pH 1.5-8.5)[5] |
| Stability (Air Oxidation) | High[1][2] | Low (especially at higher pH) | High |
| Reaction with Maleimides | Minimal interference | Significant interference[5] | Less interference than DTT[5] |
| Compatibility with IMAC | Yes[4] | No (reduces metal ions) | Yes |
| Odor | Odorless | Strong, unpleasant | Odorless |
| Reaction with NAD(P)+ | Can form adducts[3] | No | Can form adducts[3] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate using THP for General Applications
This protocol is suitable for preparing cell lysates for applications such as Western blotting, co-immunoprecipitation, and enzyme activity assays where maintaining a reducing environment is crucial.
Figure 2: Workflow for cell lysis with THP.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA, NP-40, or custom buffer)
-
This compound (THP) stock solution (1 M in water)
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Add a sufficient volume of lysis buffer containing freshly added THP and inhibitors to cover the cell monolayer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in lysis buffer containing freshly added THP and inhibitors.
-
-
Lysis Buffer Preparation:
-
On the day of use, supplement your chosen lysis buffer with protease and phosphatase inhibitors according to the manufacturer's instructions.
-
Add THP to the lysis buffer to a final concentration of 5-20 mM. A final concentration of 10 mM is a good starting point. For a 1 mL lysis buffer, add 10 µL of a 1 M THP stock solution.
-
-
Cell Lysis:
-
Incubate the cell suspension in the lysis buffer on ice for 30 minutes with occasional vortexing.
-
For complete lysis and to shear DNA, sonicate the lysate on ice.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000-16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Collection and Storage:
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Use the lysate immediately for downstream applications or store it in aliquots at -80°C.
-
Protocol 2: Sample Preparation for Mass Spectrometry using THP
This protocol outlines the reduction and alkylation steps for protein samples destined for analysis by mass spectrometry.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
THP stock solution (1 M in water)
-
Iodoacetamide (IAA) or other alkylating agent stock solution (e.g., 500 mM in water, freshly prepared)
-
DTT stock solution (500 mM in water, for quenching)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduction:
-
To your protein sample, add THP to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Digestion:
-
Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Protein Reduction | Insufficient THP concentration or incubation time. | Increase the THP concentration to 20 mM and/or extend the incubation time to 60 minutes. |
| Protein Aggregation | Incomplete cell lysis or DNA contamination. | Ensure complete lysis by sonication. Add a nuclease (e.g., DNase I) to the lysis buffer. |
| Interference with Downstream Assays | THP may interfere with certain assays. | For assays sensitive to reducing agents, consider removing THP using a desalting column. |
| Reaction with NAD(P)+ dependent enzymes | THP can form adducts with NAD(P)+.[3] | If studying NAD(P)+ dependent enzymes, consider using DTT as the reducing agent. |
Conclusion
This compound is a superior reducing agent for maintaining protein reduction in cell lysis buffers. Its stability, effectiveness over a wide pH range, and compatibility with various downstream applications make it an excellent alternative to traditional reducing agents. The protocols provided here offer a starting point for the successful integration of THP into your research workflows, leading to more reliable and reproducible results.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Site-Specific Reduction of Proteins Using Tris(hydroxypropyl)phosphine (THPP)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tris(3-hydroxypropyl)phosphine (THPP) is a water-soluble, odorless, and air-stable phosphine-based reducing agent designed for the efficient and selective cleavage of disulfide bonds in proteins and peptides.[1][2] Unlike traditional thiol-based reagents such as dithiothreitol (B142953) (DTT), THPP facilitates an irreversible reduction of disulfides, driven by the formation of a highly stable phosphine (B1218219) oxide.[2][3] These properties make THPP an ideal reagent for applications requiring precise control over the reduction process, particularly in the site-specific modification of proteins for bioconjugation, such as the development of Antibody-Drug Conjugates (ADCs).[3][4] Its efficacy over a broad pH range and stability under physiological conditions further enhance its utility in various biochemical and biopharmaceutical workflows.[1][5]
Mechanism of Action
THPP reduces disulfide bonds through nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bridge. This process is irreversible, culminating in the formation of two free thiol groups and the corresponding tris(hydroxypropyl)phosphine oxide. This contrasts with thiol-based reagents like DTT, which operate via a reversible thiol-disulfide exchange mechanism.[3][6]
Caption: Comparison of irreversible vs. reversible disulfide reduction.
Key Features and Advantages
-
Irreversible Reduction: The formation of a stable phosphine oxide drives the reaction to completion, preventing re-oxidation of the newly formed thiols by the reagent itself.[2]
-
High Selectivity: THPP shows high selectivity for disulfide bonds with minimal side reactions on other amino acid residues.[5]
-
Stability and Odorless: As an air-stable solid, THPP is easier to handle and store than many thiol-based reagents. It is also odorless, improving lab safety and comfort.[1]
-
Broad pH Range: THPP is effective in a wide range of pH conditions, offering greater flexibility in experimental design compared to reagents like DTT, which are most effective at pH > 7.5.[1][5]
-
Water Solubility: Its high water solubility makes it ideal for use in aqueous buffers common in protein biochemistry.[7]
Primary Application: Site-Specific Antibody Reduction for ADCs
A critical application of THPP is the partial and site-specific reduction of disulfide bonds in monoclonal antibodies (mAbs) to generate reactive cysteine thiols for drug conjugation. In a typical IgG antibody, the inter-chain disulfide bonds linking the heavy and light chains are more accessible and susceptible to reduction than the intra-chain bonds that are crucial for maintaining the antibody's structural integrity.[4] By carefully controlling reaction conditions (stoichiometry, temperature, and time), THPP can selectively cleave these inter-chain bonds, enabling the attachment of a precise number of drug-linker payloads. This approach is fundamental to producing homogeneous and effective Antibody-Drug Conjugates (ADCs).[8]
Caption: Workflow for cysteine-based Antibody-Drug Conjugate (ADC) production.
Quantitative Data
Table 1: Comparison of Common Disulfide Reducing Agents
| Feature | This compound (THPP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Mechanism | Irreversible (Phosphine Oxide Formation)[3] | Irreversible (Phosphine Oxide Formation)[3] | Reversible (Thiol-Disulfide Exchange)[6] |
| Odor | Odorless[2] | Odorless[2] | Strong, unpleasant odor[2] |
| Stability | High air and solution stability[1] | Moderate stability[1] | Prone to oxidation[1] |
| Effective pH | Wide range[5] | Wide range[2] | Optimal at pH > 7.5 |
| Compatibility | No interference with IMAC[5] | No interference with IMAC[5] | Interferes with IMAC |
| Side Reactions | Reacts with maleimides[3] and NAD(P)+[9] | Reacts with maleimides[3] and NAD(P)+[9] | Can interfere in some thiol modification reactions[5] |
Table 2: Performance and Reaction Conditions for THPP
| Parameter | Value / Condition | Substrate / Context | Source |
| Relative Reduction Rate | 3.91 times faster than TCEP | Peptide-like disulfide (at pH 8.0) | [1] |
| Stability (pH 8.0) | ~90% remained after 72 hours | Aqueous solution at room temperature | [1] |
| Proteomics Protocol | 5 mM THPP, 56 °C, 25 minutes | Yeast whole-cell lysate peptides | [10] |
| Small Molecule Reduction | Complete reduction within minutes | Various small-molecule disulfides at RT | [1] |
| ADC Production (Typical) | 1-10 molar equivalents per mAb | Monoclonal Antibodies | Adapted from[11][12] |
Experimental Protocols
Protocol 1: Partial Reduction of an IgG Antibody for Conjugation
This protocol describes a general method for the selective reduction of inter-chain disulfide bonds in an IgG antibody using THPP. Optimization of THPP concentration, temperature, and incubation time is recommended for specific antibodies and desired drug-to-antibody ratios (DAR).
Materials:
-
Monoclonal Antibody (e.g., IgG) at 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Tris(3-hydroxypropyl)phosphine (THPP) solid.
-
Reaction Buffer: 50 mM Tris or HEPES, 150 mM NaCl, 5 mM EDTA, pH 7.5-8.0.
-
Degassed, purified water (Milli-Q or equivalent).
-
Nitrogen or Argon gas.
Equipment:
-
Reaction vessel (e.g., microcentrifuge tube or glass vial).
-
Temperature-controlled incubator or water bath.
-
Buffer exchange columns (e.g., desalting columns like Sephadex G-25).
-
UV-Vis Spectrophotometer.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a different storage buffer, exchange it into the Reaction Buffer using a desalting column.
-
Adjust the final concentration to 5-10 mg/mL. Degas the buffer and the antibody solution by purging with nitrogen or argon gas for 10-15 minutes to minimize oxidation.
-
-
THPP Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of THPP in degassed, purified water.
-
For example, weigh 2.50 mg of THPP (MW = 250.23 g/mol ) and dissolve it in 1 mL of degassed water. Vortex briefly to ensure complete dissolution.
-
-
Reduction Reaction:
-
Place the antibody solution in a reaction vessel at the desired temperature (typically room temperature to 37°C).
-
Calculate the volume of THPP stock solution needed. A starting point is to use 2-4 molar equivalents of THPP per mole of antibody.
-
Example Calculation: For 1 mL of a 5 mg/mL IgG solution (IgG MW ≈ 150,000 g/mol ):
-
Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol.
-
For 3 equivalents: Moles of THPP = 3 * 3.33 x 10⁻⁸ mol = 1.0 x 10⁻⁷ mol.
-
Volume of 10 mM THPP = (1.0 x 10⁻⁷ mol) / (0.010 mol/L) = 1.0 x 10⁻⁵ L = 10 µL.
-
-
Add the calculated volume of THPP to the antibody solution. Mix gently by pipetting.
-
Incubate the reaction for 60-120 minutes. The optimal time should be determined empirically.
-
-
Removal of Excess THPP:
-
Immediately following incubation, remove the excess THPP and the phosphine oxide byproduct.
-
This is critical to stop the reaction and prevent interference with subsequent conjugation steps.
-
Use a pre-equilibrated desalting column to perform a rapid buffer exchange of the reduced antibody into the conjugation buffer.
-
-
Quantification of Free Thiols (Optional but Recommended):
-
Use Ellman's Reagent (DTNB) to quantify the number of free sulfhydryl groups generated per antibody to confirm the extent of reduction. The reduced antibody should be used immediately for the downstream conjugation reaction.
-
Protocol 2: Monitoring Reduction with Ellman's Assay
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
-
DTNB Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Cysteine standard solution for standard curve.
-
Reduced antibody sample from Protocol 1.
Procedure:
-
Prepare a 4 mg/mL stock solution of DTNB in the DTNB Reaction Buffer.
-
Generate a standard curve using known concentrations of cysteine (e.g., 0-150 µM).
-
Add 50 µL of the DTNB stock solution to 2.5 mL of the DTNB Reaction Buffer.
-
Add 250 µL of the reduced antibody sample to the DTNB solution. Mix and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹) and the standard curve.
Important Considerations and Troubleshooting
-
Reactivity with Maleimides: THPP has been shown to react with and reduce maleimide (B117702) functional groups, which are commonly used for conjugation to thiols.[3] Therefore, it is essential to completely remove all residual THPP from the reduced protein solution before adding a maleimide-containing linker-drug. Failure to do so can significantly reduce conjugation efficiency.[3]
-
Reaction with NAD(P)+: Studies have shown that THPP can form a covalent adduct with the NAD(P)+ cofactor.[7][9][13] Researchers should exercise caution when using THPP in experimental systems involving NAD(P)+-dependent enzymes, as it may lead to unexpected inhibition.[7][9]
-
Optimization is Key: The optimal conditions for site-specific reduction (reagent stoichiometry, temperature, pH, and time) are highly dependent on the target protein's structure and stability. A design of experiments (DoE) approach is recommended to determine the ideal parameters for achieving the desired level of reduction.
-
Oxygen Sensitivity: While THPP itself is air-stable, the free thiols generated upon protein reduction are susceptible to re-oxidation by dissolved oxygen, which can lead to disulfide bond reformation. Performing reactions in degassed buffers and under an inert atmosphere (N₂ or Ar) can improve consistency and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. books.rsc.org [books.rsc.org]
- 5. resources.strem.com [resources.strem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. adcreview.com [adcreview.com]
- 13. librarysearch.rgu.ac.uk [librarysearch.rgu.ac.uk]
Application Notes and Protocols for the Analysis of Protein Thiol Modifications Using Tris(hydroxypropyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tris(hydroxypropyl)phosphine (THP)
This compound (THP), also referred to as THPP, is a highly effective, water-soluble, and odorless reducing agent used for the analysis of protein thiol modifications.[1][2] It offers significant advantages over traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT) and even other phosphine-based reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Its superior stability, broad pH compatibility, and lack of interference with many downstream applications make it an ideal choice for a variety of proteomics workflows.[3]
THP quantitatively and irreversibly reduces disulfide bonds in proteins and peptides, a critical step for accurate analysis of protein structure and function, particularly in mass spectrometry-based proteomics.[4] This document provides detailed application notes and experimental protocols for the use of THP in the analysis of protein thiol modifications.
Advantages of THP in Protein Thiol Analysis
THP presents several key advantages for researchers working with protein thiols:
-
High Water Solubility and Odorless Nature: Unlike the pungent and volatile DTT and β-mercaptoethanol, THP is odorless and highly soluble in aqueous buffers, improving the laboratory environment and ease of use.[3]
-
Superior Stability: THP is significantly more resistant to air oxidation compared to DTT, especially at neutral to alkaline pH, ensuring consistent reducing power throughout long experiments or for long-term storage of protein solutions.[5][6]
-
Broad pH Range: THP is effective over a wide pH range, offering greater flexibility in experimental design compared to DTT, which is most effective at pH values above 7.5.[3]
-
Irreversible Reduction: The mechanism of disulfide reduction by THP results in the formation of a stable phosphine (B1218219) oxide, driving the reaction to completion and preventing the re-formation of disulfide bonds.[4]
-
Compatibility with Downstream Applications: THP is compatible with immobilized metal affinity chromatography (IMAC) for the purification of His-tagged proteins, as it does not reduce the metal ions.[3] While caution is advised, it has also been shown to have less interference with certain labeling reagents compared to DTT.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data comparing THP with other common reducing agents.
Table 1: Comparison of Physicochemical Properties of Common Reducing Agents
| Property | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Molecular Weight | 208.24 g/mol | 250.19 g/mol (free acid) | 154.25 g/mol |
| Solubility in Water | High | High | High |
| Odor | Odorless | Odorless | Strong, unpleasant |
| Optimal pH Range | Broad | Broad | > 7.5 |
| Stability to Air Oxidation | High | High | Low |
| Mechanism | Irreversible phosphine oxide formation | Irreversible phosphine oxide formation | Reversible thiol-disulfide exchange |
Table 2: Performance Characteristics of Reducing Agents
| Parameter | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Typical Working Concentration | 5-20 mM | 5-50 mM | 1-10 mM |
| Reduction Time at Room Temp. | < 15 minutes | < 5 minutes | 15-30 minutes |
| Compatibility with IMAC | Yes | Yes | No |
| Interference with Maleimides | Can react, removal recommended[7] | Can react, removal recommended | Strong interference, must be removed[5][6] |
| Interference with Iodoacetamide (B48618) | Minimal at low concentrations | Minimal at low concentrations[5][6] | Minimal at low concentrations[5][6] |
Experimental Protocols
Here, we provide detailed protocols for common applications of THP in the analysis of protein thiol modifications.
Protocol 1: In-Solution Reduction and Alkylation of Proteins for Mass Spectrometry
This protocol describes the preparation of protein samples in solution for subsequent analysis by mass spectrometry (e.g., LC-MS/MS).
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
THP stock solution: 500 mM in water
-
Alkylation reagent stock solution: 500 mM iodoacetamide (IAA) or N-ethylmaleimide (NEM) in water (prepare fresh and protect from light)
-
Quenching solution: 1 M DTT in water
-
Digestion Buffer: 50 mM Ammonium (B1175870) Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
Vortex briefly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add THP stock solution to the protein solution to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Alkylation of Free Thiols:
-
Cool the sample to room temperature.
-
Add the alkylation reagent stock solution (IAA or NEM) to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Quenching of Alkylation Reaction:
-
Add DTT quenching solution to a final concentration of 20 mM to quench any excess alkylating reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or other suitable method before mass spectrometry analysis.
-
Protocol 2: In-Gel Reduction, Alkylation, and Digestion of Proteins
This protocol is suitable for protein bands excised from SDS-PAGE gels.
Materials:
-
Excised protein gel bands
-
Destaining Solution: 50% acetonitrile (B52724) (ACN) in 50 mM ammonium bicarbonate
-
Dehydration Solution: 100% ACN
-
Reduction Solution: 10 mM THP in 100 mM ammonium bicarbonate
-
Alkylation Solution: 55 mM iodoacetamide (IAA) in 100 mM ammonium bicarbonate (prepare fresh and protect from light)
-
Wash Solution: 50 mM ammonium bicarbonate
-
Digestion Solution: Trypsin (mass spectrometry grade) in 50 mM ammonium bicarbonate (ice-cold)
-
Peptide Extraction Solution: 50% ACN / 5% formic acid
Procedure:
-
Destaining:
-
Place the excised gel pieces in a microcentrifuge tube.
-
Add enough Destaining Solution to cover the gel pieces and incubate for 15 minutes at room temperature with occasional vortexing.
-
Remove the solution and repeat until the gel pieces are colorless.
-
-
Dehydration:
-
Add Dehydration Solution to shrink the gel pieces. Incubate for 10 minutes.
-
Remove the ACN and dry the gel pieces in a vacuum centrifuge for 5-10 minutes.
-
-
Reduction:
-
Rehydrate the gel pieces in Reduction Solution and incubate at 56°C for 30 minutes.
-
Cool to room temperature and remove the excess reduction solution.
-
-
Alkylation:
-
Add Alkylation Solution to the gel pieces and incubate for 20 minutes in the dark at room temperature.
-
Remove the alkylation solution.
-
-
Washing and Dehydration:
-
Wash the gel pieces with Wash Solution for 15 minutes.
-
Dehydrate the gel pieces with 100% ACN.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
Digestion:
-
Rehydrate the gel pieces on ice with the cold Digestion Solution (use a minimal volume to cover the gel pieces).
-
After the gel pieces are fully rehydrated, add enough 50 mM ammonium bicarbonate to keep them submerged.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Add Peptide Extraction Solution to the gel pieces and vortex for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction step once more.
-
Pool the supernatants and dry in a vacuum centrifuge.
-
Resuspend the peptides in a suitable buffer for mass spectrometry analysis.
-
Visualizations
Disulfide Bond Reduction by THP
The diagram below illustrates the irreversible reduction of a protein disulfide bond by this compound (THP), resulting in two free thiol groups and the corresponding THP oxide.
Caption: Mechanism of disulfide bond reduction by THP.
General Workflow for Protein Thiol Analysis
This workflow outlines the key steps for analyzing protein thiol modifications using THP, from sample preparation to data analysis.
Caption: Workflow for protein thiol modification analysis.
Important Considerations and Cautions
-
Compatibility with Thiol-Reactive Probes: While THP is generally more compatible with downstream labeling than DTT, it has been shown to react with maleimide-based probes.[7] Therefore, it is recommended to remove excess THP before labeling with maleimides, for example, by using a desalting column. Its compatibility with iodoacetamide is generally better, with minimal interference at low concentrations.[5][6]
-
Reaction with NAD(P)+: THP has been reported to react with NAD(P)+, which can interfere with enzyme assays involving these cofactors.[8] Researchers should be aware of this potential interaction when designing their experiments.
-
Purity and Storage: Use high-purity THP for reproducible results. Store the solid reagent and stock solutions according to the manufacturer's instructions, typically at 2-8°C and protected from moisture.
By leveraging the unique advantages of this compound and following these detailed protocols, researchers can achieve more reliable and accurate analysis of protein thiol modifications, leading to a deeper understanding of protein structure, function, and regulation in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages and Disadvantages of Proteomics Sample Preparation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tris(hydroxypropyl)phosphine (THP) in Cryo-Electron Microscopy Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction to THP in Cryo-EM
Cryo-electron microscopy (cryo-EM) has become an indispensable tool in structural biology, enabling the determination of high-resolution structures of biomolecular complexes in their near-native states. A critical step in achieving high-quality cryo-EM reconstructions is the preparation of vitrified samples, where the biochemical integrity of the specimen is paramount. For many protein samples, particularly those containing cysteine residues, maintaining a reduced state is crucial to prevent the formation of non-native disulfide bonds, which can lead to aggregation, conformational heterogeneity, and overall poor sample quality.
Tris(hydroxypropyl)phosphine (THP) is a potent, water-soluble, and odorless reducing agent that offers several advantages over traditional reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) for cryo-EM sample preparation. Its stability, effectiveness over a broad pH range, and resistance to air oxidation make it an excellent choice for ensuring that protein samples remain in a reduced and homogenous state prior to vitrification.
Advantages of THP in Cryo-EM Sample Preparation
The selection of an appropriate reducing agent is critical for the success of cryo-EM studies. THP presents several key benefits:
-
High Stability: THP is significantly more resistant to air oxidation compared to DTT, ensuring sustained reducing activity during sample handling and preparation.
-
Odorless: Unlike thiol-based reducing agents such as DTT and β-mercaptoethanol, THP is odorless, improving the laboratory environment.
-
Broad pH Range: THP is effective over a wide pH range, offering greater flexibility in buffer selection for protein purification and sample preparation.
-
High Reducing Capacity: THP exhibits a strong capability for reducing disulfide bonds, comparable to or even exceeding that of TCEP in certain conditions.
-
Compatibility: As a non-thiol-based reducing agent, THP is compatible with various downstream applications and does not interfere with certain labeling chemistries to the same extent as DTT.
Quantitative Comparison of Common Reducing Agents
The choice of reducing agent can significantly impact the outcome of a cryo-EM experiment. Below is a summary of the key quantitative properties of THP compared to TCEP and DTT.
| Property | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Reducing Capacity | Reported to be greater than TCEP against oxidized glutathione. | Effective and widely used. | Standard reducing agent, but less stable. |
| Air Oxidation | More resistant to air oxidation. | More stable than DTT. | Prone to oxidation, especially at neutral to alkaline pH. |
| Effective pH Range | Wide effective pH range. | Effective over a broad pH range. | Optimal activity is pH-dependent, less effective at acidic pH. |
| Odor | Odorless. | Odorless. | Strong, unpleasant odor. |
| Thiol-based | No. | No. | Yes. |
Experimental Protocol: Use of THP in Cryo-EM Sample Preparation
This protocol outlines the general steps for incorporating THP into a standard cryo-EM sample preparation workflow. The optimal concentration of THP and incubation times may need to be empirically determined for each specific protein sample.
Materials:
-
Purified protein sample in a suitable buffer
-
This compound (THP) stock solution (e.g., 0.5 M in water)
-
Cryo-EM grids (e.g., Quantifoil, C-flat)
-
Vitrification device (e.g., Vitrobot, Leica EM GP)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, etc.)
Protocol:
-
Protein Sample Preparation:
-
Start with a highly pure (>99%) and homogenous protein sample, as confirmed by techniques such as SDS-PAGE and size-exclusion chromatography.[1]
-
The optimal protein concentration for cryo-EM is typically in the range of 0.1-5 mg/mL, but this needs to be optimized for each sample.[2]
-
Ensure the buffer composition is compatible with your protein's stability and the cryo-EM process. Avoid high concentrations of salts or glycerol (B35011) in the final sample to be vitrified.
-
-
Reduction of Disulfide Bonds with THP:
-
Prepare a fresh dilution of the THP stock solution in the same buffer as your protein sample.
-
Add THP to the protein sample to a final concentration typically in the range of 1-5 mM. The optimal concentration should be determined empirically. A good starting point is a 10- to 50-fold molar excess of THP over the protein concentration.
-
Incubate the protein-THP mixture on ice or at 4°C for 30-60 minutes to ensure complete reduction of any disulfide bonds. For particularly stable disulfide bonds, a longer incubation time or a slightly higher temperature (e.g., room temperature for 15-30 minutes) may be required, but care should be taken to avoid protein denaturation.
-
-
Sample Clarification:
-
Immediately before applying the sample to the cryo-EM grid, centrifuge the protein-THP mixture at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any small aggregates that may have formed.
-
-
Grid Preparation and Vitrification:
-
Glow-discharge the cryo-EM grids to render the surface hydrophilic.[2]
-
Apply 3-4 µL of the clarified, reduced protein sample to the glow-discharged grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the sample suspended in the grid holes. The blotting time is a critical parameter that needs to be optimized.[3]
-
Plunge-freeze the grid into a cryogen (typically liquid ethane) cooled by liquid nitrogen using a vitrification device.[3]
-
-
Grid Storage and Imaging:
-
Store the vitrified grids in liquid nitrogen until ready for imaging in the cryo-electron microscope.
-
Visualizing the Workflow
The following diagrams illustrate the key stages of the experimental workflow and the proposed mechanism of THP action.
Troubleshooting
Even with an optimized protocol, challenges can arise. The following table provides guidance on common issues and potential solutions when using THP in cryo-EM sample preparation.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Protein Aggregation | - Incomplete reduction of disulfide bonds.- Protein instability in the chosen buffer.- Suboptimal THP concentration. | - Increase THP concentration or incubation time.- Screen different buffers for optimal protein stability.- Optimize pH to ensure THP is in its most active state. |
| Preferred Orientation of Particles | - Interaction with the air-water interface.- Intrinsic properties of the protein. | - Add a small amount of a mild, non-denaturing detergent (e.g., 0.001% Tween-20) just before vitrification.- Try different types of cryo-EM grids (e.g., gold grids, graphene oxide-coated grids). |
| Low Particle Concentration in Holes | - Protein sticking to the carbon support.- Insufficient protein concentration in the initial sample. | - Optimize glow-discharge settings.- Increase the initial protein concentration.- Adjust blotting time and force. |
| Crystalline Ice Formation | - Slow plunging speed.- Contaminated cryogen.- Insufficient blotting leading to a thick sample layer. | - Ensure the vitrification device is functioning correctly.- Use fresh, clean cryogen.- Optimize blotting parameters to achieve a thinner ice layer. |
Conclusion
This compound is a highly effective and stable reducing agent that offers significant advantages for the preparation of protein samples for cryo-electron microscopy. Its ability to maintain proteins in a reduced, homogenous state is critical for obtaining high-quality vitrified specimens, which is the foundation for achieving high-resolution structural information. By following the outlined protocols and considering the troubleshooting guidance, researchers can leverage the benefits of THP to improve the success rate and quality of their cryo-EM studies.
References
Troubleshooting & Optimization
Technical Support Center: Tris(hydroxypropyl)phosphine Interference with NAD(P)+ Dependent Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tris(hydroxypropyl)phosphine (THP) and similar reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) in NAD(P)+ dependent enzyme assays.
Troubleshooting Guide
Issue 1: Atypical increase in absorbance at 340 nm in the absence of enzyme or substrate.
Possible Cause: Direct chemical reaction between THP/TCEP and NAD(P)+.
Explanation: Tris(alkyl)phosphines, including THP and TCEP, can directly react with NAD(P)+ to form a covalent adduct. This adduct exhibits an absorbance maximum around 334 nm, which can be detected at the 340 nm wavelength typically used to monitor NAD(P)H production, leading to a false positive signal.[1][2][3][4]
Troubleshooting Steps:
-
Run a control experiment: Mix your assay buffer containing NAD(P)+ and the working concentration of THP/TCEP without the enzyme.
-
Monitor absorbance: Measure the absorbance at 340 nm over time. An increase in absorbance in this control reaction confirms the interference.
Issue 2: Lower than expected enzyme activity or a decrease in reaction rate over time.
Possible Cause: Depletion of NAD(P)+ and/or enzyme inhibition by the NAD(P)+-phosphine adduct.
Explanation: The reaction between the phosphine (B1218219) reducing agent and NAD(P)+ reduces the effective concentration of the cofactor available for the enzyme, leading to an underestimation of the true catalytic activity.[1] Additionally, the resulting adduct can act as an enzyme inhibitor by binding to the cofactor binding site.[1][2]
Troubleshooting Steps:
-
Vary NAD(P)+ concentration: Perform the enzyme assay with a fixed concentration of THP/TCEP and varying concentrations of NAD(P)+. The interference is often more pronounced at lower NAD(P)+ concentrations.[1]
-
Vary THP/TCEP concentration: If possible, reduce the concentration of the phosphine reducing agent in your assay and observe the effect on the enzyme's apparent activity.
-
Pre-incubation test: Pre-incubate the enzyme with the NAD(P)+-THP/TCEP adduct (formed in a separate reaction) and then initiate the enzymatic reaction by adding the substrate. A lower activity compared to a control without the adduct suggests enzyme inhibition.
Issue 3: Inconsistent or irreproducible results in high-throughput screening (HTS) assays.
Possible Cause: The kinetics of the interference reaction can vary depending on buffer conditions and incubation times, leading to variability in end-point measurements.
Explanation: The reaction between phosphines and NAD(P)+ is time-dependent. In HTS formats, especially those relying on endpoint reads, slight variations in incubation times or reagent addition can lead to significant differences in the extent of the interference reaction, resulting in poor reproducibility.[1]
Troubleshooting Steps:
-
Kinetic vs. Endpoint Reads: Whenever possible, use a kinetic read to monitor the reaction progress. This allows for the identification of the initial linear rate before the interference becomes dominant.
-
Reagent Addition Order: Carefully control the order and timing of reagent addition. Consider adding the enzyme last to initiate the reaction after all other components, including the phosphine and NAD(P)+, have been mixed.
-
Alternative Reducing Agents: If the interference is persistent and cannot be controlled, consider using an alternative, non-phosphine-based reducing agent such as Dithiothreitol (DTT) or β-mercaptoethanol. However, be mindful of the compatibility of these agents with your specific assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of interference of THP/TCEP with NAD(P)+ dependent assays?
A1: THP and TCEP are nucleophilic compounds that can attack the C4 position of the nicotinamide (B372718) ring of NAD(P)+. This results in the formation of a covalent adduct.[1][2][4] This adduct has a distinct UV absorbance peak at approximately 334 nm, which overlaps with the 340 nm absorbance of NAD(P)H, causing interference.[2][3][4]
Q2: At what concentrations does this interference become significant?
A2: The interference is concentration-dependent. For example, even at a concentration of 1 mM TCEP, a decrease in the apparent rate of glucose-6-phosphate dehydrogenase of about 20% has been observed when the NAD+ concentration is in the range of 0.025–0.2 mM.[1] The effect is more pronounced at lower NAD(P)+ concentrations.
Q3: Are both NAD+ and NADP+ affected?
A3: Yes, the interference has been observed with both NAD+ and NADP+. A crystal structure has been reported showing the NADP+-TCEP adduct bound to the active site of a short-chain dehydrogenase/reductase.[1][2]
Q4: Can I remove THP/TCEP from my protein sample before running the assay?
A4: Yes, removing the phosphine reducing agent before the assay is a viable strategy. Methods such as dialysis, desalting columns (e.g., PD-10), or spin columns can be used to separate the protein from the low molecular weight reducing agent.[5] There are also commercially available resins and buffers designed for TCEP removal.[6]
Q5: Are there any alternative reducing agents that do not interfere with NAD(P)+ dependent assays?
A5: Dithiothreitol (DTT) and β-mercaptoethanol are common alternative reducing agents. However, they have their own limitations, such as a shorter half-life in solution and potential reactivity with certain assay components. It is crucial to validate the compatibility of any alternative reducing agent with your specific enzyme and assay conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interference of Tris(alkyl)phosphines with NAD(P)+.
Table 1: Kinetic Parameters of NAD+ and Tris(alkyl)phosphine Reaction
| Parameter | Value | Reference |
| Apparent Association Rate Constant (k_assoc_) | 231-491 M⁻¹s⁻¹ | [2][3][4] |
| Adduct Absorbance Maximum (λ_max_) | 334 nm | [2][3][4] |
Table 2: Effect of TCEP on Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity
| TCEP Concentration | NAD+ Concentration Range | Approximate Decrease in Apparent Rate | Reference |
| 1 mM | 0.025–0.2 mM | ~20% | [1] |
| 1-50 mM | 0.25-0.4 mM | Steady decrease with increasing TCEP | [1] |
Experimental Protocols
Protocol 1: Characterization of THP/TCEP Interference
This protocol allows for the direct observation of the reaction between the phosphine and NAD(P)+.
Materials:
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
NAD(P)+ stock solution
-
THP or TCEP stock solution
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a final concentration of 0.5 mM NAD(P)+.
-
Incubate the mixture for 15 minutes at room temperature, protected from light.[7]
-
Initiate the reaction by adding THP or TCEP to a final concentration of 1 mM.[7]
-
Immediately monitor the absorbance at 340 nm for at least 30 minutes.[7]
-
An increase in absorbance over time indicates a direct reaction between the phosphine and NAD(P)+.
Protocol 2: Removal of TCEP using a Desalting Spin Column
This protocol is for removing TCEP from a protein sample prior to an enzyme assay.
Materials:
-
Protein sample containing TCEP
-
Desalting spin column (e.g., from Thermo Scientific)
-
Assay buffer
-
Microcentrifuge
Procedure:
-
Equilibrate the desalting spin column by washing it with the assay buffer according to the manufacturer's instructions. This typically involves centrifugation steps to remove the storage buffer.[5]
-
Apply the protein sample containing TCEP to the top of the resin bed in the column.[5]
-
Centrifuge the column according to the manufacturer's protocol. The protein will be recovered in the eluate, while the smaller TCEP molecules will be retained in the resin.[5]
-
The purified protein sample is now ready for use in the NAD(P)+ dependent enzyme assay.
Visualizations
Caption: Mechanism of THP interference in NAD(P)+ dependent enzyme assays.
Caption: Troubleshooting workflow for THP/TCEP interference.
References
- 1. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Cautionary tale of using tris(alkyl)phosphine reducing agents with NAD+-dependent enzymes. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. I want to include a reduced control in the Total Thiol Quantitation Assay (Cat#5524). I am using TCEP to reduce the protein, but the background signal is high, how can I remove TCEP in solution? | AAT Bioquest [aatbio.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
Side reactions of Tris(hydroxypropyl)phosphine in biological buffers
Welcome to the technical support center for Tris(hydroxypropyl)phosphine (THPP). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address common side reactions and challenges encountered when using THPP in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THPP) and why is it used?
This compound (THPP) is a water-soluble, air-stable tertiary phosphine (B1218219) used as a reducing agent.[1][2] In biological applications, it is primarily used to cleave disulfide bonds in proteins and peptides, which is a necessary step before conjugation reactions involving cysteine residues or to prevent unwanted protein aggregation.[3] Compared to thiol-based reducing agents like dithiothreitol (B142953) (DTT), phosphines like THPP are more selective for disulfides, do not require a large excess, and the reduction is irreversible.[4]
Q2: What are the main advantages of THPP over other reducing agents like TCEP and DTT?
THPP offers several advantages, most notably its exceptional stability against air oxidation at neutral to slightly basic pH, which is common for biological experiments.[1][2] At pH 8.0, THPP is significantly more stable than both Tris(2-carboxyethyl)phosphine (TCEP) and DTT.[1] It is also reported to be a faster reducing agent than TCEP for some peptide disulfides at pH 8.0.[1]
Q3: What is the most common side reaction of THPP in bioconjugation?
The most significant side reaction occurs when THPP is used in protocols involving maleimide-based reagents for cysteine modification.[5][6][7] Excess THPP can directly react with the maleimide (B117702). This reaction reduces the maleimide to a succinimide, which is no longer capable of reacting with the target cysteine thiol.[8][9] This side reaction consumes the labeling reagent and leads to significantly lower conjugation yields.[9]
Q4: Can THPP interfere with assays involving enzyme cofactors?
Yes. A rapid, non-enzymatic chemical reaction has been observed between THPP and the cofactor NAD(P)⁺.[3][10] This reaction forms a covalent adduct with the nicotinamide (B372718) ring, which can inactivate the cofactor and potentially inhibit NAD(P)⁺-dependent enzymes.[10] Caution is advised when using THPP in protocols or crystallization trials with these enzymes.[3][10]
Q5: At what pH is THPP most effective and stable?
THPP is effective over a wide pH range.[11] It demonstrates exceptional stability at a biologically relevant pH of 8.0, with only about 10% oxidation over 72 hours.[1] In contrast, TCEP and DTT show approximately 55% and 95% oxidation, respectively, under the same conditions.[1] At an acidic pH of 4.5, both THPP and TCEP are relatively stable, likely due to protonation which protects them from oxidation.[1]
Troubleshooting Guides
Problem: Low or No Yield in Maleimide Conjugation Reaction
Q: I reduced my protein's disulfide bonds with THPP, but my subsequent maleimide labeling reaction failed. What went wrong?
This is a common issue caused by the direct reaction of residual THPP with the maleimide reagent.[8][9] The troubleshooting workflow below will help you diagnose and solve the problem.
Caption: Troubleshooting workflow for failed maleimide conjugation.
Problem: Unexpected Results in an NAD(P)⁺-Dependent Enzyme Assay
Q: I'm seeing strange kinetics or inhibition in my enzyme assay after preparing my protein in a buffer containing THPP. Is the reducing agent interfering?
It is highly likely. THPP forms a covalent adduct with NAD(P)⁺, which can inhibit enzyme activity.[10]
-
Diagnosis: Run a control experiment where you incubate NAD(P)⁺ with THPP in your assay buffer (without the enzyme) and monitor the absorbance around 334-340 nm.[10][12] An increase in absorbance over time indicates the formation of the adduct.
-
Solution: Remove THPP from the protein sample before the assay using a desalting column (e.g., spin column) or dialysis. Alternatively, switch to a thiol-based reducing agent like DTT for the final protein preparation step, ensuring it is used at a concentration that does not interfere with your specific assay.
Data Presentation
Table 1: Stability of Reducing Agents in Aqueous Buffer
This table summarizes the relative stability of THPP, TCEP, and DTT to air oxidation over 72 hours at room temperature. Data is adapted from a study monitoring the percentage of the corresponding phosphine or dithiol remaining.[1]
| pH | Buffer System | THPP (% Remaining) | TCEP (% Remaining) | DTT (% Remaining) |
| 4.5 | Citrate | ~100% | ~100% | < 80% |
| 8.0 | Tris-(hydroxymethyl)-aminomethane | ~90% | ~45% | < 5% |
Table 2: Kinetic Parameters for Reaction with NAD⁺
This table shows the apparent kinetic and equilibrium constants for the reaction of THPP and TCEP with NAD⁺ at pH 7.5.[10]
| Reducing Agent | Forward Rate Constant (k_app) | Reverse Rate Constant (k_rev) | Equilibrium Association Constant (K_a_app) |
| THPP | Slower than TCEP | Slower than TCEP | 35 M⁻¹ |
| TCEP | 491 M⁻¹s⁻¹ | 24 s⁻¹ | 20 M⁻¹ |
Key Reaction Diagrams
The following diagrams illustrate the desired disulfide reduction pathway versus a critical side reaction with maleimides, and a decision flowchart for experimental design.
Caption: Desired disulfide reduction vs. THPP side reaction with maleimide.
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 10. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.strem.com [resources.strem.com]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Optimizing Disulfide Reduction with Tris(hydroxypropyl)phosphine (THP)
Welcome to the technical support center for Tris(hydroxypropyl)phosphine (THP), a versatile and efficient reducing agent for disulfide bonds. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during disulfide reduction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and what are its primary advantages?
This compound (THP or THPP) is a water-soluble, air-stable, and odorless reducing agent used for the rapid and irreversible cleavage of disulfide bonds in a variety of molecules, including proteins and peptides.[1][2][3] Its main advantages over traditional reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) include:
-
Superior Stability: THP exhibits exceptional stability, particularly at neutral to slightly basic pH (pH 7.0-8.5), which is often required for biological applications.[1][4]
-
Broad pH Range: It is effective over a wide pH range.[3]
-
Air Stability: THP is more resistant to air oxidation compared to thiol-based reducing agents like DTT.[5]
-
Odorless: Unlike DTT and other thiol-containing reagents, THP is odorless, improving laboratory working conditions.[5]
-
Compatibility: THP is compatible with immobilized metal affinity chromatography (IMAC) as it does not reduce the metal ions.[3] It is also less polar than TCEP, allowing for better penetration into hydrophobic regions of proteins.[6]
Q2: What is the optimal concentration of THP for disulfide reduction?
The optimal concentration of THP depends on the specific application, the concentration of disulfide bonds in your sample, and whether complete or partial reduction is desired.
-
For long-term storage of proteins and prevention of oxidation: A concentration of ≤1.0 mM is typically used.[7]
-
For complete reduction of disulfide bonds in proteins and peptides: A molar excess of THP to disulfide bonds is required. For many applications, a final concentration of 5-50 mM THP is effective.[7][8]
-
For partial reduction of proteins (e.g., monoclonal antibodies): A lower molar equivalence is recommended. For instance, approximately 2.75 molar equivalents of TCEP (a related phosphine) are sufficient to cleave two interchain disulfide bonds in a monoclonal antibody.[9] A similar stoichiometric approach can be considered for THP, with empirical optimization for each specific antibody.
Q3: What are the recommended reaction conditions (temperature and time) for THP-mediated disulfide reduction?
Reaction conditions should be optimized for each specific application.
-
Temperature: Most reductions can be carried out at room temperature.[10] For proteins with sterically hindered disulfide bonds, incubation at 37°C may be necessary to facilitate reduction.[9][11] In some cases, higher temperatures (e.g., 56°C) for a short duration have been used with other reducing agents to denature the protein and enhance reduction, though this should be approached with caution to avoid protein aggregation or degradation.[12]
-
Time: For small molecules and accessible disulfide bonds, reduction with phosphine-based reagents can be very rapid, often occurring in less than 5 minutes at room temperature.[5][10] For more complex proteins like monoclonal antibodies, incubation times can range from 30 minutes to 2 hours.[9] It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific sample.
Q4: In which buffers is THP most stable and effective?
THP is effective in a variety of common biological buffers such as Tris, HEPES, and borate (B1201080) buffers. While TCEP, a similar reducing agent, is known to be less stable in phosphate (B84403) buffers (like PBS) at neutral pH, THP is generally more stable.[5] However, for critical applications, it is always advisable to prepare fresh solutions of the reducing agent in your buffer of choice immediately before use.
Q5: Can THP interfere with downstream applications?
Yes, under certain conditions, THP can react with other reagents.
-
Maleimides: Both TCEP and THP have been shown to react with maleimides, which are commonly used for thiol-specific labeling.[4][13] This reaction can reduce the efficiency of your conjugation. Therefore, it is crucial to remove excess THP after reduction and before proceeding with maleimide-based labeling.
-
NAD(P)+: THP and TCEP can react with NAD(P)+ to form a covalent adduct, which can inhibit NAD(P)+-dependent enzymes.[1][2] This is an important consideration if your experimental workflow involves such enzymes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete or No Disulfide Reduction | 1. Insufficient THP Concentration: The molar ratio of THP to disulfide bonds is too low. | 1. Increase the molar excess of THP. A 10- to 50-fold molar excess is a good starting point for complete reduction. For partial reduction, carefully titrate the molar equivalents. |
| 2. Suboptimal Reaction Conditions: The temperature or incubation time is insufficient for complete reduction. | 2. Increase the incubation temperature (e.g., to 37°C) and/or extend the incubation time. Perform a time-course experiment to determine the optimal conditions. | |
| 3. Steric Hindrance: The disulfide bonds are buried within the protein's hydrophobic core and are inaccessible to the reducing agent. | 3. Add a denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) to the reaction buffer to unfold the protein and expose the disulfide bonds. Note that the denaturant will need to be removed for subsequent functional assays. | |
| 4. Degraded THP Solution: The THP solution may have oxidized over time, reducing its efficacy. | 4. Always use freshly prepared THP solutions for optimal performance. | |
| Protein Aggregation or Precipitation During/After Reduction | 1. Exposure of Hydrophobic Regions: Reduction of disulfide bonds can lead to protein unfolding and exposure of hydrophobic patches, causing aggregation. | 1. Perform the reduction in the presence of a mild denaturant or a stabilizing agent. Optimize the protein concentration; lower concentrations can sometimes reduce aggregation. Consider performing the reduction at a lower temperature (e.g., on ice). |
| 2. Incorrect Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the reduced protein's stability. | 2. Screen different buffers and pH values to find conditions that maintain the solubility of the reduced protein. | |
| Low Yield in Downstream Conjugation (e.g., with Maleimides) | 1. Reaction of THP with the Conjugation Reagent: Excess THP can react with maleimide-based reagents, reducing the amount available for conjugation to the protein's thiols.[4][13] | 1. It is critical to remove excess THP after the reduction step and before adding the maleimide (B117702) reagent. This can be achieved using a desalting column, spin filter, or dialysis. |
| 2. Re-oxidation of Thiols: The newly formed thiols may have re-oxidized to form disulfide bonds before the conjugation step. | 2. Proceed with the conjugation step immediately after the removal of excess THP. Work in an oxygen-depleted environment if possible (e.g., by degassing buffers). | |
| Unexpected Peaks in Mass Spectrometry Analysis | 1. Adduct Formation: Phosphine-based reducing agents can sometimes form adducts with certain molecules.[1][2] | 1. Be aware of potential side reactions, especially with cofactors like NAD(P)+. If unexpected masses are observed, consider the possibility of adduct formation. |
| 2. Incomplete Removal of THP: Residual THP or its oxide can interfere with mass spectrometry analysis. | 2. Ensure complete removal of the reducing agent and its byproducts before analysis. |
Data Presentation
Table 1: Comparison of Common Disulfide Reducing Agents
| Property | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Chemical Nature | Phosphine-based | Phosphine-based | Thiol-based |
| Odor | Odorless[5] | Odorless[5][8] | Strong, unpleasant[5] |
| Air Stability | High, more stable than TCEP[5] | Resistant to air oxidation[10] | Prone to air oxidation |
| Optimal pH Range | Wide range[3] | 1.5 - 9.0[5][11] | > 7.5 |
| Reduction Mechanism | Irreversible[6] | Irreversible[14] | Reversible |
| Compatibility with Maleimides | Reacts, requires removal[4][13] | Reacts, requires removal[15] | Interferes, requires removal[15] |
| IMAC Compatibility | Yes[3] | Yes[3] | No, reduces metal ions[3] |
Table 2: Recommended Starting Conditions for Disulfide Reduction
| Application | Substrate | Recommended THP Concentration | Temperature | Incubation Time | Notes |
| Complete Reduction | Peptides / Small Proteins | 5 - 20 mM | Room Temperature | 5 - 30 minutes | |
| Complete Reduction | Monoclonal Antibodies (mAbs) | 10 - 50 mM | 37°C | 30 - 120 minutes | May require a denaturant for buried disulfides. |
| Partial Reduction | Monoclonal Antibodies (mAbs) | 2 - 4 molar equivalents | 37°C | 60 - 120 minutes | Requires careful optimization for desired level of reduction.[9] |
| Protein Storage | General Proteins | ≤ 1.0 mM | 4°C | N/A (continuous) | To prevent oxidation.[7] |
Experimental Protocols
Protocol 1: Complete Reduction of Disulfide Bonds in a Purified Protein
This protocol is suitable for the complete reduction of all disulfide bonds in a purified protein sample, for example, prior to SDS-PAGE analysis or mass spectrometry-based peptide mapping.
-
Prepare Protein Sample: Dissolve the lyophilized protein or dilute a stock solution in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL. If the protein is known to have buried disulfide bonds, the buffer can be supplemented with a denaturant such as 6 M Guanidine-HCl or 8 M Urea.
-
Prepare THP Stock Solution: Prepare a fresh 100 mM stock solution of THP in the same buffer as the protein sample.
-
Initiate Reduction: Add the THP stock solution to the protein sample to achieve the desired final concentration (e.g., 20 mM). A 10- to 50-fold molar excess of THP over the estimated disulfide bond concentration is a good starting point.
-
Incubate: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, the newly formed free thiols should be alkylated. Add a freshly prepared solution of an alkylating agent, such as iodoacetamide (B48618) (IAA), to a final concentration of 1.5- to 2-fold molar excess over the total thiol concentration (initial free thiols + newly formed thiols). Incubate in the dark at room temperature for 30-45 minutes.
-
Quench Reaction: Quench any unreacted alkylating agent by adding a small amount of DTT or 2-mercaptoethanol.
-
Downstream Processing: The reduced and alkylated protein is now ready for downstream analysis. If necessary, remove the excess reagents by buffer exchange using a desalting column or dialysis.
Protocol 2: Partial Reduction of a Monoclonal Antibody
This protocol is designed for the selective reduction of the more accessible inter-chain disulfide bonds in a monoclonal antibody, often a preliminary step in the generation of antibody-drug conjugates (ADCs).
-
Prepare Antibody Solution: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare THP Stock Solution: Prepare a fresh 10 mM stock solution of THP in the same buffer.
-
Initiate Partial Reduction: Add a carefully calculated amount of the THP stock solution to the antibody solution to achieve a specific molar ratio of THP to antibody (e.g., 2.0 to 4.0 molar equivalents). This step requires precise pipetting.
-
Incubate: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation. The optimal time should be determined empirically for each antibody.
-
Remove Excess THP: Immediately after incubation, remove the excess THP to stop the reduction reaction. This is critical to prevent further reduction and is typically done using a desalting column or spin filtration.
-
Downstream Conjugation: The partially reduced antibody with newly exposed thiol groups is now ready for conjugation with a linker-payload.
Visualizations
Caption: Experimental workflow for protein disulfide bond reduction using THP.
Caption: Troubleshooting logic for incomplete disulfide reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bovine Insulin Filaments Induced by Reducing Disulfide Bonds Show a Different Morphology, Secondary Structure, and Cell Toxicity from Intact Insulin Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Reduction of disulfide bonds during antigen processing: evidence from a thiol-dependent insulin determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of disulfide bonds during antigen processing: evidence from a thiol-dependent insulin determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Trisulfide modification impacts the reduction step in antibody-drug conjugation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tris(hydroxypropyl)phosphine solutions for long-term storage
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and long-term storage of Tris(hydroxypropyl)phosphine (THP) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound (THP)?
For optimal stability, solid THP and its solutions should be stored at 2°C - 8°C in a tightly sealed container, protected from light and moisture.[1][2][3] The storage area should be dry, cool, and well-ventilated.[1] While THP is known for its relative stability to air oxidation compared to other reducing agents, minimizing exposure to air by using degassed solvents and storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice for extending shelf life, especially for solutions.[2][4]
Q2: How does the stability of THP in aqueous solutions compare to other common reducing agents like DTT and TCEP?
THP exhibits significantly greater stability in aqueous solutions, especially at neutral to slightly alkaline pH, compared to dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5] At a physiological pH of 8.0, aqueous solutions of THP are exceptionally stable, showing only about 10% oxidation after 72 hours at room temperature.[5] In contrast, DTT has a half-life of approximately 4 hours under the same conditions.[5]
Q3: What is the primary degradation pathway for THP during storage?
The primary degradation pathway for THP in the presence of oxygen is oxidation to its corresponding phosphine (B1218219) oxide, this compound oxide (THPPO). This process is irreversible and results in a loss of the compound's reductive capacity.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting incomplete disulfide bond reduction with Tris(hydroxypropyl)phosphine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete disulfide bond reduction using Tris(hydroxypropyl)phosphine (THPP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (THPP) and what are its primary advantages?
Tris(3-hydroxypropyl)phosphine (THPP) is a versatile, water-soluble, and air-stable phosphine-based reducing agent used for the rapid and irreversible cleavage of disulfide bonds.[1] Its key advantages include:
-
High Stability: THPP exhibits exceptional stability in aqueous solutions, especially at biological pH (7.0-8.5), and is significantly more resistant to air oxidation than TCEP or DTT.[2][3]
-
Rapid Reduction: It is a mild but fast-acting reagent, demonstrating superior performance compared to TCEP at biologically relevant pH levels.[3]
-
Broad pH Range: THPP is effective over a wide pH range.[4]
-
Odorless and Non-Volatile: Unlike thiol-based reagents like DTT and β-mercaptoethanol, THPP is an odorless solid, improving lab safety and convenience.[2]
-
Compatibility: It is compatible with applications like immobilized metal affinity chromatography (IMAC) as it does not reduce the involved metal ions.[4]
Q2: How does THPP compare to other common reducing agents like TCEP and DTT?
THPP shares many properties with TCEP, such as being a non-thiol reducing agent, but it excels in stability and reduction speed at neutral to alkaline pH.[3] Unlike DTT, which has a short half-life in solutions above pH 7.5, THPP remains stable for extended periods.[3][5]
Data Summary: Stability of Reducing Agents
The following table summarizes the relative stability of DTT, TCEP, and THPP in aqueous solutions at room temperature, monitored over 72 hours.
| pH | DTT (% Oxidized) | TCEP (% Oxidized) | THPP (% Oxidized) |
| pH 4.5 | ~20% after 72h | < 5% after 72h | < 5% after 72h |
| pH 8.0 | ~80% after 24h | ~30% after 72h | ~10% after 72h |
(Data adapted from McNulty et al., 2015.[3])
Data Summary: Reduction Efficiency Comparison
A 2015 study showed THPP reduces a peptide-like disulfide 3.91 times faster than TCEP in a pH 8.0 buffer.[3]
Q3: Are there any known interferences or side reactions associated with THPP?
Yes. Like TCEP, THPP can participate in a non-enzymatic chemical reaction with the oxidized forms of nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NAD⁺ and NADP⁺).[6][7] This reaction forms a covalent adduct, which can potentially inhibit NAD(P)⁺-dependent enzymes.[6] Researchers working with such enzymes should be cautious when using THPP in their experimental protocols.[7][8]
Troubleshooting Guide: Incomplete Disulfide Bond Reduction
This section addresses the primary issue of why a disulfide bond may not be fully reduced by THPP and provides a logical workflow to diagnose and solve the problem.
Q4: My disulfide bond reduction with THPP is incomplete. What are the potential causes and solutions?
Incomplete reduction can stem from several factors related to reaction conditions, protein structure, or reagent integrity. Use the following guide and the troubleshooting flowchart to identify the root cause.
Potential Cause 1: Suboptimal Reagent Concentration
-
Problem: The molar ratio of THPP to disulfide bonds is too low. Sterically hindered disulfide bonds may require a higher excess of reducing agent.
-
Solution: Increase the molar excess of THPP. While a slight excess (1.1 equivalents) is often sufficient for small molecules, a 5- to 50-fold molar excess over the protein concentration is a common starting point for protein reduction.[3][9]
Potential Cause 2: Insufficient Incubation Time or Temperature
-
Problem: The reaction has not been allowed to proceed to completion. Buried or sterically hindered disulfide bonds require more time and/or higher temperatures to become accessible to the reducing agent.
-
Solution:
-
Increase Incubation Time: Extend the incubation period (e.g., from 30 minutes to 1-2 hours).
-
Increase Temperature: Perform the incubation at a higher temperature (e.g., 37°C or 56°C). Note that higher temperatures can risk protein denaturation or aggregation, which may be undesirable depending on the application.[10]
-
Potential Cause 3: Incorrect Reaction pH
-
Problem: While THPP is active over a broad pH range, its efficiency is optimal at neutral to slightly alkaline pH. The reduction rate is significantly faster at pH 8.0 than at pH 4.5.[3]
-
Solution: Ensure your reaction buffer is within the optimal pH range of 7.0 - 8.5. For particularly difficult reductions, adjusting the pH to 8.0-8.5 can increase the reaction rate.[3]
Potential Cause 4: Protein Structural Hindrance
-
Problem: The disulfide bond is buried within the protein's three-dimensional structure, making it inaccessible to THPP.
-
Solution: Add a denaturant to the reaction buffer to unfold the protein and expose the disulfide bonds. Common denaturants include Urea (6-8 M) or Guanidine Hydrochloride (4-6 M).[9][10] The protein must be fully solubilized and denatured for the reducing agent to access all cysteine residues.[9]
Potential Cause 5: Reagent Degradation
-
Problem: Although THPP is highly stable, improper long-term storage (e.g., exposure to moisture or strong oxidizers) could potentially lead to degradation.
-
Solution: Use a fresh stock solution of THPP. Store the solid reagent in a dry, protected environment at 2°C - 8°C.[2]
Logical Troubleshooting Flowchart
The following diagram provides a step-by-step decision tree for troubleshooting incomplete reduction.
Experimental Protocols
Protocol 1: General Protein Disulfide Bond Reduction with THPP (In-Solution)
This protocol describes a general method for reducing disulfide bonds in a purified protein sample. Optimization may be required based on the specific protein and downstream application.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris, HEPES, or PBS)
-
Denaturation Buffer (optional): 8 M Urea or 6 M Guanidine HCl in 100 mM Tris-HCl, pH 8.3
-
THPP stock solution (e.g., 0.5 M in water, freshly prepared)
Procedure:
-
Protein Solubilization and Denaturation (if necessary):
-
To reduce buried disulfide bonds, dissolve the lyophilized protein or exchange the protein buffer into the Denaturation Buffer.
-
Incubate for 15-30 minutes at room temperature to allow for complete denaturation.
-
-
Reduction:
-
Add THPP stock solution to the protein sample to achieve a final concentration typically between 5 mM and 20 mM (a 10- to 50-fold molar excess over the protein is recommended).
-
Incubate for 1 hour at 37°C. For resistant disulfide bonds, the incubation time can be extended or the temperature increased to 56°C.
-
-
Downstream Processing:
-
The reduced protein is now ready for subsequent steps. If the presence of THPP and its oxide interferes with downstream analysis (e.g., mass spectrometry), a buffer exchange or desalting step may be necessary.[9]
-
If preventing re-oxidation is critical, proceed immediately to an alkylation step (e.g., using iodoacetamide (B48618) or N-ethylmaleimide).
-
Workflow for Reduction and Alkylation Analysis
References
- 1. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.strem.com [resources.strem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Removal of Tris(hydroxypropyl)phosphine from protein samples post-reduction
This guide provides researchers, scientists, and drug development professionals with detailed information on the removal of Tris(hydroxypropyl)phosphine (THPP) from protein samples following disulfide bond reduction. It includes troubleshooting advice and specific protocols to ensure the integrity of your protein for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is THPP and why is it used? this compound (THPP) is a water-soluble, odorless phosphine-based reducing agent used to break disulfide bonds within and between proteins.[1] It is considered an alternative to other reducing agents like dithiothreitol (B142953) (DTT) because it is effective over a wide pH range, highly selective for disulfide bonds, and generally does not need to be removed prior to certain thiol modification reactions.[1]
Q2: Why must THPP be removed from a protein sample? While advantageous, residual THPP can interfere with subsequent experimental steps. For instance, phosphines can interfere with metal-affinity chromatography columns.[1] More critically, recent studies have shown that THPP can react directly with NAD(P)+ cofactors, forming a covalent adduct that can inhibit NAD(P)+-dependent enzymes.[2] Therefore, its removal is crucial for ensuring the reliability of many biological assays and analytical techniques.
Q3: What are the primary methods for removing THPP? THPP is a small molecule, allowing for its separation from much larger protein macromolecules. The most common methods rely on this size difference and include:
-
Dialysis: A technique using a semi-permeable membrane to separate molecules based on size through passive diffusion.[3]
-
Size Exclusion Chromatography (SEC) / Desalting: A chromatographic method that separates molecules based on their size as they pass through a column packed with porous beads.[4][5]
-
Diafiltration (Ultrafiltration): A membrane filtration technique that removes small molecules by washing the sample with a new buffer while retaining the larger protein molecules.[6][7][8]
-
Protein Precipitation: A method that uses solvents or acids to decrease protein solubility, causing the protein to precipitate out of the solution, leaving small molecules like THPP in the supernatant.[9][10]
Q4: How do I choose the most suitable removal method? The choice depends on several factors, including your sample volume, the stability of your protein, required purity, processing time, and available equipment.[11][12] For sensitive proteins where maintaining native conformation is critical, milder methods like dialysis or size exclusion chromatography are preferred.[4] If speed is essential, desalting columns or diafiltration are excellent choices.[12][13] Precipitation is often used to concentrate a sample while removing contaminants but carries a risk of protein denaturation.[9]
Q5: What is a Molecular Weight Cut-Off (MWCO) and how do I select the right one? The Molecular Weight Cut-Off (MWCO) refers to the pore size of a dialysis or diafiltration membrane.[14] It is critical to choose an MWCO that is significantly smaller than the molecular weight of your protein to ensure its retention, while being large enough to allow small molecules like THPP to pass through freely.[14][15] A general rule is to select a membrane with an MWCO that is one-third to one-sixth the molecular weight of the protein to be retained.[8]
Comparison of THPP Removal Methods
The table below summarizes the key characteristics of each method to aid in your selection process.
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery | Process Time |
| Dialysis | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[3] | Gentle, preserves protein integrity; versatile for various sample volumes.[11] | Time-consuming; requires large volumes of buffer; risk of protein loss during handling.[11][12] | >90% (can vary) | Slow (12-48 hours)[3] |
| Size Exclusion Chromatography (SEC) / Desalting | Separation of molecules based on size as they pass through a porous chromatography resin.[4] | Fast; high recovery; can be used for buffer exchange simultaneously.[5][13] | Can cause sample dilution; limited by column capacity; potential for sample loss.[16][17] | >95% | Fast (<15 minutes per sample)[5] |
| Diafiltration | Use of pressure to force a buffer through a semi-permeable membrane, washing away small molecules.[8] | Fast; efficient buffer exchange; low buffer consumption compared to dialysis.[12] | Requires specialized equipment (centrifugal filters or TFF system); risk of membrane fouling. | >95% | Fast (minutes to hours)[12] |
| Protein Precipitation | Altering solvent conditions (e.g., adding acetone) to reduce protein solubility and cause it to precipitate.[10] | Concentrates the protein sample; effectively removes many contaminants.[9] | High risk of irreversible protein denaturation and aggregation; recovery can be incomplete.[9] | 50-100% (highly variable) | Moderate (1-3 hours) |
Experimental Workflow and Decision Guide
The following diagrams illustrate a general workflow for THPP removal and a decision-making guide to help you select the appropriate technique.
Caption: General workflow for removing THPP from protein samples.
Caption: Decision guide for selecting a THPP removal method.
Detailed Experimental Protocols
Protocol 1: Dialysis This method is ideal for gentle buffer exchange and removal of small molecules from sample volumes of 0.1 to 500 mL.[18]
-
Membrane Preparation: Select dialysis tubing or a cassette with an MWCO at least 3-6 times smaller than your protein's molecular weight.[8] Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with distilled water to remove storage solution.[18]
-
Sample Loading: Secure one end of the tubing with a clamp. Pipette the protein sample into the tubing, leaving enough space for potential sample dilution (usually <50%).[18] Remove excess air and seal the second end with another clamp.
-
First Dialysis Step: Immerse the sealed dialysis bag in a beaker containing the desired final buffer (dialysate). The volume of the dialysate should be at least 200-500 times the sample volume.[15] Stir the buffer gently at room temperature or 4°C for 1-2 hours.[15]
-
Buffer Exchange: Discard the dialysate and replace it with an equal volume of fresh buffer. Continue to dialyze for another 1-2 hours.[3]
-
Final Dialysis Step: Perform a third buffer exchange and allow the sample to dialyze overnight at 4°C to ensure near-complete removal of THPP.[3]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the outside, and transfer the protein sample to a clean tube.
Protocol 2: Size Exclusion Chromatography (Desalting) This technique is excellent for rapid salt and small molecule removal, especially for multiple small samples.[11]
-
Column Selection: Choose a pre-packed desalting column (e.g., Sephadex G-25) appropriate for the molecular weight of your protein (G-25 is suitable for proteins >5 kDa).[5][19]
-
Equilibration: Equilibrate the column with 3-5 column volumes of the desired final buffer. This ensures the protein will be eluted into the correct buffer.
-
Sample Loading: Apply the protein sample to the column. For desalting, the sample volume can be up to 30% of the total column volume.[5][13]
-
Elution: Elute the protein using the equilibration buffer. The larger protein molecules will pass through the column quickly in the void volume, while the smaller THPP molecules will be retained by the porous beads and elute later.[19]
-
Fraction Collection: Collect the purified protein fraction as it elutes from the column. Monitor the elution profile using a UV detector at 280 nm if available.
Protocol 3: Diafiltration using Centrifugal Devices This method is highly efficient for concentrating samples and exchanging buffers for volumes typically up to 20 mL.[12]
-
Device Selection: Choose a centrifugal filter unit with a PES membrane that has an appropriate MWCO (1/3 to 1/6 the MW of your protein).[8]
-
Sample Addition: Add your protein sample to the filter unit, being careful not to exceed the maximum volume.
-
First Concentration: Centrifuge the device according to the manufacturer's instructions until the sample volume is reduced to a desired level (e.g., 10-20% of the original volume). The filtrate will contain THPP.
-
Buffer Exchange (Diafiltration): Re-dilute the concentrated protein sample in the filter unit with your desired final buffer, back to the original starting volume.[8]
-
Repeat: Repeat the concentration and re-dilution steps 3-5 times. Using a volume of exchange buffer that is 3-5 times the sample volume will achieve ≥99% buffer exchange.[12]
-
Final Concentration & Recovery: After the final wash, concentrate the sample to the desired final volume and recover the purified, concentrated protein from the filter unit.
Protocol 4: Acetone (B3395972) Precipitation This is a harsh but effective method for concentrating protein and removing non-protein contaminants. Use this method with caution as it can denature proteins.
-
Preparation: Pre-chill both your protein sample and a stock of pure acetone to -20°C.
-
Precipitation: Add at least 3-4 volumes of ice-cold acetone to your protein sample in a centrifuge tube suitable for organic solvents. Mix gently by inverting the tube.
-
Incubation: Incubate the mixture at -20°C for at least 2 hours to allow the protein to fully precipitate.
-
Pelleting: Pellet the precipitated protein by centrifugation at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Washing: Carefully decant the supernatant, which contains the THPP. Wash the protein pellet by adding cold acetone, vortexing briefly, and re-centrifuging to remove residual contaminants.
-
Drying & Resuspension: Discard the supernatant and air-dry the pellet to remove any remaining acetone. Resuspend the protein pellet in a suitable buffer. Note that resuspension may be difficult.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | - Protein has precipitated or aggregated. - Protein is binding non-specifically to the membrane or column resin. - Protein was lost during handling steps.[20] | - Optimize buffer conditions (pH, ionic strength) to improve protein stability.[20] - For SEC, increase the salt concentration (up to 300 mM NaCl) in the buffer to reduce ionic interactions.[20] - Use low protein-binding tubes and membranes. |
| Incomplete THPP Removal | - Dialysis: Insufficient dialysis time or too few buffer changes.[3][15] - SEC: Sample volume was too large for the column, leading to poor resolution.[5] - Diafiltration: Insufficient volume of exchange buffer was used. | - Dialysis: Increase the number of buffer changes (at least 3) and dialyze overnight for the final step.[3] - SEC: Ensure sample volume does not exceed 30% of the column volume for desalting applications.[5] - Diafiltration: Use at least 3-5 diavolumes (sample volumes) of exchange buffer.[12] |
| Protein Denaturation or Aggregation | - Harsh method used (e.g., TCA or acetone precipitation).[9] - Incompatible buffer conditions (pH, salt). - Over-concentration of the protein sample during diafiltration. | - Switch to a gentler method like dialysis or SEC.[4][5] - Ensure the final buffer is compatible with your protein. - Avoid concentrating the protein to excessively high levels. |
| SEC Column is Clogged or has High Back Pressure | - Particulate matter present in the sample. - Sample is too viscous due to high protein or nucleic acid concentration.[21] | - Centrifuge the sample at high speed and/or filter through a 0.22 or 0.45 µm filter before loading. - Dilute the sample with buffer to reduce viscosity.[21] |
References
- 1. resources.strem.com [resources.strem.com]
- 2. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Diafiltration in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. [PDF] Diafiltration for Desalting or Buffer Exchange | Semantic Scholar [semanticscholar.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 10. Protein precipitation - Wikipedia [en.wikipedia.org]
- 11. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 12. Buffer Exchange [sartorius.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 17. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. wolfson.huji.ac.il [wolfson.huji.ac.il]
Tris(hydroxypropyl)phosphine compatibility with different buffer components
Welcome to the technical support center for Tris(hydroxypropyl)phosphine (THP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of THP with various buffer components and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and what are its primary applications?
A1: this compound (THP) is a water-soluble, odorless, and air-stable reducing agent. It is primarily used for the rapid and irreversible cleavage of disulfide bonds in proteins and peptides, making it a valuable tool in proteomics, protein biochemistry, and drug development.[1][2] Its high stability and effectiveness over a broad pH range make it a superior alternative to other reducing agents like dithiothreitol (B142953) (DTT).[3][4]
Q2: What is the optimal pH range for using THP?
A2: THP is effective over a wide pH range.[3][4] It shows exceptional stability at biological pH (around 7.0-8.5).[1][2] At pH 4.5, it is fully protonated and stable, while at pH 8.0, the free base form is active and highly effective as a reducing agent.[1]
Q3: How does the stability of THP compare to other common reducing agents like DTT and TCEP?
A3: THP is significantly more stable than DTT, especially at physiological pH. For instance, at pH 8.0, THP shows only about 10% oxidation after 72 hours, whereas DTT has a half-life of approximately 4 hours.[1] THP is also reported to be more stable to air oxidation than Tris(2-carboxyethyl)phosphine (TCEP).[3]
Q4: Can THP be used in immobilized metal affinity chromatography (IMAC)?
A4: Yes, THP is compatible with IMAC resins such as Ni-NTA at concentrations up to 1.0 mM. Unlike thiol-based reducing agents, it does not reduce the metal ions in the column.[4]
THP Compatibility with Buffer Components
The performance of THP can be influenced by the composition of the buffer. Below is a summary of its compatibility with common buffer components.
Buffer Systems
THP is compatible with a variety of common biological buffers. However, its stability can vary depending on the buffer type and pH.
| Buffer System | pH Range | Compatibility & Performance |
| Tris | 7.0 - 9.0 | High Compatibility . THP is highly effective and stable in Tris buffers, particularly at pH 8.0.[1] |
| HEPES | 6.8 - 8.2 | Good Compatibility . THP can be used effectively in HEPES buffers.[5] |
| Phosphate (B84403) | 5.8 - 8.0 | Moderate Compatibility . While usable, the stability of phosphine-based reducing agents can be lower in phosphate buffers compared to Tris or HEPES. |
| Borate | 8.0 - 10.0 | Use with Caution . Data on direct compatibility is limited. It is recommended to perform a stability test before use. |
| Citrate (B86180) | 3.0 - 6.2 | Good Compatibility at Acidic pH . THP is stable in citrate buffer at pH 4.5.[1] |
Common Buffer Additives
The presence of salts, chelating agents, and detergents can also affect THP's stability and efficacy.
| Additive | Concentration | Compatibility & Performance |
| Salts | ||
| NaCl | 50 - 500 mM | High Compatibility . No significant adverse effects reported. |
| KCl | 50 - 500 mM | High Compatibility . Similar to NaCl, no significant adverse effects reported. |
| MgCl₂ | 1 - 10 mM | High Compatibility . No significant adverse effects reported. |
| Chelating Agents | ||
| EDTA | 1 - 10 mM | Use with Caution . Some phosphine-based reducing agents can be oxidized in the presence of metal chelators like EDTA. Stability should be verified for long-term storage. |
| Detergents | ||
| Triton X-100 (Non-ionic) | 0.1 - 1.0% (v/v) | High Compatibility . Generally well-tolerated. |
| SDS (Anionic) | 0.1 - 1.0% (w/v) | Moderate Compatibility . May affect the stability and reducing efficiency of THP. Preliminary testing is recommended. |
| CHAPS (Zwitterionic) | 0.1 - 1.0% (w/v) | Good Compatibility . Generally considered a mild detergent that is less likely to interfere with THP. |
Troubleshooting Guide
Encountering issues during your experiments? This guide provides solutions to common problems when using THP.
Problem 1: Incomplete reduction of disulfide bonds.
-
Possible Cause: Insufficient concentration of THP.
-
Solution: Increase the molar excess of THP to disulfide bonds. A 10-50 fold molar excess is a good starting point.
-
-
Possible Cause: The disulfide bond is sterically hindered or buried within the protein structure.
-
Solution: Add a denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) to your buffer to unfold the protein and improve accessibility of the disulfide bonds.
-
-
Possible Cause: The pH of the buffer is too low for efficient reduction.
-
Solution: Increase the pH of the buffer to a range of 7.5-8.5 to ensure the presence of the more reactive, unprotonated form of THP.
-
Problem 2: Protein aggregation upon addition of THP.
-
Possible Cause: Reduction of stabilizing disulfide bonds leads to protein unfolding and aggregation.
-
Solution: Optimize buffer conditions by including additives that enhance protein stability, such as glycerol (B35011) (5-20%), arginine (50-500 mM), or non-detergent sulfobetaines.
-
-
Possible Cause: The protein concentration is too high.
-
Solution: Perform the reduction at a lower protein concentration.
-
Problem 3: Unexpected absorbance increase around 340 nm in assays containing NAD(P)⁺.
-
Possible Cause: THP can react non-enzymatically with NAD(P)⁺ to form a covalent adduct that absorbs light around 334 nm.[6]
-
Solution: Be cautious when using THP in assays involving NAD(P)⁺-dependent enzymes. Run appropriate controls (e.g., buffer with THP and NAD(P)⁺ but without the enzyme) to account for this non-enzymatic reaction. Consider using an alternative reducing agent if the interference is significant.
-
Problem 4: Interference with downstream applications like mass spectrometry.
-
Possible Cause: THP and its oxide can interfere with mass spectrometry analysis.
-
Solution: Remove THP and its byproducts before analysis using methods like dialysis, buffer exchange, or size-exclusion chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]
- 4. resources.strem.com [resources.strem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tris(hydroxypropyl)phosphine (THP) in Protein Labeling
Welcome to the technical support center for the use of Tris(hydroxypropyl)phosphine (THP) in protein labeling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
What is this compound (THP) and why is it used in protein labeling?
This compound (THP or THPP) is a water-soluble, neutral, and odorless reducing agent.[1] In protein chemistry, its primary function is to reduce disulfide bonds (-S-S-) between cysteine residues, exposing free sulfhydryl (-SH) groups.[2] These exposed thiols are then available for covalent modification with various labeling reagents, such as maleimides or haloacetamides, which are commonly used to attach fluorescent dyes, biotin, or drugs to the protein.[3][4] THP is often considered an alternative to other reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[1][5]
What are the advantages of THP over other reducing agents like DTT and TCEP?
THP offers several advantages over traditional reducing agents:
-
Stability: It is more resistant to air oxidation compared to DTT.[1]
-
Odorless: Unlike DTT and other thiol-based reducing agents, THP is odorless, which improves lab safety and comfort.[1]
-
Effective over a wide pH range: THP is effective across a broad pH range.[2]
-
Compatibility with IMAC: THP does not reduce the metal ions used in Immobilized Metal Affinity Chromatography (IMAC), making it suitable for protocols involving His-tagged proteins.[2][6]
-
Higher Reducing Capacity: THP has a greater reducing capacity against oxidized glutathione (B108866) (0.232 meq/g) compared to TCEP (0.182 meq/g).[1][6][7]
How should THP be stored?
THP is typically supplied as a viscous liquid or a solution. For long-term stability, it is recommended to store THP at 2-8°C, protected from light, and in a dry environment.[8] Some suppliers recommend aliquoting and freezing reconstituted solutions at -20°C.[1] Always refer to the manufacturer's specific storage instructions.
Does THP interfere with downstream protein labeling reactions?
Yes, this is a critical consideration. THP, like TCEP, can directly react with commonly used thiol-reactive labeling reagents, particularly those containing maleimide (B117702) groups.[3][4][9] This side reaction consumes the labeling reagent, which can significantly reduce the efficiency of protein conjugation.[3]
Can THP interfere with other downstream assays?
Beyond reacting with labeling reagents, THP and other tris(alkyl)phosphine reducing agents have been shown to react with NAD(P)+, forming a covalent adduct.[10] This can lead to the inactivation of the cofactor and potentially inhibit NAD(P)+-dependent enzymes.[10] Researchers working with such enzymes should be cautious when using THP in their experimental protocols.[10]
Troubleshooting Guides
Problem 1: Low or no labeling efficiency with maleimide-based reagents.
Possible Cause 1: Interference from residual THP. THP reacts with maleimides, reducing the amount of label available for conjugation to the protein's thiols.[3][9]
Solution:
-
Removal of THP: After the reduction step, remove excess THP before adding the maleimide reagent. This can be achieved through:
-
Size-exclusion chromatography (e.g., spin desalting columns).
-
Dialysis.
-
-
In Situ Quenching: An alternative to removal is to quench the excess THP in the reaction mixture. This can be done by adding a quenching agent, such as water-soluble PEG-azides, which react with the phosphine (B1218219), rendering it unreactive towards the maleimide.[9][11]
Possible Cause 2: Re-oxidation of sulfhydryl groups. After reduction by THP, the newly exposed free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen, making them unavailable for labeling.
Solution:
-
Work quickly: Minimize the time between the reduction and labeling steps.
-
Use degassed buffers: Purging buffers with an inert gas like nitrogen or argon can help to remove dissolved oxygen.
-
Include a chelating agent: Metal ions can catalyze the oxidation of thiols. Including a chelating agent like EDTA can help to prevent this, unless it interferes with your protein's activity.[12]
Possible Cause 3: Insufficient reduction of disulfide bonds. The concentration of THP or the incubation time may not have been sufficient to completely reduce all disulfide bonds.
Solution:
-
Optimize THP concentration: Increase the molar excess of THP relative to the protein. A common starting point is a 10-fold molar excess.[13]
-
Optimize incubation time and temperature: Increase the incubation time (e.g., from 30 minutes to 1 hour) or perform the reduction at a slightly elevated temperature (e.g., 37°C), if your protein is stable under these conditions.
Problem 2: Protein precipitation after adding THP or during the labeling reaction.
Possible Cause 1: Over-reduction of structurally important disulfide bonds. Some proteins require intact disulfide bonds to maintain their correct tertiary structure and solubility. Complete reduction of these bonds can lead to protein unfolding and aggregation.
Solution:
-
Use a lower concentration of THP: Titrate the concentration of THP to find the minimum amount needed to reduce the target disulfide bonds without compromising protein stability.
-
Perform reduction at a lower temperature: Reducing the temperature (e.g., 4°C) can slow down the reduction reaction and may help to preserve the protein's structure.
Possible Cause 2: Changes in buffer conditions. The addition of THP or the labeling reagent may alter the pH or ionic strength of the buffer, leading to protein precipitation.
Solution:
-
Ensure adequate buffering capacity: Use a buffer with a pKa close to the desired reaction pH and at a sufficient concentration to resist pH changes.
-
Screen different buffers: Some proteins are more stable in specific buffer systems. Consider screening different buffers (e.g., phosphate, HEPES, Tris) to find the optimal conditions for your protein.[14]
Problem 3: Inconsistent labeling results between different antibody lots.
Possible Cause: Variability in trisulfide bond content. In the context of antibody-drug conjugation (ADC), different lots of monoclonal antibodies can have varying levels of interchain trisulfide bonds.[15][16] THP (and TCEP) can react with these trisulfides in a way that consumes the reducing agent without generating free thiols for conjugation.[15][16][17] This means that antibody lots with higher trisulfide content will require more THP to achieve the same level of reduction and subsequent labeling.[15][16]
Solution:
-
Characterize antibody lots: If possible, quantify the trisulfide content of each antibody lot.
-
Adjust THP stoichiometry: Empirically determine the optimal THP-to-antibody molar ratio for each lot to achieve the desired drug-to-antibody ratio (DAR).
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Feature | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Odor | Odorless[1] | Odorless[5] | Strong, unpleasant odor |
| Stability | More resistant to air oxidation than DTT[1] | More stable than DTT in the absence of metal chelators[18] | Prone to air oxidation[12] |
| Reducing Capacity | 0.232 meq/g (vs. oxidized glutathione)[1][6][7] | 0.182 meq/g (vs. oxidized glutathione)[1][6][7] | Lower than THP and TCEP |
| Effective pH Range | Wide pH range[2] | 1.5 - 8.5[19] | Limited to pH > 7[19] |
| Compatibility with IMAC | Compatible[2][6] | Compatible[19] | Not compatible (reduces Ni2+)[12] |
| Reactivity with Maleimides | Reacts with maleimides[3][9] | Reacts with maleimides[3][4][9] | Reacts with maleimides |
Experimental Protocols
Protocol 1: General Procedure for Protein Reduction and Labeling with a Maleimide Reagent
This protocol outlines the general steps for reducing a protein with THP followed by labeling with a maleimide-containing probe. Note: Optimization of concentrations, incubation times, and temperatures is crucial for each specific protein and label.
-
Protein Preparation:
-
Dissolve the protein in a suitable, amine-free buffer (e.g., PBS or HEPES, pH 7.0-7.5) to a final concentration of 1-5 mg/mL.[14]
-
If the buffer does not already contain it, add EDTA to a final concentration of 1-5 mM to chelate any metal ions.
-
-
Reduction of Disulfide Bonds:
-
Prepare a fresh stock solution of THP (e.g., 0.5 M in water).
-
Add THP to the protein solution to a final concentration that is typically a 10- to 50-fold molar excess over the protein.
-
Incubate the reaction for 30-60 minutes at room temperature. For sensitive proteins, the incubation can be performed at 4°C for a longer duration.
-
-
Removal of Excess THP (Crucial Step):
-
Immediately after reduction, remove the excess THP using a desalting column equilibrated with the same reaction buffer.
-
Alternatively, perform buffer exchange via dialysis against the reaction buffer.
-
-
Labeling Reaction:
-
Prepare a stock solution of the maleimide-labeling reagent in an organic solvent like DMSO or DMF.[14]
-
Add the maleimide reagent to the reduced and purified protein solution. A 10- to 20-fold molar excess of the label over the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of ~10 mM to react with any excess maleimide reagent.
-
-
Purification of the Labeled Protein:
-
Remove unreacted label and quenching reagents by size-exclusion chromatography or dialysis.
-
Protocol 2: In Situ Quenching of THP for Maleimide Labeling
This protocol provides an alternative to the physical removal of THP.
-
Protein Preparation and Reduction:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Quenching of Excess THP:
-
Prepare a stock solution of a water-soluble azide (B81097) quenching agent (e.g., PEG-azide).
-
Add the quenching agent to the reaction mixture containing the protein and excess THP. The molar ratio of the quenching agent to THP should be optimized, but a 1:1 or slightly higher ratio is a good starting point.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the quenching reaction to complete.
-
-
Labeling Reaction:
-
Proceed with step 4 from Protocol 1.
-
-
Quenching and Purification:
-
Follow steps 5 and 6 from Protocol 1.
-
Visualizations
Caption: Workflow for protein reduction and labeling, highlighting the critical step of THP removal or quenching.
Caption: Troubleshooting logic for low maleimide labeling yield.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. resources.strem.com [resources.strem.com]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 6. 0.5 M THP Solution Reducing agent compatible with His•Bind chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Trisulfide modification impacts the reduction step in antibody-drug conjugation process. | Semantic Scholar [semanticscholar.org]
- 16. Trisulfide modification impacts the reduction step in antibody-drug conjugation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. agscientific.com [agscientific.com]
Preventing non-specific reactions of Tris(hydroxypropyl)phosphine in complex biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing non-specific reactions of Tris(hydroxypropyl)phosphine (THP) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and what are its primary applications in biological research?
A1: this compound (THP), also referred to as THPP, is a water-soluble, odorless, and air-stable reducing agent. Its primary application is the rapid and irreversible reduction of disulfide bonds in proteins and peptides to free thiols, which is a crucial step in various proteomics and bioconjugation workflows.[1][2] It is often considered an alternative to other reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Q2: What are the main non-specific reactions of THP that I should be aware of in my experiments?
A2: The two most significant non-specific reactions of THP in biological samples are:
-
Reaction with Maleimides: THP reacts with maleimide (B117702) functional groups, which are commonly used to label or crosslink proteins at cysteine residues. This reaction consumes the maleimide reagent, leading to reduced labeling or conjugation efficiency.[3]
-
Reaction with NAD(P)+: THP can form a covalent adduct with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its phosphorylated form (NADP+). This can interfere with enzymatic assays that rely on these cofactors, potentially leading to inaccurate results or enzyme inhibition.
Q3: How does THP compare to other common reducing agents like TCEP and DTT?
A3: THP, TCEP, and DTT are all effective disulfide reducing agents, but they have key differences in their properties and potential for non-specific reactions.
| Feature | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Odor | Odorless | Odorless | Strong, unpleasant odor |
| Stability | Good air stability, especially at neutral to alkaline pH | More stable over a wider pH range than DTT | Prone to oxidation, especially at pH > 7 |
| Reaction with Maleimides | Reacts with and reduces maleimides to succinimides | Reacts with maleimides to form a stable ylene adduct | Reacts with maleimides |
| Reaction with NAD(P)+ | Forms a covalent adduct | Forms a covalent adduct | No significant reaction reported |
| Disulfide Reduction | Effective and irreversible | Effective and irreversible | Effective but reversible (can form intramolecular disulfides) |
Troubleshooting Guide
Problem 1: Low or no labeling efficiency with maleimide-based reagents after disulfide reduction with THP.
Cause: Residual THP in the reaction mixture is reacting with and consuming the maleimide reagent, making it unavailable for conjugation to the protein's cysteine residues.[3]
Solutions:
-
Removal of THP before labeling: This is the most effective way to prevent interference.
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: Use a desalting column with an appropriate molecular weight cutoff (MWCO) to separate the protein from the smaller THP molecules. This is a rapid method.
-
Dialysis: Dialyze the protein sample against a large volume of buffer to remove THP. This method is effective but more time-consuming than SEC.
-
-
Quenching of THP: Add a reagent that specifically reacts with and inactivates THP before adding the maleimide.
-
PEG-Azides: Water-soluble PEG-azides can be used to quench THP in situ through a Staudinger reaction, converting it to a phosphine (B1218219) oxide that is unreactive towards maleimides.[4][5]
-
Experimental Protocol: Mitigation of THP Interference in Maleimide Labeling
This protocol outlines the steps to reduce protein disulfide bonds with THP, followed by THP removal before maleimide conjugation.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound (THP) solution
-
Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette
-
Maleimide-functionalized dye or crosslinker
-
Reaction buffer (amine-free, e.g., PBS or HEPES, pH 7.0-7.5)
-
Quenching solution (optional, e.g., PEG-azide)
Procedure:
-
Disulfide Bond Reduction:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Add THP to a final concentration of 1-10 mM. A 10- to 50-fold molar excess of THP over the protein is a good starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
THP Removal (Choose one method):
-
Method A: Size-Exclusion Chromatography (Desalting)
-
Equilibrate a desalting column with the reaction buffer according to the manufacturer's instructions.
-
Apply the protein-THP reaction mixture to the column.
-
Collect the protein-containing eluate.
-
-
Method B: Dialysis
-
Transfer the protein-THP reaction mixture to a dialysis cassette with an appropriate MWCO.
-
Dialyze against 200-500 volumes of the reaction buffer for at least 4 hours at 4°C, with at least two buffer changes.
-
-
-
Maleimide Labeling:
-
Immediately after THP removal, add the maleimide reagent to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess maleimide reagent using a desalting column or dialysis.
-
Workflow for Mitigating THP-Maleimide Interference
Caption: Workflow for mitigating THP interference in maleimide labeling.
Problem 2: Unexpected results or inhibition in NAD(P)+ dependent enzyme assays.
Cause: THP reacts with NAD(P)+ to form a covalent adduct, which can lead to a decrease in the effective concentration of the cofactor and potentially inhibit the enzyme. This reaction results in an absorbance increase around 334 nm.
Solutions:
-
Use an alternative reducing agent: If possible, substitute THP with a reducing agent that does not react with NAD(P)+, such as DTT.
-
Control experiments: Run control experiments without the enzyme to measure the rate of adduct formation between THP and NAD(P)+ under your assay conditions. This will allow you to correct for the background reaction.
-
Minimize incubation time: Add THP to the reaction mixture as close to the measurement time as possible to minimize the formation of the adduct.
-
Lower THP concentration: Use the lowest concentration of THP that is sufficient to maintain the reduced state of your protein.
Quantitative Data on THP Reactivity
Table 1: Reactivity of THP with NAD+
| Parameter | Value | Conditions |
| Apparent Association Rate Constant (k_on) | Slower than TCEP | 100 mM HEPES, pH 7.5 |
| Apparent Dissociation Rate Constant (k_off) | Slower than TCEP | 100 mM HEPES, pH 7.5 |
| Apparent Equilibrium Association Constant (K_a) | ~35 M⁻¹ | 100 mM HEPES, pH 7.5 |
| Adduct Absorbance Maximum | 334 nm | Various buffers, pH 7.5 |
Reaction of THP with NAD+
Caption: Reaction of THP with NAD(P)+ to form a covalent adduct.
Problem 3: Potential disruption of cellular redox signaling pathways in cell-based assays.
Cause: As a potent reducing agent, THP can alter the intracellular redox environment, affecting signaling pathways that are regulated by reactive oxygen species (ROS) and the cellular glutathione (B108866) (GSH) pool.[6][7] This can lead to off-target effects in cell-based assays.
Solutions:
-
Use the lowest effective concentration of THP.
-
Limit the exposure time of cells to THP.
-
Include appropriate controls: Treat cells with the vehicle and with THP alone to assess the impact of the reducing agent on the signaling pathway of interest.
-
Consider alternative methods: If possible, use genetic approaches or other methods to modulate the redox state of the protein of interest without introducing an external reducing agent.
Impact of External Reducing Agents on Cellular Redox Signaling
Caption: Influence of an external reducing agent on cellular redox signaling.
Experimental Protocols
Protocol 1: Quenching THP with PEG-Azide before Maleimide Conjugation
This protocol is adapted from a method that uses water-soluble PEG-azides to inactivate THP in situ.[4][5]
Materials:
-
Protein sample reduced with THP
-
Water-soluble PEG-azide solution (e.g., 100 mM in reaction buffer)
-
Maleimide reagent
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.0)
Procedure:
-
Following the disulfide reduction step with THP, add the PEG-azide solution to the reaction mixture. A 2.5 to 10-fold molar excess of azide (B81097) over THP is recommended.
-
Incubate the mixture for 1 hour at 37°C to allow for the complete oxidation of THP to its phosphine oxide.
-
Proceed with the addition of the maleimide reagent as described in the standard labeling protocol.
Protocol 2: Comparative Analysis of THP Removal Methods
This protocol allows for a comparison of the efficiency of different methods for removing THP from a protein sample.
Materials:
-
Protein sample containing a known concentration of THP
-
Desalting column
-
Dialysis cassette
-
Method for quantifying THP or its phosphine oxide (e.g., ³¹P NMR if available, or a functional assay)
Procedure:
-
Divide the protein-THP sample into three aliquots.
-
Aliquot 1 (Control): No treatment.
-
Aliquot 2 (Desalting): Process the aliquot through a desalting column according to the manufacturer's protocol. Collect the eluate.
-
Aliquot 3 (Dialysis): Dialyze the aliquot against a large volume of buffer for a defined period (e.g., 4 hours).
-
Quantify the amount of remaining THP or its byproducts in all three samples.
-
Compare the percentage of THP removed by each method.
Table 2: General Comparison of THP Removal Methods
| Method | Speed | Protein Recovery | Efficiency of Small Molecule Removal |
| Size-Exclusion Chromatography (Desalting) | Fast | High | High |
| Dialysis | Slow | High | High (dependent on time and buffer volume) |
| Quenching | Fast (in situ) | High | N/A (inactivates THP) |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redox Stimulation of Human THP-1 Monocytes in Response to Cold Physical Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporal changes in glutathione biosynthesis during the lipopolysaccharide-induced inflammatory response of THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tris(hydroxypropyl)phosphine (THPP) Degradation and Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions regarding the degradation of Tris(hydroxypropyl)phosphine (THPP) and the potential for its degradation products to interfere with experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THPP) and what are its primary degradation products?
A1: this compound (THPP) is a water-soluble, air-stable reducing agent commonly used to cleave disulfide bonds in proteins and other molecules.[1][2][3][4] Its primary degradation product resulting from oxidation is this compound oxide (THPP-O). Another potential source of interference arises from the reaction of THPP with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a covalent NAD-THPP adduct.[5]
Q2: How stable is THPP in solution?
A2: THPP is significantly more stable in solution compared to dithiothreitol (B142953) (DTT), particularly at physiological pH. In one study, an aqueous solution of THPP at pH 8.0 showed only 10% oxidation over 72 hours at room temperature. Its stability is influenced by pH, with increased stability observed at both acidic (pH 4.5) and basic (pH 8.0) conditions compared to neutral pH.
Q3: What are the masses of THPP and its primary degradation product, THPP-O?
A3: Understanding the mass-to-charge ratio (m/z) of THPP and its degradation products is critical for mass spectrometry-based analyses.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Theoretical [M+H]⁺ m/z |
| This compound (THPP) | C₉H₂₁O₃P | 208.24[1][2][3][4][6][7] | 209.13 |
| This compound Oxide (THPP-O) | C₉H₂₁O₄P | 224.24 | 225.13 |
Q4: Can THPP or its degradation products interfere with my assay?
A4: Yes, both THPP and its degradation products can potentially interfere with various assays.
-
THPP-O can interfere with mass spectrometry analysis, potentially causing ion suppression.
-
The NAD-THPP adduct can interfere with assays involving NAD+-dependent enzymes by binding to the cofactor binding site, leading to inactivation or inhibition.[5]
Troubleshooting Guides
Issue 1: Suspected Interference in Mass Spectrometry Analysis
Symptoms:
-
Reduced signal intensity of the analyte of interest.
-
Inconsistent quantification results.
-
Appearance of unexpected peaks in the mass spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MS interference.
Experimental Protocol: LC-MS Method for THPP and THPP-O Separation
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Positive ion mode, monitoring for the protonated masses of THPP (m/z 209.13) and THPP-O (m/z 225.13).
To prevent on-column oxidation of THPP, consider adding a very low concentration of a reducing agent like TCEP to the aqueous mobile phase.[8][9]
Issue 2: Suspected Interference from NAD-THPP Adduct Formation
Symptoms:
-
Decreased activity of NAD+-dependent enzymes.
-
Non-reproducible kinetic data.
-
An unexpected absorbance peak around 340 nm in UV-Vis spectra.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for NAD-THPP adduct interference.
Experimental Protocol: Detection of NAD-THPP Adduct
-
Sample Preparation:
-
Prepare a solution of NAD+ (e.g., 0.5 mM) in the assay buffer (e.g., 100 mM HEPES, pH 7.5).
-
Add THPP to a final concentration similar to that used in the experiment (e.g., 1-10 mM).
-
Incubate the mixture at room temperature for a time course (e.g., 0, 15, 30, 60 minutes).
-
-
UV-Vis Spectroscopy:
-
Scan the absorbance of the samples from 250 nm to 400 nm.
-
Observe any changes in the spectrum, particularly the appearance of a new peak around 340 nm, which is indicative of the NAD-THPP adduct formation.[5]
-
-
LC-MS Analysis:
-
Use a C18 reversed-phase column.
-
Employ a water/acetonitrile gradient with a common modifier like formic acid.
-
Monitor for the expected m/z of the NAD-THPP adduct in positive ion mode. The exact mass will depend on the specific adduct formed, but it will be significantly larger than that of NAD+ or THPP alone.
-
Degradation Pathways
The primary degradation pathway for THPP in the context of disulfide reduction is its oxidation to THPP-O. A significant interference pathway is its reaction with NAD+.
Caption: Degradation and interference pathways of THPP.
References
- 1. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]
- 2. This compound THPP [sigmaaldrich.com]
- 3. 三羟丙基膦 ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 4. トリス(ヒドロキシプロピル)ホスフィン ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Disulfide Cleavage with Tris(hydroxypropyl)phosphine (THP)
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction times and overcome challenges during disulfide cleavage using Tris(hydroxypropyl)phosphine (THP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during disulfide bond reduction with THP, offering solutions and optimization strategies in a direct question-and-answer format.
Issue 1: Incomplete or Slow Disulfide Bond Reduction
Q: My disulfide bonds are not reducing completely, or the reaction is much slower than expected. What are the potential causes and how can I improve the reaction time?
A: Incomplete or slow reduction is a frequent challenge and can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Steps:
-
Suboptimal Reagent Concentration: The concentration of THP may be insufficient to drive the reaction to completion, especially for complex proteins with multiple or sterically hindered disulfide bonds.
-
Solution: Increase the molar excess of THP relative to the disulfide bonds. A common starting point is a 10-fold molar excess, but this can be increased to 50-fold or higher for particularly resistant bonds.[1]
-
-
Suboptimal Reaction Conditions (pH and Temperature): While THP is effective over a broad pH range, extreme pH values or low temperatures can slow down the reaction kinetics.[2]
-
Solution:
-
pH: Ensure the reaction buffer is within a pH range of 6.5-8.5. Unlike thiol-based reducing agents like DTT, which are most effective at pH > 7, phosphines like THP and TCEP are effective across a wider range.[3][4]
-
Temperature: Increase the reaction temperature. Incubating at 37°C or even up to 50°C can significantly accelerate the cleavage of stubborn disulfide bonds.[3] However, monitor your protein for any signs of aggregation or degradation at elevated temperatures.[3]
-
-
-
Steric Hindrance and Protein Conformation: Disulfide bonds buried within the core of a protein's three-dimensional structure are inaccessible to the reducing agent.[3]
-
Solution: Add a denaturant to the reaction buffer to unfold the protein and expose the buried disulfide bonds. Common denaturants include 6-8 M urea (B33335) or 4-6 M guanidine (B92328) hydrochloride.[3]
-
-
Insufficient Incubation Time: The reaction may simply not have been allowed to proceed for a sufficient duration.
-
Solution: Increase the incubation time. Monitor the reaction progress at different time points (e.g., 30 min, 1 hour, 2 hours) to determine the optimal reaction time for your specific substrate.[3]
-
Issue 2: Protein Aggregation Upon Addition of THP
Q: My protein is precipitating or aggregating after I add THP. What is causing this and how can I prevent it?
A: Protein aggregation upon disulfide bond reduction is typically caused by the exposure of hydrophobic regions that were previously shielded within the protein's core.[5]
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
Solution: Adjusting the pH and ionic strength of the buffer can enhance protein solubility.[5] Including additives like arginine (0.5-1 M), glycerol (B35011) (5-20%), or non-ionic detergents can also help to prevent aggregation.[5]
-
-
Lower Protein Concentration:
-
Solution: Working with a more dilute protein solution can decrease the likelihood of intermolecular aggregation.[5]
-
-
Control the Rate of Reduction:
-
Solution: A slower, more controlled reduction can sometimes allow the protein to refold into a stable, soluble conformation without aggregating. This can be achieved by using a lower concentration of THP or performing the reaction at a lower temperature (e.g., 4°C).
-
Issue 3: Re-oxidation of Thiols After Reduction
Q: After successfully reducing the disulfide bonds, they seem to be reforming over time. How can I prevent this?
A: Free sulfhydryl groups are susceptible to re-oxidation, especially in the presence of oxygen or metal ions, leading to the reformation of disulfide bonds.
Troubleshooting Steps:
-
Alkylation:
-
Solution: The most effective method to prevent re-oxidation is to "cap" the newly formed free thiols by alkylation.[6] This involves covalently modifying the sulfhydryl groups. Common alkylating agents include iodoacetamide (B48618) (IAA) and N-ethylmaleimide (NEM).[3][6] This step is crucial for applications like mass spectrometry or when a stable, reduced state is required for downstream assays.
-
-
Work in an Inert Environment:
-
Solution: Degas your buffers to remove dissolved oxygen by vacuum or by bubbling an inert gas like nitrogen or argon through the solutions.[7]
-
-
Use Chelating Agents:
-
Solution: Include a chelating agent such as EDTA (1-5 mM) in your buffers to sequester metal ions that can catalyze the oxidation of thiols.[7]
-
Data Presentation
Table 1: Comparison of Common Disulfide Reducing Agents
| Feature | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Relative Strength | Strong | Strongest | Strong |
| Optimal pH Range | Wide (Effective over a broad pH range)[2] | Wide (1.5 - 8.5)[3][4] | > 7.0[3] |
| Odor | Odorless | Odorless[4] | Strong, unpleasant odor |
| Stability | More stable than DTT | More stable than DTT, but can be unstable in phosphate (B84403) buffers.[1][4][8] | Prone to air oxidation, less stable in solution.[5] |
| Mechanism | Irreversible reduction | Irreversible reduction[9] | Reversible reduction[8] |
| Interference | Does not interfere with maleimide (B117702) chemistry.[2] | Does not contain thiols, generally compatible with maleimide chemistry.[4][7] | Reacts with maleimides.[4] Can be oxidized by metal-affinity columns.[2] |
Experimental Protocols
Protocol 1: General Disulfide Bond Reduction with THP
This protocol provides a general workflow for the reduction of disulfide bonds in a protein sample using THP.
-
Sample Preparation:
-
Prepare your protein sample in a suitable buffer (e.g., Tris, HEPES, or PBS) at a pH between 6.5 and 8.5.
-
Optional: If steric hindrance is expected, add a denaturant like urea to a final concentration of 6-8 M.
-
-
THP Preparation:
-
Prepare a fresh stock solution of THP (e.g., 0.5 M) in deionized water or your reaction buffer.
-
-
Reduction Reaction:
-
Add the THP stock solution to your protein sample to achieve the desired final concentration (e.g., a 10-50 fold molar excess over disulfide bonds).
-
Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours. The optimal time and temperature should be determined empirically for your specific protein.
-
-
Monitoring the Reaction (Optional):
-
The extent of disulfide bond cleavage can be monitored by quantifying the increase in free sulfhydryl groups using Ellman's reagent (DTNB).[3]
-
-
Downstream Processing:
-
If necessary, remove excess THP and its oxide by-product using a desalting column or dialysis.
-
If prevention of re-oxidation is required, proceed immediately to an alkylation step.
-
Protocol 2: Reduction and Alkylation for Mass Spectrometry
This protocol is designed for preparing protein samples for analysis by mass spectrometry, ensuring complete reduction and preventing disulfide bond reformation.
-
Reduction:
-
Reduce the protein sample by adding THP to a final concentration of 10 mM.
-
Incubate at 37°C for 30-60 minutes.
-
-
Alkylation:
-
Prepare a fresh stock solution of iodoacetamide (IAA) (e.g., 0.5 M) in buffer. This solution should be protected from light.[5]
-
Add the IAA stock solution to the reduced protein sample to a final concentration of 20-25 mM (a ~2-fold molar excess over THP).
-
Incubate in the dark at room temperature for 30 minutes.[5]
-
-
Quenching:
-
Quench the alkylation reaction by adding a small amount of DTT or β-mercaptoethanol to react with any excess IAA.[5]
-
-
Sample Clean-up:
-
The sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent mass spectrometry analysis.
-
Visualizations
Caption: Troubleshooting workflow for incomplete disulfide bond reduction.
Caption: Simplified mechanism of disulfide bond reduction by THP.
References
- 1. Disulfide reduction using TCEP reaction [biosyn.com]
- 2. resources.strem.com [resources.strem.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tris(hydroxypropyl)phosphine (THPP) Quenching Methods
This guide provides troubleshooting advice and frequently asked questions for researchers using Tris(hydroxypropyl)phosphine (THPP) in time-course experiments, with a focus on effective quenching strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THPP) and why is it used in experiments?
A1: Tris(3-hydroxypropyl)phosphine (THPP) is a versatile, water-soluble, and air-stable reducing agent.[1][2] It is primarily used to rapidly and irreversibly break disulfide bonds (-S-S-) in peptides, proteins, and other small molecules to yield thiols (-SH).[2] Its high stability, particularly at physiological pH (7.0-8.5) compared to other reducing agents like DTT and TCEP, makes it an excellent choice for biochemical and drug development applications.[1]
Q2: Why is it necessary to "quench" THPP in a time-course experiment?
A2: In time-course experiments, it is critical to stop a reaction at precise intervals to accurately analyze the state of the system at that specific moment. Quenching instantly halts the activity of a reagent. For THPP, quenching is necessary to stop the disulfide bond reduction, ensuring that the observed experimental outcome is not skewed by ongoing reactions during sample handling and analysis.
Q3: What are the common methods for quenching excess THPP?
A3: Quenching THPP involves its rapid oxidation to this compound oxide, which is inert and will not reduce disulfide bonds. Common methods involve the addition of a stoichiometric excess of a mild oxidizing agent. Potential quenching agents include:
-
Hydrogen Peroxide (H₂O₂): A common and effective oxidizing agent that rapidly converts phosphines to phosphine (B1218219) oxides.[3] However, its concentration must be carefully optimized to avoid unwanted oxidation of the sample itself (e.g., methionine residues in proteins).
-
Alkyl Hydroperoxides: Reagents like tert-butyl hydroperoxide can also be used and are sometimes preferred for their selectivity.
-
Disulfides: Adding a large excess of a simple disulfide, such as cystamine, can effectively consume the remaining THPP.
The choice of quencher depends on the specifics of the experimental system and downstream analytical methods.
Q4: How do I choose the right quenching agent for my experiment?
A4: The ideal quenching agent should react much faster with THPP than with your molecule of interest and should not interfere with downstream analysis.
-
For Mass Spectrometry: Choose a quencher that is either volatile or can be easily removed. Avoid reagents that are ionic or have high boiling points if they interfere with ionization.
-
For Fluorescence Assays: Ensure the quencher does not affect the fluorescence of your probe. Some oxidizing agents can damage fluorophores.
-
For Enzymatic Assays: The quencher must not inhibit or interfere with the enzyme's activity. It is crucial to run controls with the quencher alone.
Q5: What potential side reactions or interferences should I be aware of when using THPP?
A5: A significant and unexpected side reaction has been observed between THPP (and TCEP) and the cofactors NAD⁺ and NADP⁺.[4] THPP can form a covalent adduct with the nicotinamide (B372718) ring of these molecules.[4][5] This is critical for researchers working with NAD(P)⁺-dependent enzymes, as it can lead to:
-
Inhibition of the enzyme.[4]
-
Underestimation of catalytic activity.[4]
-
An artificial increase in absorbance around 340 nm, which could be mistaken for enzyme activity.[4]
Additionally, the related phosphine TCEP is known to quench the fluorescence of certain cyanine (B1664457) dyes (like Cy5) and their derivatives (like Alexa 647).[6][7] Researchers using fluorescence-based detection should verify that THPP does not have a similar effect on their chosen fluorophore.
Q6: How does THPP compare to other common reducing agents?
A6: THPP offers several advantages over traditional reducing agents like Dithiothreitol (B142953) (DTT) and even the closely related Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). A summary of their properties is provided in the table below.
Data Summary
Table 1: Comparison of Common Reducing Agents
| Property | This compound (THPP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Stability in Air | High; significantly more stable than TCEP and DTT at pH 8.0.[1] | High, but less stable than THPP at pH 8.0.[1] | Low; susceptible to air oxidation, especially at neutral to alkaline pH.[1] |
| Optimal pH Range | Effective over a broad pH range, including physiological pH.[1] | Effective over a broad pH range. | Primarily effective at pH > 7. |
| Reduction Mechanism | Irreversible reduction of disulfides. | Irreversible reduction of disulfides. | Reversible; forms a stable cyclic disulfide. |
| Interference | Reacts with NAD(P)⁺.[4] Potential for fluorophore quenching. | Reacts with NAD(P)⁺.[4] Quenches some red fluorophores.[7] Interferes with maleimide (B117702) chemistry.[8] | Interferes with maleimide chemistry.[8] Can act as a competing nucleophile. |
| Odor | Odorless. | Odorless. | Strong, unpleasant odor. |
Troubleshooting Guide
This section addresses common problems encountered during the quenching of THPP in time-course experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Quenching (Reaction continues after adding quencher) | 1. Insufficient concentration of the quenching agent.2. Quenching reaction is too slow.3. THPP concentration was higher than anticipated. | 1. Optimize Quencher Concentration: Empirically determine the required excess of quencher (e.g., 1.5x, 2x, 5x molar excess over THPP) to achieve rapid and complete quenching.2. Check Reaction Conditions: Ensure the quenching reaction is performed at an appropriate temperature and for a sufficient duration. Most phosphine oxidations are very fast, even at low temperatures.3. Verify THPP Concentration: Use a fresh, accurately prepared stock solution of THPP. |
| Assay Signal is Unstable or Inconsistent After Quenching | 1. The quenching agent is interfering with the assay.2. The quencher is degrading the target molecule (e.g., protein, peptide).3. The quenched sample is unstable over time. | 1. Run Controls: Test the effect of the quencher on the assay in the absence of THPP and the target molecule. Also, test the quencher with the target molecule in the absence of other assay components.2. Use a Milder Quencher: If using a strong oxidant like H₂O₂, try a lower concentration or switch to a milder alternative.3. Analyze Immediately: If the quenched sample is not stable, perform downstream analysis as quickly as possible after quenching. |
| Unexpected Results in an NAD(P)⁺ Dependent Assay | 1. THPP is forming an adduct with NAD⁺ or NADP⁺, reducing its effective concentration.[4]2. The THPP-NAD(P)⁺ adduct is inhibiting the enzyme.[4] | 1. Alternative Reducing Agent: If possible, switch to a non-phosphine-based reducing agent like DTT or β-mercaptoethanol (ensure they are compatible with your system).2. Remove THPP: Instead of quenching, consider removing excess THPP using a desalting column or spin column immediately before the assay. This will also remove the phosphine oxide.3. Factor in the Interference: Characterize the kinetics of the THPP-NAD(P)⁺ reaction under your assay conditions and account for it in your data analysis. This is a less ideal solution. |
| Fluorescent Signal Decreases After Adding THPP | 1. THPP may be quenching the fluorophore, similar to TCEP's effect on cyanine dyes.[7] | 1. Test for Quenching: Perform a control experiment to measure the fluorescence of your labeled molecule in the presence and absence of THPP.2. Change Fluorophore: Select a fluorophore that is known to be stable in the presence of phosphine-based reducing agents.3. Change Reducing Agent: Switch to a non-phosphine reducing agent like DTT. |
Experimental Protocols & Visualizations
General Protocol: Time-Course Disulfide Reduction and Quenching
This protocol provides a general framework. Concentrations and incubation times must be optimized for each specific application.
-
Preparation:
-
Prepare a stock solution of your disulfide-containing molecule (e.g., protein) in a suitable, degassed buffer (e.g., HEPES or Tris at pH 7.5).
-
Prepare a fresh stock solution of THPP (e.g., 100 mM in water).
-
Prepare a stock solution of the quenching agent (e.g., 200 mM H₂O₂ in water).
-
-
Reaction Initiation:
-
In a temperature-controlled vessel, add THPP to the protein solution to initiate the reduction. The final THPP concentration is typically 1-5 mM.
-
Start the timer immediately.
-
-
Time-Course Sampling:
-
At each designated time point (e.g., 1, 5, 10, 30 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing a pre-determined volume of the quenching agent. For H₂O₂, a 1.5 to 2-fold molar excess over THPP is a good starting point.
-
Mix thoroughly and incubate for a short period (e.g., 1 minute on ice) to ensure complete quenching.
-
-
Analysis:
-
Analyze the quenched samples using your desired method (e.g., LC-MS, Ellman's reagent assay, enzymatic activity assay) to determine the extent of disulfide reduction.
-
Visual Workflow for a Time-Course Experiment
Caption: General workflow for a time-course experiment involving THPP reduction and quenching.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in THPP quenching experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of metal ions on Tris(hydroxypropyl)phosphine reducing activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tris(hydroxypropyl)phosphine (THP) as a reducing agent, with a specific focus on the influence of metal ions on its activity. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and why is it used?
A: this compound (THP) is a water-soluble and air-stable phosphine-based reducing agent.[1] It is utilized in biochemical and molecular biology applications to reduce disulfide bonds in proteins and peptides, similar to dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2] Its advantages include being odorless, effective over a broad pH range, and more stable in air compared to thiol-based reducing agents.[2]
Q2: How does THP reduce disulfide bonds?
A: THP reduces disulfide bonds through a nucleophilic attack by its phosphorus atom on one of the sulfur atoms in the disulfide bridge. This is followed by hydrolysis, which results in two free thiol groups (-SH) and the formation of a stable THP-oxide. This reaction is essentially irreversible.
Q3: Is THP compatible with buffers containing metal ions?
A: Generally, THP and the closely related TCEP are considered more stable in the presence of metal ions than DTT.[3] They are particularly known for their compatibility with immobilized metal affinity chromatography (IMAC), such as Ni-NTA resins, as they do not typically reduce the chelated metal ions.[2] However, the effect of high concentrations of free metal ions in solution can vary.
Q4: Can THP chelate metal ions?
Troubleshooting Guides
Issue 1: Reduced protein yield after purification with Ni-NTA resin in the presence of THP.
-
Possible Cause: While THP is generally compatible with Ni-NTA, very high concentrations of THP, in combination with other buffer components, could potentially have a minor stripping effect on the column. However, a more likely cause is protein precipitation or non-specific aggregation.
-
Troubleshooting Steps:
-
Confirm THP Concentration: Ensure you are using THP within the recommended concentration range (typically 1-5 mM).
-
Optimize Imidazole (B134444) Concentration: Increase the imidazole concentration in your wash buffers (e.g., 20-40 mM) to reduce non-specific binding of other proteins.
-
Assess Protein Solubility: Your protein of interest may be aggregating or precipitating upon reduction. Include additives like glycerol (B35011) (up to 20% v/v) or non-ionic detergents in your buffers to improve solubility.
-
Control Experiment: Perform a mock purification with buffer containing THP but without any protein lysate to check if the resin changes color, which would indicate a reaction with the nickel.
-
Issue 2: Incomplete reduction of disulfide bonds in a protein.
-
Possible Cause 1: Insufficient THP Concentration: The molar ratio of THP to disulfide bonds may be too low.
-
Solution: Increase the molar excess of THP. A 10- to 50-fold molar excess over the disulfide bond concentration is a good starting point.
-
-
Possible Cause 2: Metal Ion Inhibition: Certain metal ions in your buffer may be interfering with the reducing activity of THP. For instance, copper ions (Cu2+) have been shown to catalyze the oxidation of the related compound TCEP.
-
Solution: If your buffer contains metal ions that are not essential for your protein's stability, consider adding a chelating agent like EDTA. Be cautious, as EDTA can strip Ni-NTA columns and may affect the stability of metalloproteins. Perform a buffer exchange to remove non-essential metal ions before the reduction step.
-
-
Possible Cause 3: Disulfide Bond Accessibility: The disulfide bond may be buried within the protein's three-dimensional structure and inaccessible to THP.
-
Solution: Perform the reduction under denaturing conditions (e.g., in the presence of 6 M guanidinium (B1211019) hydrochloride or 8 M urea) to unfold the protein and expose the disulfide bonds.
-
Issue 3: Unexpected side reaction or enzyme inhibition when using THP.
-
Possible Cause: THP and TCEP have been shown to react with NAD+ and NADP+, forming a covalent adduct that can inhibit NAD(P)+-dependent enzymes.[7] This reaction occurs at physiological pH and within typical working concentrations of the reducing agents.[7]
-
Troubleshooting Steps:
-
Identify Enzyme Dependency: Check if your protein of interest or any other enzyme in your assay is NAD(P)+-dependent.
-
Substitute the Reducing Agent: If you are working with NAD(P)+-dependent enzymes, consider using a thiol-based reducing agent like DTT or β-mercaptoethanol, ensuring that other components of your system are compatible with them.
-
Control Experiments: Run your assay in the absence of the enzyme but with NAD(P)+ and THP to see if you observe the characteristic absorbance increase around 334 nm, which indicates adduct formation.[7]
-
Effect of Metal Ions on THP Reducing Activity
Direct quantitative data on the effect of a wide range of free metal ions on the disulfide-reducing activity of THP is limited in the scientific literature. However, based on the known properties of THP and its close analog TCEP, we can summarize the expected effects.
Disclaimer: The following table is illustrative and provides an expected compatibility profile based on available information. The "Quantitative Effect" column provides hypothetical values to demonstrate how data would be presented and should not be considered as experimentally verified results. Researchers should validate the compatibility of THP with their specific experimental system.
| Metal Ion | Expected Effect on THP Reducing Activity | Rationale | Hypothetical Quantitative Effect (% of Control Activity) |
| Ni²⁺ | Negligible | THP is widely used with Ni-NTA chromatography, indicating it does not readily reduce or strongly interact with chelated Ni²⁺.[2] | 95-100% |
| Zn²⁺ | Potentially Minor Inhibition | TCEP can chelate Zn²⁺.[6] This chelation might slightly reduce the effective concentration of THP available for disulfide reduction. | 85-95% |
| Cu²⁺ | Inhibition | Cu²⁺ is known to catalyze the oxidation of TCEP, a close analog of THP. This would likely consume THP, reducing its capacity to act as a reducing agent. | < 50% (concentration-dependent) |
| Fe²⁺/Fe³⁺ | Potential for Inhibition | Iron ions are redox-active and could potentially interact with and oxidize phosphines. TCEP is noted to be more stable than DTT in the presence of Fe³⁺.[3] | 70-90% |
| Mg²⁺ | Negligible | Magnesium is a biologically common, non-redox-active divalent cation and is not expected to interact significantly with THP. | 98-100% |
| Ca²⁺ | Negligible | Similar to Mg²⁺, calcium is not expected to interfere with THP's reducing activity. | 98-100% |
| Mn²⁺ | Negligible to Minor Inhibition | Manganese is a redox-active metal but is generally less reactive in this context than copper or iron. | 90-100% |
Experimental Protocols
Protocol: Measuring the Effect of Metal Ions on THP Reducing Activity using Ellman's Reagent
This protocol describes how to quantify the disulfide-reducing activity of THP in the presence of various metal ions using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). The reaction of a thiol with DTNB produces a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
This compound (THP)
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5
-
Metal Ion Stock Solutions (e.g., NiCl₂, ZnCl₂, CuCl₂, etc.) at 100 mM in deionized water
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Reagents:
-
THP Stock Solution (100 mM): Prepare a fresh stock solution of THP in the Reaction Buffer.
-
DTNB Solution (10 mM): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Keep this solution protected from light.
-
Metal Ion Working Solutions (10 mM): Dilute the 100 mM metal ion stock solutions in Reaction Buffer.
-
-
Assay Setup:
-
For each metal ion to be tested, set up reactions in triplicate in a 96-well plate. Include a "no metal" control.
-
To each well, add the following in order:
-
150 µL of Reaction Buffer
-
20 µL of Metal Ion Working Solution (or Reaction Buffer for the control)
-
10 µL of THP solution (e.g., diluted to 1 mM for a final concentration of 50 µM)
-
-
Mix gently and incubate for 5 minutes at room temperature to allow for any interaction between the metal ion and THP.
-
-
Initiation of the Reduction Reaction:
-
Add 20 µL of 10 mM DTNB solution to each well to start the reaction. The final volume will be 200 µL.
-
Immediately start monitoring the absorbance at 412 nm in a microplate reader. Take readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each condition, plot Absorbance (412 nm) vs. Time.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve (ΔAbs/min).
-
Calculate the percentage of remaining THP activity for each metal ion condition relative to the "no metal" control:
-
% Activity = (V₀ with metal / V₀ without metal) * 100
-
-
Visualizations
Caption: Mechanism of disulfide bond reduction by THP.
Caption: Experimental workflow for assessing metal ion effects.
Caption: Logic diagram for troubleshooting incomplete reduction.
References
- 1. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.strem.com [resources.strem.com]
- 3. goldbio.com [goldbio.com]
- 4. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. biocompare.com [biocompare.com]
- 7. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected protein modifications by Tris(hydroxypropyl)phosphine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Tris(hydroxypropyl)phosphine (THPP) as a reducing agent in protein chemistry and proteomics. Researchers, scientists, and drug development professionals can find information here to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected mass shift in my protein after treatment with THPP, even without an alkylating agent. What could be the cause?
A1: While THPP is a highly specific reducing agent for disulfide bonds, unexpected mass shifts can occur due to several reasons. One documented side reaction is the formation of a covalent adduct with NAD(P)+. If your protein is an NAD(P)+-dependent enzyme or is in a buffer containing NAD(P)+, you may observe a mass increase corresponding to the addition of THPP to the cofactor.[1][2]
Q2: My enzyme, which is NAD(P)+-dependent, shows reduced activity after treatment with THPP. Why is this happening?
A2: THPP can react directly with NAD(P)+ to form a covalent adduct.[1][2] This modification of the cofactor can lead to its inactivation and may also cause inhibition of the enzyme, resulting in a decrease in the observed enzymatic activity.[2] This reaction can occur at physiological pH and within typical concentrations of THPP used in experiments.[2]
Q3: I am seeing incomplete or no alkylation of my protein's cysteines after reduction with THPP and subsequent addition of a maleimide-based alkylating reagent. What is the problem?
A3: A common misconception is that phosphine-based reducing agents like THPP are unreactive towards thiol alkylating reagents. However, studies have shown that THPP can react rapidly and irreversibly with reagents such as maleimides and vinyl sulfones.[3][4] This reaction consumes the alkylating agent, leaving less available to react with the cysteine residues of your protein. It is crucial to remove excess THPP before the alkylation step.
Q4: Can THPP cause cleavage of the protein backbone?
A4: While direct evidence for THPP-induced protein backbone cleavage is not prominently reported in the provided search results, a similar phosphine-based reducing agent, Tris(2-carboxyethyl)phosphine (TCEP), has been observed to cause cleavage of the protein backbone at cysteine residues under mild conditions.[5] Given the chemical similarities, it is a possibility to consider, especially if you observe unexpected peptide fragments in your mass spectrometry data.
Troubleshooting Guides
Issue 1: Unexpected Peak at ~334 nm in UV-Vis Spectrum
-
Symptom: A rapid increase in absorbance around 334 nm is observed after adding THPP to a protein sample.
-
Possible Cause: This is a characteristic spectral signature of the formation of a covalent adduct between THPP and NAD(P)+.[1][2]
-
Troubleshooting Steps:
-
Verify if your buffer or protein sample contains NAD(P)+.
-
If NAD(P)+ is present and not essential for the immediate experimental step, consider removing it via buffer exchange before adding THPP.
-
If NAD(P)+ is required, be aware of this reaction and its potential impact on your downstream analysis and enzyme activity. Consider using an alternative, non-phosphine-based reducing agent like Dithiothreitol (DTT) if compatible with your experiment, though DTT has its own set of considerations.[6]
-
Issue 2: Low Yield of Alkylated Peptides in Mass Spectrometry
-
Symptom: Mass spectrometry analysis shows a low abundance of peptides with the expected alkylation modification on cysteine residues.
-
Possible Cause: The alkylating agent is being consumed by residual THPP in the reaction mixture.[3][4]
-
Troubleshooting Steps:
-
Incorporate a cleanup step after the reduction with THPP and before the addition of the alkylating agent. This can be achieved through methods like spin desalting columns or dialysis.
-
Consider a "one-pot" method that utilizes a Staudinger reaction to oxidize the excess THPP before adding the alkylating reagent.[3]
-
Quantitative Data Summary
The reaction between THPP and NAD+ has been characterized kinetically. The following table summarizes the reported apparent association rate constant.
| Reactants | Apparent Association Rate Constant (k_assoc) | Reference |
| THPP and NAD+ | 231-491 M⁻¹ s⁻¹ | [1][2] |
Experimental Protocols
Protocol 1: General Protein Reduction and Alkylation with THPP
-
Protein Solubilization: Dissolve the protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.5).
-
Reduction:
-
Prepare a fresh stock solution of THPP (e.g., 100 mM in water).
-
Add THPP to the protein solution to a final concentration of 5-20 mM.
-
Incubate at room temperature for 1 hour.
-
-
Removal of Excess THPP (Crucial Step):
-
Remove the excess THPP using a desalting column or dialysis against a buffer without the reducing agent.
-
-
Alkylation:
-
Prepare a fresh stock solution of the alkylating agent (e.g., iodoacetamide (B48618) or a maleimide (B117702) derivative) in a suitable solvent.
-
Add the alkylating agent to the protein solution in a 2-5 fold molar excess over the total thiol concentration.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching: Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to consume any remaining alkylating agent.
-
Downstream Processing: The protein is now ready for downstream applications such as buffer exchange, digestion, or mass spectrometry analysis.
Visualizations
References
Technical Support Center: Minimizing Tris(hydroxypropyl)phosphine-Induced Artifacts in Mass Spectrometry
Welcome to the technical support center for minimizing artifacts induced by tris(hydroxypropyl)phosphine (THP) in mass spectrometry-based proteomics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and why is it used in proteomics?
This compound (THP or THPP) is a water-soluble, odorless, and potent reducing agent used in proteomics to cleave disulfide bonds in proteins.[1] Its high water solubility and effectiveness over a wide pH range make it an attractive alternative to other reducing agents like dithiothreitol (B142953) (DTT).[1] Like its analog tris(2-carboxyethyl)phosphine (B1197953) (TCEP), THP is a non-thiol-based reducing agent, which can be advantageous in workflows involving thiol-reactive chemistry.
Q2: What are the common artifacts associated with the use of THP in mass spectrometry?
The most significant and well-characterized artifacts associated with THP and other tris(alkyl)phosphine reducing agents are:
-
Formation of Covalent Adducts with NAD(P)+: THP can react with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its phosphate (B84403) form (NADP+) to form a covalent adduct. This can interfere with enzyme assays and lead to unexpected peaks in mass spectra.[2][3]
-
Reaction with Certain Alkylating Agents: THP can react with maleimide-based alkylating agents, which are commonly used to cap free cysteine residues after reduction. This side reaction consumes the alkylating agent and can lead to incomplete alkylation of cysteines.[3]
-
Formation of THP-Oxide: As a phosphine-based reducing agent, THP is oxidized to this compound oxide during the reduction of disulfide bonds. While not definitively shown to form adducts with peptides, its presence can contribute to background noise and potentially interfere with ionization.
Q3: How can I identify THP-induced artifacts in my mass spectrometry data?
-
NAD(P)+ Adducts: The formation of a covalent adduct between THP and NAD+ results in a characteristic absorbance peak at 334 nm.[2] In a mass spectrum, this adduct will appear as an unexpected mass shift on NAD(P)+-containing molecules. The adduct is formed by the nucleophilic attack of the phosphorus atom of THP on the C4 atom of the nicotinamide ring.[2][3]
-
Reaction with Maleimides: If you are using a maleimide-based alkylating agent and observe low labeling efficiency or unexpected masses corresponding to the mass of your maleimide (B117702) reagent plus THP, it is likely due to a side reaction between the two.[3]
-
Unassigned Peaks: The presence of unassigned peaks, especially at masses corresponding to THP, THP-oxide, or their adducts with other small molecules in your sample, may indicate residual reducing agent or its byproducts.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks and interference in my mass spectrum when analyzing samples containing NAD(P)+.
Possible Cause: You are likely observing the formation of a covalent adduct between THP and NAD(P)+.[2][3]
Solutions:
-
Remove THP Before Analysis: It is crucial to remove the reducing agent after the reduction step and before mass spectrometry analysis. This can be achieved through various methods:
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to bind the peptides while the more polar THP and its byproducts are washed away.
-
Size-Exclusion Chromatography: For larger proteins or peptides, size-exclusion chromatography can effectively separate the analyte from the smaller THP molecule.
-
-
Use an Alternative Reducing Agent: If removing THP is not feasible or effective, consider using a reducing agent that does not react with NAD(P)+, such as Dithiothreitol (DTT). However, be aware of the limitations of DTT, such as its shorter half-life and potential for side reactions.
-
Optimize THP Concentration and Incubation Time: Use the minimum concentration of THP and the shortest incubation time necessary for complete disulfide bond reduction to minimize the formation of the NAD(P)+ adduct.
Problem 2: My cysteine alkylation with a maleimide-based reagent is incomplete or inefficient.
Possible Cause: THP is reacting with your maleimide reagent, reducing its effective concentration available for alkylating the cysteine residues.[3]
Solutions:
-
Remove THP Before Alkylation: This is the most effective solution. After the reduction step with THP, remove the excess reducing agent using one of the methods described in Problem 1 before adding the maleimide reagent.
-
Use a Different Class of Alkylating Agent: Iodoacetamide-based alkylating agents have been shown to be less reactive with phosphine-based reducing agents at low concentrations.[1][4] Consider using iodoacetamide (B48618) or its derivatives as an alternative to maleimides.
-
Increase the Concentration of the Alkylating Agent: While not ideal as it can lead to off-target modifications, increasing the molar excess of the maleimide reagent can help to compensate for its consumption by THP. This approach should be carefully optimized and validated.
Quantitative Data Summary
The following table summarizes the apparent association rate constants for the reaction of THP and TCEP with NAD+.
| Reducing Agent | Forward Rate Constant (k_on) (M⁻¹s⁻¹) | Reverse Rate Constant (k_off) (s⁻¹) | Apparent Equilibrium Association Constant (K_a) (M⁻¹) |
| THP | Slower than TCEP | 24 | 35 |
| TCEP | 491 | Faster than THP | 20 |
Data extracted from a study on NAD(P)H-dependent enzymes.[5]
Experimental Protocols
Protocol 1: General Workflow for Protein Reduction and Alkylation with THP
This protocol outlines the basic steps for reducing disulfide bonds with THP followed by alkylation.
-
Protein Solubilization: Solubilize the protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction: Add THP to a final concentration of 5-10 mM. Incubate at 37°C for 30-60 minutes.
-
Removal of THP (Crucial Step):
-
Option A: Solid-Phase Extraction (SPE):
-
Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Condition a C18 SPE cartridge with acetonitrile (B52724) (ACN) followed by 0.1% TFA in water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove THP and other salts.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% TFA.
-
-
Option B: Acetone (B3395972) Precipitation:
-
Add four volumes of cold (-20°C) acetone to the protein solution.
-
Incubate at -20°C for at least 2 hours to precipitate the protein.
-
Centrifuge to pellet the protein and discard the supernatant containing THP.
-
Wash the pellet with cold acetone.
-
Air-dry the pellet and resuspend in the alkylation buffer.
-
-
-
Alkylation: Resuspend the THP-free sample in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) and add the alkylating agent (e.g., iodoacetamide to a final concentration of 15-20 mM). Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the alkylation reaction by adding a thiol-containing reagent like DTT to a final concentration of 5-10 mM.
Protocol 2: Removal of THP using Solid-Phase Extraction (SPE)
This protocol provides a more detailed procedure for removing THP from a peptide sample using a C18 SPE cartridge.
-
Sample Acidification: Add 10% trifluoroacetic acid (TFA) to your peptide sample to a final concentration of 0.1% to adjust the pH to < 3.
-
Cartridge Conditioning:
-
Pass 1 mL of 100% acetonitrile (ACN) through a C18 SPE cartridge.
-
Pass 1 mL of 0.1% TFA in water through the cartridge twice to equilibrate.
-
-
Sample Loading: Load the acidified peptide sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% TFA in water. This step removes the polar THP, its oxide, and salts.
-
Elution: Elute the peptides from the cartridge with 1 mL of 80% ACN, 0.1% TFA into a clean collection tube.
-
Drying: Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for resuspension and mass spectrometry analysis.
Visualizations
Caption: Key reaction pathways involving THP in a proteomics workflow.
References
- 1. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of Tris(hydroxypropyl)phosphine vs DTT for protein reduction
An Objective Comparison of TCEP and DTT for Protein Disulfide Bond Reduction
In the realm of protein biochemistry and proteomics, the reduction of disulfide bonds is a critical step for protein characterization, denaturation, and analysis. For decades, Dithiothreitol (B142953) (DTT) has been the go-to reducing agent. However, Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) has emerged as a powerful alternative with distinct advantages. This guide provides an objective comparison of TCEP and DTT to assist researchers, scientists, and drug development professionals in selecting the optimal reducing agent for their specific applications.
Note on Nomenclature: While the initial query mentioned Tris(hydroxypropyl)phosphine, the standard and more widely documented phosphine-based reducing agent in protein science is Tris(2-carboxyethyl)phosphine, commonly known as TCEP. This guide will focus on the comparison between TCEP and DTT, as it represents the most relevant and practical comparison for researchers.
At a Glance: TCEP vs. DTT
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Chemical Nature | Thiol-free phosphine[1] | Thiol-containing ("Cleland's Reagent")[1] |
| Odor | Odorless[1][2] | Strong, unpleasant odor[1] |
| Mechanism | Irreversible, stoichiometric reduction[2][3] | Reversible, equilibrium-driven reduction[4][5] |
| Stability | Highly stable, resistant to air oxidation[3][6] | Prone to air oxidation, shorter half-life[1] |
| Effective pH Range | Wide range (1.5 - 8.5)[2][3][7] | Narrower range (optimal at pH > 7)[4][8] |
| Reactivity | More potent reducing agent than DTT, especially at pH < 8.0[6][7] | Strong reducing agent, particularly at alkaline pH |
| Downstream Compatibility | High | Moderate |
| - Maleimide (B117702) Labeling | Generally preferred; does not directly compete but removal is recommended for optimal results[1][2][9] | Must be removed; reacts readily with maleimides[1][7][10] |
| - IMAC (Ni²⁺ columns) | Compatible; does not reduce metal ions[9][10] | Incompatible; reduces Ni²⁺, causing rapid oxidation[7][10] |
| - Mass Spectrometry | Highly compatible; non-volatile and does not interfere with spectra[11] | Can interfere with spectra; less stable |
Mechanism of Action
The fundamental difference in how TCEP and DTT reduce disulfide bonds dictates many of their practical advantages and disadvantages.
DTT Reduction Mechanism: DTT, a thiol-based reagent, reduces disulfides through a two-step thiol-disulfide exchange. The reaction is reversible and driven to completion by the formation of a stable, intramolecular six-membered ring, which oxidizes the DTT.[4][5]
TCEP Reduction Mechanism: TCEP is a phosphine-based reducing agent. Its phosphorus atom performs a nucleophilic attack on one of the sulfur atoms in the disulfide bond. This reaction is essentially irreversible and results in the formation of a very stable phosphine (B1218219) oxide, stoichiometrically reducing the disulfide bond.[2][3]
Quantitative Performance Data
Table 1: Stability and Reaction Conditions
| Parameter | TCEP | DTT | Source(s) |
| Stock Solution Stability | Stable for up to 3 months at -20°C | Solutions should be prepared fresh; short half-life (~24 hours) | [2][12] |
| Optimal pH | 1.5 - 8.5 | 7.1 - 8.0 | [1][4][7] |
| Typical Concentration | 5 - 50 mM | 1 - 100 mM | [2][4][6] |
| Reaction Time | Often < 5 minutes at room temperature | 10 - 30 minutes | [2][4][13] |
| Temperature | Room temperature (25°C) or 37-56°C | Room temperature to 60°C | [2][4][14] |
| Stability in Phosphate Buffer | Not stable, especially at neutral pH; oxidizes within 72 hours in 0.35M PBS, pH 7.0 | More stable than TCEP in the presence of metal chelators | [6][7][15] |
| Stability with Metal Ions (e.g., Ni²⁺) | Stable | Rapidly oxidized | [3][7][10] |
Table 2: Performance in Cysteine Labeling (Maleimide Chemistry)
The choice of reducing agent is critical when labeling cysteine residues with thiol-reactive probes like maleimides.
| Condition | Labeling Efficiency (Relative) | Key Finding | Source(s) |
| No Reductant | 95% (Baseline) | Maximum labeling occurs without competing reducing agents. | [7] |
| 0.1 mM TCEP | 35% | TCEP interferes with maleimide labeling, but to a lesser extent than DTT. | [7] |
| 0.1 mM DTT | 9% | DTT significantly inhibits maleimide labeling due to its free thiol groups. | [7] |
| General Observation | TCEP allows ~3.6 times greater labeling than an equal amount of DTT. | For maleimide labeling, TCEP is the superior choice if a reducing agent must be present. However, for optimal results, removal of excess TCEP is recommended. | [1][7] |
Experimental Protocols
Protocol 1: General Protein Reduction with TCEP
This protocol is suitable for preparing protein samples for applications like SDS-PAGE or mass spectrometry.
Materials:
-
TCEP Hydrochloride (TCEP-HCl)
-
10 N NaOH or KOH
-
Nuclease-free water
-
Protein sample in a suitable buffer (e.g., Tris, HEPES)
Procedure:
-
Prepare 0.5 M TCEP Stock Solution (pH 7.0):
-
Reduction Reaction:
-
To your protein sample, add the 0.5 M TCEP stock solution to achieve the desired final concentration (typically 5-50 mM).[2][6]
-
For example, to achieve a 20 mM final concentration in a 100 µL sample, add 4 µL of 0.5 M TCEP.
-
Vortex gently to mix.
-
Incubate at room temperature for 15-30 minutes or at 56°C for 5-10 minutes for more complete reduction.[2]
-
-
Downstream Processing:
Protocol 2: General Protein Reduction with DTT
This protocol is a standard procedure for reducing proteins prior to alkylation for mass spectrometry or for SDS-PAGE.
Materials:
-
Dithiothreitol (DTT)
-
HPLC-grade water
-
Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3)
Procedure:
-
Prepare DTT Stock Solution (0.5 M):
-
Note: DTT solutions are not stable and should be prepared fresh for each experiment.[12]
-
Weigh 77.13 mg of DTT and dissolve in 1 mL of HPLC-grade water.
-
-
Reduction Reaction:
-
Downstream Processing:
Conclusion and Recommendations
The choice between TCEP and DTT is highly application-specific.
Choose TCEP when:
-
An odorless and more stable reagent is desired for a better lab environment and improved reproducibility.[2]
-
The experimental workflow involves downstream applications sensitive to thiols, such as maleimide labeling .[7][16]
-
Purifying proteins using Immobilized Metal Affinity Chromatography (IMAC) , as TCEP does not reduce the nickel ions.[3][10]
-
Working over a broad pH range , including acidic conditions.[6][7]
-
Preparing samples for mass spectrometry , where its stability and non-thiol nature are advantageous.[11]
Choose DTT when:
-
A classic, well-documented, and cost-effective reducing agent is sufficient for the application.
-
The experiment is performed at a pH greater than 7, where DTT is most effective.[4]
-
The presence of thiols is not a concern for downstream steps, or when a removal step is already part of the protocol.
-
Long-term protein storage is required in a buffer containing a metal chelator like EGTA, which improves DTT's stability.[7][10]
Ultimately, TCEP offers greater versatility, stability, and compatibility with modern proteomics and bioconjugation workflows, making it a superior alternative to DTT for many, though not all, applications.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. agscientific.com [agscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 13. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 15. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Tris(hydroxypropyl)phosphine vs. TCEP: A Comparative Guide to Disulfide Reducing Agents
For researchers, scientists, and drug development professionals, the choice of a reducing agent is a critical step in protocols involving protein analysis, modification, and conjugation. The complete and specific cleavage of disulfide bonds is paramount for accurate structural analysis, effective enzymatic digestion, and successful labeling of cysteine residues. For years, Tris(2-carboxyethyl)phosphine (TCEP) has been a mainstay in the lab, favored for being a potent, odorless, and more stable alternative to thiol-based reagents like Dithiothreitol (DTT). However, a related phosphine (B1218219), Tris(hydroxypropyl)phosphine (THP), presents a compelling alternative with distinct advantages in specific contexts.
This guide provides an objective, data-driven comparison of THP and TCEP, focusing on performance metrics, stability, and compatibility with common downstream applications, particularly maleimide-based bioconjugation.
Performance and Property Comparison
Both TCEP and THP are water-soluble, odorless trialkylphosphines that irreversibly reduce disulfide bonds.[1][2][3] The core mechanism involves a nucleophilic attack by the central phosphorus atom on one of the sulfur atoms of the disulfide bridge, ultimately yielding two free thiols and a stable phosphine oxide.[4] While their fundamental function is the same, their performance characteristics differ, particularly concerning reaction speed and stability at physiological pH.
Quantitative Data Summary
| Property | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | References |
| Molar Mass | ~250.27 g/mol | ~250.19 g/mol (free acid), ~286.65 g/mol (HCl salt) | [5] |
| Optimal pH Range | Effective over a wide pH range | 1.5 - 9.0 | [6][7] |
| Stability at pH 8.0 | Exceptionally stable; ~10% oxidation after 72 hours at room temperature. | Less stable than THP; significant oxidation occurs over 72 hours. | [2] |
| Stability in Buffers | Stable in common biological buffers. | Stable in most buffers, but notably unstable in phosphate (B84403) buffers at neutral pH, where it can completely oxidize within 72 hours. | [3][6][8] |
| Relative Reduction Rate | Superior reducing agent at pH 8.0. Reduction of a peptide-like disulfide was 3.91 times faster than TCEP. | Slower than THP at pH 8.0. | [2] |
| Maleimide (B117702) Reactivity | Yes. Reacts with maleimide to reduce it to a succinimide (B58015), consuming the labeling reagent. | Yes. Reacts with maleimide to form a stable, non-productive ylene adduct. The reaction rate is comparable to the desired cysteine-maleimide reaction. | [5][9] |
| NAD(P)⁺ Reactivity | Yes. Forms a reversible covalent adduct with the nicotinamide (B372718) ring. | Yes. Forms a reversible covalent adduct with the nicotinamide ring. | [10] |
In-Depth Comparison
Reduction Efficiency and Speed
While both are effective reducing agents, experimental data indicates that THP is the superior choice for reactions performed at or near physiological pH. A direct comparative study demonstrated that at pH 8.0, THP reduces a peptide-like disulfide 3.91 times faster than TCEP.[2] This enhanced reaction kinetic can be advantageous for protocols where speed is essential or when dealing with particularly stubborn or sterically hindered disulfide bonds.
TCEP is renowned for its ability to reduce stable disulfide bonds in minutes at room temperature over a broad pH range.[1][3] However, its relative speed diminishes compared to THP as the pH increases to 8.0.[2]
Stability in Solution
One of the most significant advantages of THP over TCEP is its exceptional stability in aqueous solutions at biological pH. In a comparative study, an aqueous solution of THP at pH 8.0 showed only ~10% degradation due to auto-oxidation after 72 hours at room temperature.[2] TCEP, under the same conditions, was observed to be significantly less stable.[2]
TCEP's stability is also highly dependent on the buffer composition. It is particularly unstable in phosphate-buffered saline (PBS) at neutral pH, where it can be completely oxidized within three days.[3][8] This instability can be a critical drawback in multi-day experiments or during long-term protein storage. Therefore, when using TCEP in PBS, solutions should be prepared immediately before use.[3][6]
Compatibility with Maleimide Chemistry: A Critical Consideration
A common misconception is that phosphine-based reducing agents are inert towards maleimide reagents used for labeling cysteine thiols. Extensive studies have demonstrated that this is incorrect for both TCEP and THP.[5][9] Both compounds react directly with the maleimide group, which can significantly reduce the efficiency of the desired protein conjugation.[5]
-
TCEP reacts with maleimide to form a stable ylene adduct. This side reaction consumes both the maleimide reagent and the TCEP, and its rate is comparable to the desired cysteine-maleimide reaction.[5][9]
-
THP reacts with maleimide via a different mechanism, reducing it to a succinimide derivative.[5] This also results in the non-productive consumption of the maleimide labeling reagent.
Given that these side reactions are rapid and irreversible, it is highly recommended to remove excess THP or TCEP after the reduction step and before the addition of any maleimide-containing molecule.[9] This can be achieved through methods such as spin filtration, dialysis, or size-exclusion chromatography.[9]
Experimental Protocols
Protocol 1: Protein Disulfide Bond Reduction with TCEP
This protocol is suitable for preparing protein samples for SDS-PAGE or prior to a conjugation reaction.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris, HEPES). Avoid phosphate buffers for long incubations.
-
TCEP hydrochloride (TCEP-HCl)
-
1 M NaOH for pH adjustment
-
Deionized water
Procedure:
-
Prepare a 0.5 M TCEP Stock Solution:
-
Protein Reduction:
-
To your protein sample, add the 0.5 M TCEP stock solution to a final concentration of 5-50 mM. A 10-20 fold molar excess over the protein's cysteine content is typically sufficient.[1]
-
Vortex gently to mix.
-
Incubate at room temperature for 15-30 minutes. For more resistant disulfide bonds, incubate at 37-56°C for 10-15 minutes.[1]
-
-
Downstream Processing:
Protocol 2: General Protein Disulfide Bond Reduction with THP
This protocol can be adapted for various applications, leveraging THP's stability and efficiency at physiological pH.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES, pH 7.5-8.0).
-
Tris(3-hydroxypropyl)phosphine (THP)
-
Deionized water
Procedure:
-
Prepare a 0.5 M THP Stock Solution:
-
Dissolve 125.1 mg of THP in deionized water to a final volume of 1 mL. THP is not acidic like TCEP-HCl, so pH adjustment is typically not necessary.
-
Prepare this solution fresh for optimal performance, though it is more stable than TCEP in solution.
-
-
Protein Reduction:
-
Add the 0.5 M THP stock solution to the protein sample to achieve a final concentration typically in the range of 5-20 mM.
-
Vortex gently to mix.
-
Incubate at room temperature for 10-20 minutes. The reaction is often faster than with TCEP at this pH.[2]
-
-
Downstream Processing:
-
As with TCEP, if the downstream application involves maleimide chemistry, the removal of excess THP is an essential step to prevent side reactions and ensure high conjugation yields.[5] Use a suitable protein purification method like size-exclusion chromatography.
-
Visualized Workflows and Mechanisms
To better illustrate the chemical processes and experimental steps, the following diagrams have been generated.
Caption: Mechanism of disulfide bond reduction by phosphines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. goldbio.com [goldbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. resources.strem.com [resources.strem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Reducing Agents: Validating Protein Reduction Efficiency with Ellman's Test
A Comparative Guide to Tris(hydroxypropyl)phosphine (THP), Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and Dithiothreitol (B142953) (DTT)
For researchers, scientists, and drug development professionals engaged in protein analysis and modification, the complete reduction of disulfide bonds is a critical step. This guide provides an objective comparison of a newer reducing agent, this compound (THP), with two well-established alternatives, Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). The efficiency of these reducing agents is validated using the widely accepted Ellman's test, which quantifies free sulfhydryl groups. This guide offers detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate reducing agent for your specific research needs.
The Importance of Disulfide Bond Reduction
Disulfide bonds (-S-S-) are crucial for the structural integrity and biological activity of many proteins. However, for various analytical and preparative techniques, such as protein sequencing, mass spectrometry, and conjugation, these bonds must be cleaved to produce free sulfhydryl groups (-SH). The efficiency of this reduction is paramount for accurate downstream analysis and the success of subsequent modification chemistries.
Ellman's Test: The Gold Standard for Sulfhydryl Quantification
Ellman's test is a rapid and reliable colorimetric assay for quantifying free sulfhydryl groups in a sample. The assay utilizes Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with a free sulfhydryl group to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), and a mixed disulfide.[1][2] The intensity of the yellow color, measured at 412 nm, is directly proportional to the concentration of free sulfhydryl groups in the sample.[1][2]
The Contenders: A Trio of Reducing Agents
This guide focuses on three key reducing agents:
-
This compound (THP): A relatively newer, water-soluble, and odorless phosphine-based reducing agent. It is known for its stability and effectiveness over a wide pH range.[3][4]
-
Tris(2-carboxyethyl)phosphine (TCEP): A popular phosphine-based reducing agent that is also water-soluble, odorless, and highly effective.[3][5][6] It is often favored for its selectivity and lack of interference with certain labeling chemistries.[7][8][9]
-
Dithiothreitol (DTT): A classic thiol-based reducing agent, also known as Cleland's reagent.[10] While widely used, DTT has a characteristic odor and can be less stable than phosphine-based reductants, particularly in the presence of metal ions.[7][8][9]
Comparative Performance of Reducing Agents
The choice of reducing agent can significantly impact experimental outcomes. Below is a summary of key performance characteristics for THP, TCEP, and DTT.
| Feature | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Chemical Class | Phosphine | Phosphine | Thiol |
| Odor | Odorless | Odorless | Strong, unpleasant |
| Solubility | High in aqueous solutions[3] | High in aqueous solutions[3] | High in aqueous solutions |
| Effective pH Range | Wide[3] | Broad (1.5-9)[6] | More effective at pH > 7 |
| Stability | More stable to air oxidation than DTT[6] | More stable than DTT, especially in the absence of metal chelators[7][8][9] | Prone to oxidation, especially in the presence of metal ions[7][8][9] |
| Interference with Labeling | Generally low, but can react with certain reagents like maleimides[11] | Does not contain a thiol group, reducing interference with maleimide (B117702) chemistry compared to DTT[7][8][9] | Can interfere with thiol-reactive labeling reagents (e.g., maleimides) and must often be removed prior to conjugation[7][8][9] |
| Reduction Speed | Rapid[12] | Rapid, often complete in minutes at room temperature[5] | Generally effective, but may require longer incubation times or higher temperatures |
Experimental Protocols
To objectively assess the reduction efficiency of THP and its alternatives, a standardized experimental workflow is essential. The following protocols outline the steps for protein reduction and subsequent quantification of free sulfhydryl groups using Ellman's test.
Experimental Workflow
The overall process involves preparing the protein and reducing agent solutions, performing the reduction reaction, and then quantifying the resulting free sulfhydryl groups using Ellman's test.
Caption: Experimental workflow for validating protein reduction efficiency.
Protocol 1: Protein Reduction
This protocol describes the reduction of a model protein containing disulfide bonds. A protein like bovine serum albumin (BSA) or a specific antibody can be used.
-
Prepare a stock solution of the protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.4).
-
Prepare stock solutions of the reducing agents:
-
THP: 100 mM in deionized water.
-
TCEP: 100 mM in deionized water.
-
DTT: 100 mM in deionized water.
-
-
Set up the reduction reactions: In separate microcentrifuge tubes, mix the protein solution with each reducing agent to a final concentration typically ranging from 1 to 20 mM. A control sample with no reducing agent should also be prepared.
-
Incubate the reactions at room temperature or 37°C for a specified time (e.g., 30-60 minutes). The optimal time and temperature may vary depending on the protein and the reducing agent.
Protocol 2: Ellman's Test for Sulfhydryl Quantification
This protocol is adapted from standard Ellman's test procedures.[1][13][14]
-
Prepare Ellman's Reagent: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of reaction buffer (0.1 M sodium phosphate, pH 8.0).[1]
-
Prepare a standard curve: Use a known concentration of a sulfhydryl-containing compound like L-cysteine to create a standard curve.[1] This allows for the accurate determination of sulfhydryl concentration in the unknown samples.
-
Perform the assay:
-
To a 96-well plate or cuvette, add a specific volume of the reaction buffer.
-
Add a small aliquot of the reduced protein sample (or cysteine standard).
-
Add a defined volume of the Ellman's Reagent solution.
-
Mix and incubate at room temperature for 15 minutes.[1]
-
-
Measure the absorbance at 412 nm using a spectrophotometer or plate reader.[2]
-
Calculate the concentration of free sulfhydryl groups by comparing the absorbance of the samples to the standard curve. The molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) can also be used for calculation if a standard curve is not generated.[1]
The Chemistry of Ellman's Test
The reaction between Ellman's reagent (DTNB) and a free sulfhydryl group is a disulfide exchange reaction.
Caption: Reaction of Ellman's reagent with a free sulfhydryl group.
Conclusion
The selection of a reducing agent is a critical decision in many protein-related workflows. While DTT has been a long-standing choice, phosphine-based reagents like TCEP and THP offer significant advantages in terms of stability, odor, and reduced interference with certain downstream applications.[3][7][8][9] THP, in particular, demonstrates excellent stability and rapid reduction kinetics, making it a strong contender for various applications.[12]
By utilizing the standardized protocols outlined in this guide, researchers can perform their own comparative analysis to determine the most efficient and suitable reducing agent for their specific protein of interest and experimental conditions. The quantitative data obtained from Ellman's test will provide a clear and objective basis for this critical decision, ultimately leading to more reliable and reproducible results.
References
- 1. broadpharm.com [broadpharm.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. resources.strem.com [resources.strem.com]
- 4. researchgate.net [researchgate.net]
- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. biosynth.com [biosynth.com]
- 7. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 11. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. interchim.fr [interchim.fr]
A Comparative Stability Analysis of Tris(hydroxypropyl)phosphine, DTT, and TCEP for Researchers and Drug Development Professionals
In the realms of protein chemistry, drug development, and proteomics, the effective reduction of disulfide bonds is paramount for maintaining protein structure and function. While dithiothreitol (B142953) (DTT) has historically been a common choice, phosphine-based reducing agents like Tris(hydroxypropyl)phosphine (THP) and Tris(2-carboxyethyl)phosphine (TCEP) have emerged as powerful alternatives. This guide provides an objective, data-driven comparison of the stability and performance of these three widely used reducing agents, offering researchers the insights needed to select the optimal reagent for their specific applications.
At a Glance: Key Performance Differences
| Feature | This compound (THP) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Nature | Phosphine-based | Thiol-based | Phosphine-based |
| Odor | Odorless | Strong, unpleasant | Odorless |
| pH Stability | Exceptionally stable at physiological pH | Prone to oxidation, especially at pH > 7.5 | More stable than DTT over a wider pH range |
| Air Oxidation | Highly resistant | Susceptible | Resistant |
| Metal Ion Chelator Compatibility | Generally compatible | Stability can be affected; may be oxidized in the presence of certain metal ions | Generally compatible, though stability can be reduced by some chelators like EGTA |
| Reaction with Thiol-Reactive Probes | Does not interfere | Reacts with maleimides and other thiol-reactive probes | Generally does not interfere |
Quantitative Stability Analysis
The stability of a reducing agent is critical for the reproducibility and success of experiments, particularly those conducted over extended periods. The following tables summarize the available quantitative data on the stability of THP, DTT, and TCEP under various conditions.
Table 1: Stability at Physiological and Acidic pH
| Reducing Agent | pH | Temperature | Time | % Oxidized | Half-life | Citation |
| THP | 8.0 | Room Temp. | 72 hours | ~10% | Not specified | [1] |
| DTT | 8.0 | Room Temp. | - | - | ~4 hours | [1] |
| TCEP | 8.0 | Room Temp. | 72 hours | >10% (inferred) | Not specified | [1] |
| THP | 4.5 | Room Temp. | >3 days | Relatively stable | Not specified | [1] |
| DTT | 4.5 | Room Temp. | 2-3 days | Considerable oxidation | Not specified | [1] |
| TCEP | 4.5 | Room Temp. | >3 days | Relatively stable | Not specified | [1] |
Table 2: Temperature and Chelator Effects on DTT and TCEP Stability (% Oxidized)
| Reducing Agent | Condition | 1 Day at 4°C | 1 Week at 4°C | 1 Day at 25°C | 1 Week at 25°C | Citation |
| DTT | Mg²⁺ buffer | 5 ± 2 | 13 ± 4 | 29 ± 5 | 87 ± 7 | [2] |
| DTT | Mg²⁺/EGTA buffer | 2 ± 1 | 4 ± 2 | 4 ± 2 | 13 ± 4 | [2] |
| TCEP | Mg²⁺ buffer | 2 ± 1 | 4 ± 2 | 7 ± 3 | 24 ± 6 | [2] |
| TCEP | Mg²⁺/EGTA buffer | 5 ± 2 | 13 ± 4 | 20 ± 5 | 65 ± 9 | [2] |
Performance in Disulfide Reduction
Beyond stability, the efficiency of disulfide bond reduction is a key performance indicator.
Table 3: Comparative Reduction of 2-hydroxyethyl disulfide
| Reducing Agent | Time | Yield of Reduced Product | Citation |
| THP | 15 minutes | 82% | [1] |
| TCEP | 15 minutes | 25% | [1] |
| DTT | 15 minutes | 30% | [1] |
Experimental Protocols
To ensure the reproducibility of stability and activity assays, detailed experimental protocols are essential.
Protocol 1: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method allows for the direct monitoring of the oxidation of phosphine-based reducing agents (THP and TCEP) and the thiol-based DTT.
Diagram: NMR-Based Stability Assay Workflow
Caption: Workflow for assessing reducing agent stability via NMR.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of DTT, TCEP, and THP in the desired buffer (e.g., citrate (B86180) buffer for pH 4.5 or Tris-HCl for pH 8.0).[1]
-
NMR Analysis:
-
For DTT, monitor the auto-oxidation by ¹H-NMR. The methylene (B1212753) multiplet resonance for DTT is distinct from the corresponding peak for its cyclic disulfide oxidation product.[1]
-
For THP and TCEP, monitor the oxidation by ³¹P-NMR. The free base phosphine (B1218219) has a distinct chemical shift from its corresponding phosphine oxide. For example, at pH ≥ 7, the ³¹P-resonance for THP free base is observed at -30 ppm, while its oxide is at +60 ppm.[1]
-
-
Data Acquisition: Acquire NMR spectra at regular intervals over the desired time course (e.g., 72 hours) to track the conversion of the reduced form to the oxidized form.[1]
-
Quantification: Integrate the peaks corresponding to the reduced and oxidized species to determine the percentage of oxidation over time.
Protocol 2: Quantification of Reducing Agent Concentration using Ellman's Reagent (DTNB)
This colorimetric assay is suitable for quantifying thiol-containing compounds like DTT.
Diagram: DTNB Assay for DTT Quantification
Caption: Workflow for quantifying DTT using a DTNB assay.
Methodology:
-
Reagent Preparation:
-
Standard Curve Preparation: Prepare a series of known concentrations of DTT in the Reaction Buffer.
-
Assay Procedure:
-
Concentration Determination: Subtract the absorbance of a blank (Reaction Buffer + DTNB solution) from all readings. Plot the absorbance values of the standards against their concentrations to create a standard curve. Determine the concentration of the unknown samples from this curve.
Concluding Remarks
The choice between THP, DTT, and TCEP is highly dependent on the specific experimental requirements.
-
This compound (THP) stands out for its exceptional stability, particularly at physiological pH, making it an ideal choice for long-term experiments and applications where maintaining a reducing environment is critical.[1] Its odorless nature and resistance to air oxidation further enhance its utility.
-
Tris(2-carboxyethyl)phosphine (TCEP) offers a significant stability advantage over DTT across a wider pH range and is also odorless and resistant to air oxidation.[2] It is a versatile reducing agent suitable for a broad array of applications.
-
Dithiothreitol (DTT) , while a potent reducing agent, is limited by its instability, especially in solutions with a pH above 7.5, and its strong odor.[1] Its use may necessitate frequent additions to maintain a reducing environment in long-term experiments.
For researchers and drug development professionals, the superior stability profiles of THP and TCEP present compelling advantages over the traditional use of DTT, leading to more robust and reproducible experimental outcomes. The selection of the most appropriate reducing agent should be guided by a careful consideration of the experimental conditions, including pH, temperature, and the presence of other reactive species.
References
A Head-to-Head Comparison: Tris(hydroxypropyl)phosphine (THPP) vs. DTT and TCEP for Mass Spectrometry-Based Disulfide Bond Analysis
For researchers, scientists, and drug development professionals engaged in protein analysis, the complete and specific cleavage of disulfide bonds is a critical step for accurate mass spectrometric characterization. This guide provides an objective comparison of Tris(hydroxypropyl)phosphine (THPP) with the commonly used reducing agents Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), supported by experimental data and detailed protocols.
The choice of reducing agent can significantly impact the quality and interpretation of mass spectrometry data. An ideal reagent should offer rapid and complete reduction of disulfide bonds with high specificity, while minimizing side reactions and interference with downstream analytical procedures. This guide will delve into the performance of THPP in comparison to the established standards, DTT and TCEP, to aid in the selection of the most appropriate reagent for your specific research needs.
Comparative Performance of Reducing Agents
While direct quantitative comparisons of reduction efficiency under identical mass spectrometry conditions are not extensively published, the available data and established properties of each reagent allow for a comprehensive performance overview. A study comparing the number of identified peptides from a yeast whole-cell lysate after reduction with DTT, TCEP, or THPP found very similar performance among the four reagents, suggesting comparable effectiveness in a complex biological sample[1].
| Feature | This compound (THPP) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Reduction Speed | Rapid | Generally slower than phosphines | Rapid, often complete in < 5 min at RT |
| Effective pH Range | Wide pH range | Optimal at pH > 7 | Wide pH range (1.5-8.5) |
| Stability in Solution | More stable than DTT and TCEP at pH 8 and room temperature[1] | Prone to air oxidation, especially at alkaline pH | More stable than DTT in the absence of metal chelators, but unstable in phosphate (B84403) buffers |
| Odor | Odorless | Strong, unpleasant odor | Odorless |
| Reactivity with Alkylating Agents | Does not contain thiols, generally compatible | Reacts with maleimides, requiring removal before labeling | Does not contain thiols, generally compatible |
| Side Reactions | Can form adducts with NAD(P)+ | Can interfere with metal affinity chromatography | Can form adducts with NAD(P)+ |
| Volatility | Non-volatile | Non-volatile | Non-volatile |
In-Depth Look at this compound (THPP)
THPP, a phosphine-based reducing agent, offers several advantages for mass spectrometry workflows. Its high water solubility and air stability make it a convenient and robust reagent[2]. Like TCEP, it is a non-thiolated reducing agent, which circumvents the need for its removal prior to alkylation steps with thiol-reactive reagents such as iodoacetamide. Furthermore, THPP is effective over a broad pH range, providing flexibility in experimental design.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for in-solution protein digestion incorporating disulfide bond reduction with THPP, DTT, and TCEP, followed by preparation for mass spectrometry analysis.
Protocol 1: In-Solution Protein Digestion with THPP Reduction
This protocol is adapted for a typical proteomics workflow.
Materials:
-
Protein sample
-
Denaturation buffer: 8 M Urea (B33335) in 50 mM Tris-HCl, pH 8.0
-
This compound (THPP) solution: 1 M in water
-
Alkylation solution: 500 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light)
-
Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Quenching solution: Formic acid
Procedure:
-
Denaturation: Resuspend the protein sample in denaturation buffer to a final concentration of 1 mg/mL.
-
Reduction: Add THPP solution to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.
-
Alkylation: Add freshly prepared IAA solution to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.
-
Dilution: Dilute the sample 10-fold with digestion buffer to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.
Protocol 2: In-Solution Protein Digestion with DTT Reduction
A widely used, traditional protocol.
Materials:
-
Protein sample
-
Denaturation buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Dithiothreitol (DTT) solution: 1 M in water
-
Alkylation solution: 500 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light)
-
Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Quenching solution: Formic acid
Procedure:
-
Denaturation: Resuspend the protein sample in denaturation buffer to a final concentration of 1 mg/mL.
-
Reduction: Add DTT solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAA solution to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.
-
Dilution: Dilute the sample 10-fold with digestion buffer to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.
Protocol 3: In-Solution Protein Digestion with TCEP Reduction
A popular alternative to DTT, known for its speed and efficiency.
Materials:
-
Protein sample
-
Denaturation buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Tris(2-carboxyethyl)phosphine (TCEP) solution: 500 mM in water, pH adjusted to ~7.0
-
Alkylation solution: 500 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light)
-
Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Quenching solution: Formic acid
Procedure:
-
Denaturation: Resuspend the protein sample in denaturation buffer to a final concentration of 1 mg/mL.
-
Reduction: Add TCEP solution to a final concentration of 10 mM. Incubate at room temperature for 30 minutes.
-
Alkylation: Add freshly prepared IAA solution to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.
-
Dilution: Dilute the sample 10-fold with digestion buffer to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in disulfide bond analysis using mass spectrometry.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
Tris(hydroxypropyl)phosphine (THPP): A Performance Benchmark in Diverse Proteomics Workflows
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of comprehensive proteome analysis, the selection of an appropriate reducing agent is a critical step that can significantly impact the quality and depth of experimental results. Tris(hydroxypropyl)phosphine (THPP) has emerged as a potent, odorless, and stable alternative to traditional thiol-based reducing agents like Dithiothreitol (DTT). This guide provides an objective comparison of THPP's performance against other commonly used reducing agents, DTT and Tris(2-carboxyethyl)phosphine (TCEP), across various proteomics workflows. The information presented is supported by experimental data to aid researchers in making informed decisions for their specific applications.
The Critical Role of Reduction in Proteomics
At the heart of most bottom-up proteomics workflows lies the essential step of protein denaturation and reduction of disulfide bonds. These bonds, formed between cysteine residues, create a protein's tertiary and quaternary structures. To ensure efficient enzymatic digestion and subsequent peptide analysis by mass spectrometry, these intricate structures must be unfolded. This is achieved through the use of reducing agents that cleave the disulfide bridges. The efficacy of this reduction step directly influences protein sequence coverage, the number of identified peptides and proteins, and the overall reliability of quantitative analyses.
Bottom-Up Proteomics: A Head-to-Head Comparison
A fundamental application of reducing agents is in the standard bottom-up or "shotgun" proteomics workflow. A systematic evaluation of DTT, 2-mercaptoethanol (B42355) (2-ME), TCEP, and THPP in reducing the proteome of Saccharomyces cerevisiae (baker's yeast) revealed comparable efficacy among the phosphine-based reducing agents (TCEP and THPP) and the traditional thiol-based reagents.[1]
Quantitative Performance in Bottom-Up Proteomics
The following table summarizes the key performance metrics from a comparative study of reducing agents in a typical bottom-up proteomics experiment.
| Reducing Agent | Average Number of Identified Proteins | Average Number of Identified Peptides |
| THPP | 1,750 (± 80) | 12,500 (± 500) |
| TCEP | 1,780 (± 60) | 12,800 (± 400) |
| DTT | 1,760 (± 70) | 12,600 (± 600) |
| 2-ME | 1,740 (± 90) | 12,400 (± 550) |
Data adapted from a study on yeast whole-cell lysate. The results indicate that all four reducing agents performed similarly in terms of the number of identified proteins and peptides.[1]
While the quantitative outcomes are similar in this general workflow, the inherent properties of THPP, such as its stability and lack of odor, present significant practical advantages in the laboratory environment.
Experimental Workflow: Bottom-Up Proteomics
Below is a diagram illustrating a standard bottom-up proteomics workflow, highlighting the reduction and alkylation steps.
Performance in Quantitative Proteomics Workflows
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in different samples. The choice of reducing agent can be critical in these workflows to ensure accurate and reproducible quantification.
Tandem Mass Tag (TMT) Labeling
TMT labeling is a popular isobaric labeling technique for multiplexed quantitative proteomics. The efficiency of the labeling reaction, which targets primary amines on peptides, is crucial for accurate quantification. While direct comparative studies focusing solely on THPP's impact on TMT labeling efficiency are limited, the general properties of phosphine-based reducing agents suggest compatibility. Unlike thiol-containing reagents like DTT, phosphines do not directly compete for the labeling reagents. However, it is crucial to ensure the pH of the reaction mixture is optimal for the TMT labeling chemistry.
Data-Independent Acquisition (DIA)
DIA is a powerful label-free quantitative proteomics approach that systematically fragments all peptides within a specified mass range. The performance of DIA relies on the generation of high-quality spectral libraries or on library-free data analysis strategies. While specific studies benchmarking THPP in DIA workflows are not abundant, the principles of efficient protein reduction for complete digestion are equally important. A more thoroughly digested proteome will lead to a more comprehensive peptide map, which is beneficial for both library-based and library-free DIA approaches.
Application in Post-Translational Modification (PTM) Analysis
The analysis of PTMs, such as phosphorylation, is a key area of proteomics. Efficient enrichment of PTM-containing peptides is often necessary due to their low stoichiometry.
Phosphopeptide Enrichment
The choice of reducing agent can potentially influence the efficiency of phosphopeptide enrichment. While there is no direct evidence to suggest that THPP interferes with common phosphopeptide enrichment strategies like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC), it is an area that warrants further investigation for optimal performance. The chemical properties of THPP, being a non-thiol and relatively stable compound, are advantageous in minimizing potential side reactions during the complex workflows of PTM analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful proteomics experiments.
Standard Protocol for In-Solution Protein Reduction and Alkylation using THPP
This protocol is adapted from a study that systematically evaluated different reducing and alkylating agents.[1]
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
This compound (THPP) solution (e.g., 0.5 M stock in water)
-
Iodoacetamide (B48618) (IAA) solution (e.g., 0.5 M stock in water, freshly prepared and protected from light)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Sequencing-grade modified trypsin
Procedure:
-
Reduction: To the protein sample, add THPP to a final concentration of 5 mM. Incubate at 56°C for 25 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add iodoacetamide to a final concentration of 14 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching (Optional but Recommended): To quench any excess iodoacetamide, a second addition of the reducing agent can be performed. Add an amount of THPP equivalent to the initial reduction step.
-
Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the concentration of the denaturant (e.g., urea to < 1 M) to ensure optimal trypsin activity.
-
Digestion: Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1% to inactivate the trypsin.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method prior to LC-MS/MS analysis.
Conclusion
This compound (THPP) stands as a robust and effective reducing agent for a wide range of proteomics applications. Quantitative data from bottom-up proteomics studies demonstrate that its performance in terms of protein and peptide identification is comparable to that of other commonly used reducing agents like TCEP and DTT.[1] The primary advantages of THPP lie in its practical benefits, including being odorless and highly stable, which contribute to a more pleasant and reproducible laboratory experience.
While more specific benchmarking data for THPP in advanced quantitative workflows such as TMT and DIA, as well as in PTM analysis, would be beneficial, its fundamental chemical properties suggest a high degree of compatibility and the potential for excellent performance. As with any reagent, optimization of protocols for specific applications is recommended to achieve the best possible results. For researchers seeking a reliable, efficient, and user-friendly reducing agent, THPP presents a compelling choice for their proteomics workflows.
References
Head-to-head comparison of reducing agents for specific protein applications
A Head-to-Head Comparison of Reducing Agents for Protein Applications
In the fields of protein biochemistry and proteomics, the reduction of disulfide bonds is a critical step for a multitude of applications, including protein denaturation for electrophoresis, functional assays, protein labeling, and sample preparation for mass spectrometry.[1][2] The choice of reducing agent can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of the three most common reducing agents: Dithiothreitol (B142953) (DTT), Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-Mercaptoethanol (BME).
The selection of an appropriate reducing agent is contingent on the specific application, desired pH, temperature, and compatibility with downstream analytical methods.[3] This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision.
Quantitative Comparison of Key Performance Characteristics
The following tables summarize the key quantitative and qualitative differences between DTT, TCEP, and BME, compiled from various experimental sources.
Table 1: Physicochemical Properties and General Performance
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Mechanism | Thiol-disulfide exchange (Reversible)[4] | Nucleophilic attack by phosphorus (Irreversible)[4][5] | Thiol-disulfide exchange (Reversible) |
| Typical Working Conc. | 0.5 - 100 mM[6][7] | 0.5 - 50 mM[6][8] | 2 - 10 mM (Purification), 5% (SDS-PAGE)[6][9] |
| Optimal pH Range | > 7.0[4][10] | 1.5 - 8.5[4][11] | > 7.5 |
| Odor | Pungent, sulfurous[12] | Odorless[5][11] | Strong, unpleasant[12] |
| Stability | Prone to air oxidation, especially at pH > 7. Must be made fresh.[4][6] | Highly resistant to air oxidation. More stable in solution.[4][13] | More stable than DTT at pH 6.5, but volatile.[6] |
| Removal Required? | Often, especially before maleimide (B117702) labeling or mass spectrometry.[3][14] | Not typically required for downstream applications like maleimide labeling.[8][11] | Often required. |
Table 2: Stability and Compatibility
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Half-life at 20°C, pH 6.5 | 40 hours[6][10] | Stable[13] | > 100 hours[6][10] |
| Half-life at 20°C, pH 8.5 | 1.4 hours[6][10] | Stable[13] | 4 hours[6][10] |
| Maleimide Labeling | Interferes; must be removed prior to labeling.[3][15] | Compatible; does not contain a thiol group to compete in the reaction.[3][4] | Interferes; must be removed. |
| IMAC (Ni-NTA) | Interferes; reduces Ni²⁺ ions, causing column stripping.[3][6] | Compatible; does not reduce metal ions.[6][11] | Sensitive to some metal ions.[6] |
| Protein Assays (BCA) | Interferes at concentrations >1 mM.[6][16] Requires compatible assay kits.[17] | Interferes. Requires compatible assay kits.[17] | Interferes. Requires compatible assay kits. |
| Mass Spectrometry | Commonly used, but can cause unwanted side reactions.[6] | Highly compatible and often preferred for its stability and lack of thiol adducts.[11][18] | Can form adducts on cysteine residues.[6] |
Visualizing Mechanisms and Workflows
To better understand the chemical reactions and experimental processes involved, the following diagrams illustrate the reduction mechanisms and a general workflow for comparing these agents.
Caption: Mechanism of disulfide bond reduction by DTT.
Caption: Mechanism of disulfide bond reduction by TCEP.
Caption: Experimental workflow for comparing reducing agent efficacy.
Experimental Protocols
Here we provide detailed methodologies for key experiments involving protein reduction.
Protocol 1: General Protein Reduction for SDS-PAGE Analysis
This protocol is designed to denature and reduce protein samples in preparation for separation by polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Protein sample
-
Laemmli sample buffer (2X)
-
Reducing Agents: DTT (1 M stock), TCEP (0.5 M stock), BME (14.3 M neat)
-
Deionized water
-
Heating block or water bath
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix your protein sample with an equal volume of 2X Laemmli sample buffer. For a final volume of 20 µL, use 10 µL of protein sample and 10 µL of 2X buffer.
-
Addition of Reducing Agent:
-
For DTT: Add 1 M DTT stock to a final concentration of 50-100 mM. (e.g., add 1-2 µL of 1 M DTT to a 20 µL sample).
-
For TCEP: Add 0.5 M TCEP stock to a final concentration of 20-50 mM. (e.g., add 0.8-2 µL of 0.5 M TCEP to a 20 µL sample).
-
For BME: Add neat BME to a final concentration of 5% (v/v). (e.g., add 1 µL of BME to a 20 µL sample).
-
-
Incubation:
-
DTT/BME Samples: Heat at 95-100°C for 5 minutes. For heat-sensitive proteins, incubate at 70°C for 10 minutes.[10]
-
TCEP Samples: Incubate at room temperature for 10-20 minutes. Heating is not typically required.
-
-
Loading: After a brief centrifugation to collect the sample at the bottom of the tube, load the desired volume onto the SDS-PAGE gel.
Protocol 2: Reduction and Alkylation for Mass Spectrometry
This protocol ensures complete reduction and subsequent alkylation of cysteine residues to prevent re-formation of disulfide bonds, which is critical for accurate proteomic analysis.[14] TCEP is often preferred for its stability and lack of interference.[18]
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Denaturant (optional): Urea or Guanidine-HCl
-
Reducing Agent: TCEP (0.5 M stock) or DTT (1 M stock)
-
Alkylating Agent: Iodoacetamide (IAA) or Iodoacetic acid (500 mM fresh stock, light-protected)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Denaturation (Optional): If needed, add denaturant (e.g., Urea to 6 M) to the protein sample and incubate for 15 minutes at 37°C.
-
Reduction:
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared IAA stock to a final concentration of 15-20 mM (a ~1.5-2x molar excess over the reducing agent).[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching (if using DTT): If DTT was used, quench the remaining IAA by adding more DTT to a final concentration of 5 mM and incubate for 15 minutes. This step is not necessary if TCEP was used.
-
Digestion: Dilute the sample with buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the denaturant concentration (e.g., <1 M Urea) to ensure trypsin activity. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.[14]
-
Acidification: Stop the digestion by adding formic acid or trifluoroacetic acid to a final pH < 2.0. The sample is now ready for desalting and LC-MS/MS analysis.[14]
Summary and Recommendations
The optimal choice between DTT, TCEP, and BME is highly dependent on the specific experimental context.
-
Choose TCEP when:
-
Downstream applications involve maleimide chemistry or IMAC .[3][4]
-
An odorless and highly stable reagent is required for long-term storage or reproducibility.[3][5]
-
The experiment must be conducted over a wide pH range , including acidic conditions.[4][11]
-
Preparing samples for mass spectrometry , where its irreversible reduction and non-thiol nature prevent side reactions.[18]
-
-
Choose DTT when:
-
Choose BME when:
-
A cost-effective reducing agent is the primary concern for applications like preparing samples for SDS-PAGE.[6]
-
High concentrations are needed and volatility is not a concern. It is often used in loading buffers due to its low cost.
-
By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate reducing agent to ensure the integrity of their samples and the success of their experiments.
References
- 1. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 3. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Is DTT better then B-mercapto - Protein and Proteomics [protocol-online.org]
- 11. agscientific.com [agscientific.com]
- 12. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. mstechno.co.jp [mstechno.co.jp]
- 16. Comparison of the effect of reducing agents on Standard BCA and BCA-RAC protein assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. moleculeprobes.net [moleculeprobes.net]
Navigating Maleimide Chemistry: A Comparative Guide to Tris(hydroxypropyl)phosphine Compatibility
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a reducing agent is a critical step that can significantly impact the efficiency and success of maleimide-based labeling. This guide provides a comprehensive comparison of Tris(hydroxypropyl)phosphine (THP) and the commonly used Tris(2-carboxyethyl)phosphine (TCEP), offering experimental data and protocols to inform your selection process.
The selective reaction between a maleimide (B117702) and a thiol group is a cornerstone of bioconjugation, enabling the precise attachment of payloads such as drugs, fluorophores, or PEG chains to proteins and antibodies. This process often requires the initial reduction of disulfide bonds to generate free thiols. While TCEP has been a popular choice for this purpose, a closer examination of its, and its alternative THP's, interaction with maleimide chemistry is warranted.
Direct Reactivity with Maleimides: An Important Consideration
Contrary to a common assumption that phosphine-based reducing agents are inert spectators in the subsequent conjugation step, both THP and TCEP have been shown to react directly with maleimides. This interaction can lead to a reduction in conjugation yield by consuming the maleimide reagent.
The nature of this side reaction differs between the two phosphines:
-
This compound (THP) reacts with maleimides to reduce the carbon-carbon double bond, yielding a succinimidyl derivative. This effectively caps (B75204) the maleimide, rendering it unable to react with the target thiol.
-
Tris(2-carboxyethyl)phosphine (TCEP) , on the other hand, reacts with maleimides to form a stable ylene adduct. This adduct is also unreactive towards thiols, thus preventing the desired conjugation.
This direct reactivity underscores the importance of removing the reducing agent after disulfide reduction and before the addition of the maleimide-functionalized payload. Alternatively, in-situ quenching of the phosphine (B1218219) can be employed to improve conjugation efficiency.
Performance Comparison: THP vs. TCEP
To aid in the selection of the appropriate reducing agent, the following table summarizes key performance characteristics based on available experimental data.
| Parameter | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (B142953) (DTT) |
| Disulfide Reduction Efficiency | High, reported to be faster than TCEP at pH 8.0 for small molecules.[1] | High, widely used for antibody reduction.[2] | High, but requires removal before maleimide addition.[3] |
| Reaction with Maleimide | Reduces maleimide to a succinimidyl derivative.[4] | Forms a stable, non-productive ylene adduct.[4] | Reacts with maleimide, consuming the reagent. |
| Solution Stability (Aqueous) | Exceptionally stable at physiological pH (pH 8.0), with only 10% oxidation after 72 hours.[1] | Less stable than THP at physiological pH.[1] Prone to oxidation in phosphate (B84403) buffers.[5] | Limited stability at physiological pH (half-life of ~4 hours at pH 8.0).[1] |
| Optimal pH for Reduction | Effective over a wide pH range.[6] | More effective than DTT at pH < 8.0.[7][8] | Optimal activity at pH > 7.5. |
| Odor | Odorless.[1] | Odorless.[8] | Strong, unpleasant odor. |
| Thiol-Free | Yes | Yes | No |
| Removal Before Conjugation | Recommended | Recommended | Mandatory |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for antibody reduction using TCEP and a suggested protocol for THP, followed by a method for in-situ quenching of the phosphine reducing agent.
Protocol 1: Antibody Disulfide Bond Reduction with TCEP
This protocol is a general guideline for the reduction of disulfide bonds in an antibody for subsequent maleimide conjugation.[2][3][9]
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.2)
-
Desalting column or centrifugal filtration device for buffer exchange
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed reaction buffer.
-
TCEP Addition: Add a 10-100 fold molar excess of TCEP to the antibody solution. For example, for a 10 mg/mL IgG solution (~67 µM), a 50-fold molar excess would correspond to a final TCEP concentration of approximately 3.35 mM.
-
Reduction Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
TCEP Removal (Recommended): Remove the excess TCEP and its byproducts by buffer exchange using a desalting column or a centrifugal filtration device with an appropriate molecular weight cutoff. This step is crucial to prevent the reaction of TCEP with the maleimide reagent.
-
Proceed to Conjugation: The reduced antibody is now ready for conjugation with the maleimide-functionalized molecule.
Protocol 2: Suggested Protocol for Antibody Disulfide Bond Reduction with THP
Based on the properties of THP, the following protocol is suggested. Optimization for specific antibodies and applications is recommended.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound (THP)
-
Degassed reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Desalting column or centrifugal filtration device for buffer exchange
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed reaction buffer.
-
THP Addition: Add a 10-100 fold molar excess of THP to the antibody solution.
-
Reduction Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
THP Removal (Recommended): Remove the excess THP and its oxide by buffer exchange using a desalting column or a centrifugal filtration device.
-
Proceed to Conjugation: The reduced antibody is now ready for conjugation.
Protocol 3: In-Situ Quenching of THP/TCEP with PEG-Azides
This protocol allows for the quenching of the phosphine reducing agent without a separate removal step, streamlining the workflow.[4][10]
Materials:
-
Reduced antibody solution containing excess THP or TCEP
-
Water-soluble PEG-azide (e.g., 1,14-diazido-3,6,9,12-tetraoxatetradecane)
-
Maleimide-functionalized molecule
Procedure:
-
Reduction: Perform the antibody reduction with THP or TCEP as described in Protocol 1 or 2.
-
Quenching: Following the reduction incubation, add the water-soluble PEG-azide to the reaction mixture at a concentration sufficient to react with the excess phosphine (e.g., 100 mM).
-
Incubation: Incubate the mixture for 1 hour at 37°C to allow for the Staudinger ligation reaction between the phosphine and the azide.
-
Conjugation: Add the maleimide-functionalized molecule to the reaction mixture and proceed with the conjugation reaction.
Visualizing the Workflow and Chemical Reactions
To further clarify the processes described, the following diagrams illustrate the experimental workflow and the key chemical reactions involved.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. resources.strem.com [resources.strem.com]
- 7. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. biotium.com [biotium.com]
- 10. pubs.acs.org [pubs.acs.org]
Cross-validation of experimental results obtained with Tris(hydroxypropyl)phosphine and other reductants
A Comprehensive Comparison of Tris(hydroxypropyl)phosphine and Other Reductants in Experimental Research
In the realm of protein chemistry, drug development, and life sciences research, the reduction of disulfide bonds is a critical step in numerous experimental workflows. The choice of reducing agent can significantly impact the outcome and reproducibility of experiments. This guide provides a detailed comparison of this compound (THP) with other commonly used reductants: Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-Mercaptoethanol (BME). This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate reductant for their specific applications.
Performance Comparison of Reductants
The selection of a reducing agent is often dictated by factors such as its reduction efficiency, stability under various experimental conditions, and compatibility with downstream applications. The following tables summarize the key characteristics and quantitative performance data for THP, TCEP, DTT, and BME.
Table 1: General Properties and Stability
| Property | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |
| Odor | Odorless | Odorless | Faint sulfurous odor | Strong, unpleasant odor |
| Air Stability | High | High[1] | Low (prone to oxidation)[2] | Low (prone to oxidation) |
| Effective pH Range | Wide | 1.5 - 8.5[3] | >7 | 6.5 - 8.5[2] |
| Stability in the Presence of Metal Ions | High | High (does not reduce Ni2+)[1] | Low (destabilized by Ni2+)[2] | Sensitive to copper and cobalt[2] |
| Half-life at pH 8.5, 20°C | Not explicitly stated, but high stability reported | Not explicitly stated, but more stable than DTT | 1.4 hours[2] | 4 hours[2] |
Table 2: Reactivity and Compatibility
| Feature | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |
| Reduction Strength | Strong | Strong[4] | Strong[4] | Weaker than DTT and TCEP[4] |
| Compatibility with Maleimide (B117702) Labeling | Compatible | Generally compatible, but can interfere at high concentrations[5][6] | Incompatible (reacts with maleimides)[1] | Incompatible (reacts with maleimides) |
| Interference in Protein Assays (e.g., BCA) | Can interfere | Can interfere | Interferes[2] | Interferes |
| Use in Immobilized Metal Affinity Chromatography (IMAC) | Compatible | Compatible[2] | Incompatible (reduces metal ions)[2] | Incompatible |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible results. Below are methodologies for key experiments to evaluate and compare the performance of different reductants.
Protocol 1: Determination of Disulfide Reduction Kinetics
This protocol outlines a method to measure the rate of disulfide bond reduction in a model protein using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.
-
Prepare a stock solution of the model protein (e.g., Bovine Serum Albumin, BSA) with a known concentration of disulfide bonds in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Prepare fresh stock solutions of the reducing agents (THP, TCEP, DTT, BME) at a concentration 10-fold higher than the desired final concentration.
-
Initiate the reduction reaction by adding the reducing agent to the protein solution to achieve the desired final concentration (e.g., 1-10 mM).
-
At various time points , take aliquots of the reaction mixture and quench the reduction by adding a solution of a thiol-reactive compound that does not interfere with the subsequent detection step, or by rapid buffer exchange.
-
To measure the free thiol concentration , add Ellman's reagent (DTNB) to the quenched aliquots.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the concentration of free thiols using the molar extinction coefficient of the product (14,150 M⁻¹cm⁻¹).
-
Plot the concentration of free thiols versus time to determine the initial rate of reduction for each reductant.
Protocol 2: Assessing Compatibility with Maleimide Labeling
This protocol is designed to evaluate the efficiency of labeling a cysteine-containing peptide or protein with a fluorescent maleimide dye in the presence of different reducing agents.
-
Reduce the protein/peptide containing a free cysteine by incubating with each of the reducing agents (THP, TCEP, DTT, BME) at a suitable concentration (e.g., 1 mM) for 30 minutes at room temperature. Note: For DTT and BME, the reductant must be removed prior to labeling, for instance, by using a desalting column[1].
-
Prepare a stock solution of the fluorescent maleimide dye in an organic solvent (e.g., DMSO).
-
Add the maleimide dye to the reduced protein/peptide solution at a molar excess (e.g., 10-fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quench the reaction by adding a small molecule thiol (e.g., excess BME or cysteine).
-
Separate the labeled protein/peptide from the unreacted dye using a desalting column or dialysis.
-
Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorption wavelength. The ratio of dye to protein concentration will indicate the labeling efficiency. Studies have shown that TCEP allows for significantly higher labeling efficiency with maleimides compared to DTT[1].
Visualizing Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of experimental processes and relationships.
Caption: Workflow for protein reduction and subsequent maleimide labeling.
Signaling Pathway Context
Reducing agents are crucial in studying signaling pathways that are regulated by the redox state of cysteine residues in proteins. For example, the activity of many transcription factors, such as NF-κB and AP-1, is modulated by the reduction of disulfide bonds in their DNA-binding domains.
Caption: Redox regulation of protein activity.
Conclusion
The choice of a reducing agent is a critical decision in experimental design.
-
This compound (THP) emerges as a highly versatile and stable reductant, offering the key advantages of being odorless, air-stable, and effective over a wide pH range. Its compatibility with maleimide chemistry and IMAC makes it a strong candidate for a variety of applications, including the development of antibody-drug conjugates.
-
TCEP is also a powerful, odorless, and stable reducing agent with a broad pH range of effectiveness[3]. It is a popular choice for applications requiring the absence of thiols, although its potential interaction with maleimides at high concentrations should be considered.
-
DTT has been a long-standing staple in biochemistry but suffers from a strong odor, instability, and a narrower effective pH range[2]. Its incompatibility with maleimide labeling and IMAC are significant drawbacks in many modern applications[1][2].
-
BME is a cost-effective but highly odorous and less stable reducing agent compared to DTT[2]. It is often used in routine applications like preparing samples for SDS-PAGE.
For researchers in drug development and other sensitive applications requiring high stability, low interference, and compatibility with modern conjugation chemistries, THP and TCEP represent superior choices over the traditional thiol-based reductants DTT and BME. The experimental data and protocols provided in this guide should serve as a valuable resource for making an informed decision tailored to specific research needs.
References
Quantitative analysis of thiol generation using Tris(hydroxypropyl)phosphine
A Comparative Guide to Thiol Generation Using Tris(hydroxypropyl)phosphine and Other Reducing Agents
For researchers, scientists, and drug development professionals engaged in work that requires the reduction of disulfide bonds, the choice of reducing agent is a critical experimental parameter. This guide provides a quantitative and qualitative comparison of this compound (THPP) with two other commonly used reducing agents: Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). The information presented here is intended to aid in the selection of the most appropriate reducing agent for specific applications, with a focus on experimental data and established protocols.
Performance Comparison of Reducing Agents
The selection of a reducing agent is often dictated by the specific requirements of the experimental workflow, such as the desired pH range, the presence of other reagents, and the need for compatibility with downstream applications like mass spectrometry or maleimide-based labeling. While DTT has historically been a popular choice, phosphine-based reducing agents like THPP and TCEP offer significant advantages in many scenarios.
Phosphine-based reductants like THPP and TCEP are odorless, more resistant to air oxidation, and effective over a broader pH range compared to DTT. The reduction of disulfide bonds by phosphines is an irreversible reaction, which helps to drive the reaction to completion. In contrast, the reduction by DTT is a reversible equilibrium.
Quantitative Data Summary
The following tables summarize the key performance characteristics of THPP, TCEP, and DTT based on available experimental data.
Table 1: General Properties and Stability
| Property | This compound (THPP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Chemical Nature | Trialkylphosphine | Trialkylphosphine | Dithiol |
| Odor | Odorless | Odorless | Strong, unpleasant |
| Water Solubility | High | High | High |
| Air Oxidation Stability | High | More stable than DTT | Prone to oxidation |
| Effective pH Range | Wide range | 1.5 - 8.5 | > 7.0 |
| Reduction Mechanism | Irreversible | Irreversible | Reversible (equilibrium) |
Table 2: Performance in Biological Assays
| Parameter | This compound (THPP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Compatibility with Maleimide (B117702) Labeling | Does not interfere | Does not interfere | Inhibits maleimide attachment |
| Compatibility with Immobilized Metal Affinity Chromatography (IMAC) | Suitable | Suitable | Can be oxidized by metal-affinity columns |
| Kinetic Parameters (Vitamin K Epoxide Reductase Assay) | Vmax: Lower than DTT, Km: Lower than DTT | Not reported in this assay | Vmax: Higher than THPP, Km: Higher than THPP |
| Enzyme Efficiency (Vmax/Km) (VKOR Assay) | No significant difference from DTT | Not reported in this assay | No significant difference from THPP |
Experimental Protocols
Detailed methodologies for the use of each reducing agent in common applications are provided below.
Protocol 1: General Disulfide Bond Reduction in Proteins for Mass Spectrometry using TCEP
This protocol is a standard procedure for reducing protein disulfide bonds prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
TCEP hydrochloride
-
Iodoacetamide (B48618) (IAA)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Sequencing-grade trypsin
Procedure:
-
Protein Solubilization and Denaturation: Ensure the protein sample is fully solubilized and denatured in an appropriate buffer.
-
Reduction with TCEP:
-
Prepare a fresh 500 mM stock solution of TCEP in water.
-
Add the TCEP stock solution to the protein sample to a final concentration of 10 mM.
-
Incubate the mixture for 30-60 minutes at 37°C.
-
-
Alkylation:
-
Prepare a fresh 500 mM stock solution of iodoacetamide (IAA) in 50 mM ammonium bicarbonate. Protect the solution from light.
-
Add the IAA stock solution to the reduced protein sample to a final concentration of 20 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching (Optional): Add a small amount of DTT to quench any unreacted IAA.
-
Sample Preparation for Digestion: Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M.
-
Enzymatic Digestion: Add sequencing-grade trypsin to the protein sample (typically at a 1:50 to 1:100 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Sample Cleanup: Desalt and clean up the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method before LC-MS/MS analysis.
Protocol 2: General Disulfide Bond Reduction in Proteins using DTT
This protocol outlines a general method for reducing protein disulfide bonds using DTT.
Materials:
-
Protein sample in a suitable buffer (pH 7.1-8.0)
-
DTT powder
-
Deionized water
Procedure:
-
Prepare DTT Stock Solution: Prepare a fresh 1 M DTT stock solution by dissolving 1.54 g of DTT in 10 mL of deionized water. It is recommended to prepare this solution fresh for each use.
-
Reduction:
-
Add the DTT stock solution to the protein solution to a final concentration of 1-10 mM.
-
Incubate the mixture for 15-30 minutes at room temperature or 37°C. For complete reduction for electrophoresis, concentrations of 50-100 mM may be used.
-
-
Downstream Processing: Proceed with the downstream application. If necessary, remove excess DTT using dialysis or a desalting column.
Protocol 3: Reductive Cleavage of Small-Molecule Disulfides using THPP
This protocol is adapted from a study on the use of THPP for the rapid and irreversible reductive cleavage of disulfide bonds in small molecules.
Materials:
-
Disulfide-containing small molecule
-
This compound (THPP)
-
Appropriate aqueous or buffered aqueous-organic media
Procedure:
-
Reaction Setup: Dissolve the disulfide-containing molecule in a suitable solvent system.
-
Reduction: Add THPP to the solution. The reaction is typically rapid, often completing within minutes at room temperature.
-
Monitoring: The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or NMR to confirm the generation of the corresponding thiols.
Visualizations
The following diagrams illustrate the chemical mechanisms and a typical experimental workflow involving disulfide bond reduction.
Caption: Mechanism of disulfide reduction by phosphine-based reagents.
Caption: Mechanism of disulfide reduction by the dithiol reagent DTT.
Caption: A generalized workflow for protein sample preparation for mass spectrometry.
Evaluating Tris(hydroxypropyl)phosphine's Specificity for Disulfide Bonds: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in work involving protein chemistry and analysis, the choice of a reducing agent for cleaving disulfide bonds is a critical decision that can impact experimental outcomes. Among the available options, Tris(hydroxypropyl)phosphine (THP), also referred to as THPP, has emerged as a potent and highly specific reagent. This guide provides an objective comparison of THP's performance against two other commonly used reducing agents, Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), supported by experimental data and detailed protocols.
Performance Comparison of Disulfide Reducing Agents
The selection of an appropriate reducing agent hinges on several factors, including its efficiency in disulfide bond cleavage, stability under various experimental conditions, and potential for side reactions with other functional groups present in a biological sample. The following table summarizes the key performance characteristics of THP, DTT, and TCEP.
| Feature | This compound (THP) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Nature | Trialkylphosphine | Thiol-based | Trialkylphosphine |
| Specificity for Disulfides | High selectivity for disulfide bonds.[1] | Reduces disulfides but can also participate in other thiol-disulfide exchange reactions. | High selectivity for disulfide bonds.[1] |
| Effective pH Range | Wide pH range.[1] | Optimal around pH 7.5-8.5; less effective at acidic pH. | Wide pH range (1.5-8.5).[2] |
| Stability in Air | Highly resistant to air oxidation.[3] | Prone to oxidation, especially at pH > 7.5.[2] | More stable than DTT but can be less stable than THP at biological pH.[3] |
| Reduction Rate | Reported to be faster than DTT and TCEP at pH 8.0.[3] | Generally effective, but the reaction is reversible. | Faster and stronger reductant than DTT below pH 8.0.[4] |
| Odor | Odorless. | Strong, unpleasant odor. | Odorless. |
| Interference with Labeling | Generally does not need to be removed before thiol modification.[1] | Must be removed before labeling with maleimides as it competes for the reagent.[4] | Does not interfere with maleimide (B117702) attachment to the same extent as DTT.[4] |
| Side Reactions | Can react with NAD(P)⁺. | Can interfere in the desired reactions of SH groups and can be oxidized by metal-affinity columns.[1] | Can react with NAD(P)⁺ and maleimides.[5] |
| Optimal Concentration | Typically a slight molar excess (e.g., 1.1 equivalents) is sufficient for small molecules.[3] | Often used in large excess (e.g., 10-100 mM). | Typically used in the 5-50 mM range. |
Experimental Protocols
To quantitatively assess the performance of these reducing agents, a common method is to measure the rate of disulfide bond reduction in a model protein or peptide. The appearance of free sulfhydryl groups can be monitored using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), which reacts with thiols to produce a colored product that absorbs at 412 nm.
Protocol: Comparative Disulfide Reduction Assay using Ellman's Reagent
This protocol outlines a method to compare the reduction efficiency of THP, DTT, and TCEP on a disulfide-containing protein, such as bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA) solution (1 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 7.5)
-
This compound (THP) stock solution (100 mM in water)
-
Dithiothreitol (DTT) stock solution (100 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Setup: In separate wells of a 96-well microplate, prepare the following reaction mixtures:
-
THP Reduction: 180 µL of BSA solution + 20 µL of 100 mM THP solution.
-
DTT Reduction: 180 µL of BSA solution + 20 µL of 100 mM DTT solution.
-
TCEP Reduction: 180 µL of BSA solution + 20 µL of 100 mM TCEP solution.
-
Control (No Reducing Agent): 180 µL of BSA solution + 20 µL of water.
-
-
Incubation: Incubate the plate at room temperature.
-
Time-Course Measurement: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take a 20 µL aliquot from each reaction well and transfer it to a new well containing 180 µL of the Reaction Buffer.
-
Ellman's Reaction: To each of these diluted aliquots, add 50 µL of the DTNB solution.
-
Incubation and Measurement: Incubate the plate for 15 minutes at room temperature, protected from light. Measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the control (no reducing agent) from the absorbance readings of the samples with reducing agents at each time point. The increase in absorbance over time is proportional to the concentration of free sulfhydryl groups produced, indicating the rate of disulfide bond reduction.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for comparing the efficiency of different disulfide reducing agents.
Caption: A flowchart of the experimental process for evaluating and comparing the effectiveness of THP, DTT, and TCEP in reducing protein disulfide bonds.
Specificity and Side Reactions
A key advantage of THP is its high selectivity for disulfide bonds.[1] While DTT, being a thiol-based reducing agent, can participate in various thiol-disulfide exchange reactions, phosphine-based reductants like THP and TCEP offer a more targeted reduction of disulfides.
However, it is important to be aware of potential side reactions. Both THP and TCEP have been shown to react with NAD(P)⁺, which can be a concern when working with NAD(P)⁺-dependent enzymes. Additionally, while TCEP is generally less reactive with maleimides than DTT, both TCEP and THP can react with these thiol-reactive compounds to some extent.[5] Therefore, for applications involving subsequent labeling with maleimide-based reagents, removal of the phosphine-based reducing agent is still recommended for optimal results.
Conclusion
This compound (THP) stands out as a highly specific, stable, and efficient reducing agent for the cleavage of disulfide bonds in a variety of research and development applications. Its superior stability at biological pH and rapid reaction kinetics make it an excellent alternative to DTT and, in many cases, a more robust option than TCEP. While its specificity for disulfides is a major advantage, researchers should remain mindful of potential interactions with other reagents in their experimental system, such as NAD(P)⁺ and maleimides. By carefully considering the comparative data and employing rigorous experimental protocols, scientists can leverage the unique properties of THP to achieve reliable and reproducible results in their protein-related workflows.
References
- 1. resources.strem.com [resources.strem.com]
- 2. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Tris(hydroxypropyl)phosphine (THP) for GMP-Compliant Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for Tris(hydroxypropyl)phosphine (THP), a reducing agent with significant potential for use in Good Manufacturing Practice (GMP)-compliant biopharmaceutical processes. Through a detailed comparison with established alternatives, primarily Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT), this document offers supporting data, experimental protocols, and a roadmap for the qualification of THP as a raw material in drug development and manufacturing.
Executive Summary
This compound (THP) is a water-soluble, odorless, and air-stable reducing agent used for the cleavage of disulfide bonds in proteins, such as monoclonal antibodies.[1] Its properties suggest it as a favorable alternative to commonly used reductants like DTT and TCEP in biopharmaceutical manufacturing. This guide presents a comparative analysis of THP's performance, stability, and compatibility with GMP requirements.
Comparative Performance Analysis
The selection of a reducing agent in a GMP process is critically dependent on its efficiency, stability, and compatibility with the overall process and final product. This section provides a quantitative comparison of THP, TCEP, and DTT across key performance indicators.
Table 1: Quantitative Comparison of Reducing Agent Performance
| Parameter | This compound (THP) | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Disulfide Reduction Efficiency | High | High | High |
| Reaction Kinetics | Rapid, comparable to TCEP | Rapid | Slower, especially at lower pH |
| Effective pH Range | Wide | Wide (1.5 - 8.5)[2] | Narrow (optimal >7.0) |
| Stability in Air (Aqueous Solution) | High, significantly more stable than TCEP and DTT at physiological pH | Moderate, more stable than DTT | Low, prone to oxidation |
| Odor | Odorless | Odorless | Strong, unpleasant |
| Compatibility with Maleimide Chemistry | Less interference than DTT | Minimal interference | Significant interference, requires removal[2] |
| Metal Chelation | Does not chelate metal ions | Does not chelate metal ions | Can chelate metal ions |
Experimental Protocols for Validation
To validate THP for use in a GMP-compliant process, a series of experiments should be conducted to demonstrate its suitability. The following are detailed methodologies for key validation assays.
Disulfide Reduction Kinetics using Ellman's Assay
This assay quantitatively measures the rate of disulfide bond reduction by monitoring the increase in free thiols.
Objective: To compare the reduction kinetics of THP, TCEP, and DTT using a model disulfide compound, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
THP, TCEP hydrochloride, DTT
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of THP, TCEP, and DTT in the reaction buffer.
-
Prepare a stock solution of DTNB in the reaction buffer.
-
In a cuvette, mix the reaction buffer and the DTNB stock solution to a final concentration of 0.1 mM.
-
Initiate the reaction by adding a specific concentration of the reducing agent (e.g., 1 mM final concentration) to the cuvette.
-
Immediately start monitoring the absorbance at 412 nm over time. The product, 2-nitro-5-thiobenzoate (TNB), has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.[3]
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for a defined period (e.g., 5 minutes).
-
Calculate the concentration of TNB produced over time to determine the initial reaction rate for each reducing agent.
Monoclonal Antibody Reduction Analysis by RP-HPLC
This method directly assesses the efficiency of the reducing agent on a relevant biopharmaceutical product.
Objective: To compare the extent of monoclonal antibody (mAb) reduction by THP, TCEP, and DTT by analyzing the resulting light chain (LC) and heavy chain (HC) fragments.
Materials:
-
Purified monoclonal antibody (e.g., Rituximab, Trastuzumab)
-
THP, TCEP hydrochloride, DTT
-
Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., iodoacetamide)
-
RP-HPLC system with a suitable column for protein separation (e.g., C4)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Prepare solutions of the mAb at a concentration of 1 mg/mL in the reduction buffer.
-
Add THP, TCEP, or DTT to separate mAb solutions to a final concentration of 10 mM.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a quenching solution to alkylate any remaining free thiols.
-
Analyze the samples by RP-HPLC. Use a gradient of mobile phase B to elute the intact mAb, LC, and HC.
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of reduced mAb by comparing the peak areas of the LC and HC to the peak area of the intact mAb in a control sample.
GMP-Compliant Validation of THP as a Raw Material
The introduction of any new raw material into a GMP manufacturing process requires a thorough qualification to ensure it consistently meets quality standards and does not pose any risk to the final product.
Diagram 1: GMP Raw Material Qualification Workflow
Caption: Workflow for GMP qualification of a new raw material.
Table 2: Key Validation Parameters for THP in a GMP Process
| Validation Stage | Key Parameters to Evaluate | Acceptance Criteria (Example) |
| Identification | Spectroscopic analysis (e.g., FTIR, NMR) | Spectrum conforms to the reference standard. |
| Purity | HPLC-UV for organic impurities, ICP-MS for heavy metals | Purity ≥ 99.0%, Heavy metals ≤ 10 ppm. |
| Assay (Potency) | Titration or quantitative NMR | 98.0% - 102.0% of the stated potency. |
| Residual Solvents | Gas Chromatography (GC) | Conforms to ICH Q3C limits. |
| Bioburden & Endotoxin | Microbial enumeration and LAL test | Bioburden ≤ 100 CFU/g, Endotoxin ≤ 0.25 EU/mg. |
| Stability | Assay, appearance, and degradation products under long-term and accelerated conditions (ICH Q1A) | No significant change in critical quality attributes over the proposed shelf life. |
| Extractables & Leachables | GC-MS, LC-MS analysis of extracts from process-contact materials | No identified leachables above the analytical evaluation threshold (AET). |
Signaling Pathways and Mechanism of Action
The primary function of THP in biopharmaceutical processing is the reduction of disulfide bonds. This is crucial in processes such as monoclonal antibody fragmentation for analysis or in controlling protein folding.
Diagram 2: Disulfide Bond Reduction by Phosphines
Caption: Mechanism of disulfide bond reduction by THP.
Conclusion
This compound presents a compelling case as a high-performance reducing agent for GMP-compliant biopharmaceutical manufacturing. Its superior stability, lack of odor, and broad effective pH range offer significant advantages over traditional reagents like DTT. The validation framework and experimental protocols provided in this guide offer a clear path for drug development professionals to qualify THP for use in their processes, ultimately contributing to more robust and efficient manufacturing of biologic therapies. A thorough risk assessment and comprehensive validation are essential to ensure the safe and effective implementation of THP in any GMP process.
References
Literature review comparing the advantages and disadvantages of common reducing agents
A Comprehensive Guide to Common Reducing Agents for Laboratory Research
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step that dictates the success of a chemical transformation. This guide provides a comparative analysis of common reducing agents used in both biochemical and organic synthesis applications. The performance of these agents is evaluated based on their reactivity, selectivity, stability, and compatibility with various functional groups and reaction conditions. This document summarizes quantitative data in comparative tables, provides detailed experimental protocols for key reactions, and uses diagrams to illustrate reaction mechanisms and workflows.
Thiol-Based Reducing Agents for Biochemistry
In protein biochemistry, the reduction of disulfide bonds is crucial for various applications, including protein characterization, purification, and analysis. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are two of the most widely used reducing agents for this purpose.
Advantages and Disadvantages
Dithiothreitol (DTT) , also known as Cleland's Reagent, is a potent reducing agent effective at pH values greater than 7.[1] Its primary advantage is its strong reducing power, driven by the formation of a stable six-membered ring containing a disulfide bond.[2] However, DTT has several drawbacks. It possesses a strong, unpleasant odor, is prone to air oxidation, and its reducing power is limited to a narrow pH range.[3] Furthermore, DTT contains thiol groups that can interfere with downstream applications like maleimide-based labeling, necessitating its removal prior to such steps.[3][4] Its stability is also compromised in the presence of metal ions like Ni²⁺, which can catalyze its oxidation.[4]
Tris(2-carboxyethyl)phosphine (TCEP) has emerged as a superior alternative in many applications. TCEP is odorless, more resistant to air oxidation, and effective over a broad pH range (1.5-8.5).[1][5] As a thiol-free phosphine, it does not interfere with maleimide (B117702) labeling to the same extent as DTT, often eliminating the need for its removal.[3][5] TCEP is also more stable in the presence of metal ions and is the preferred reductant for techniques like Ni²⁺ affinity column purification.[4][6] However, TCEP is not very stable in phosphate (B84403) buffers, especially at neutral pH, and as a charged molecule, it is not suitable for isoelectric focusing.[1][2]
Quantitative Data Comparison: TCEP vs. DTT
| Property | TCEP | DTT |
| Chemical Nature | Thiol-free phosphine[3] | Thiol-containing[3] |
| Odor | Odorless[5] | Strong, unpleasant[3] |
| Effective pH Range | 1.5 - 8.5[1] | > 7 (Optimal: 7.1 - 8.0)[1][3] |
| Stability in Air | More resistant to oxidation[5] | Prone to oxidation[3] |
| Reactivity with Maleimides | Reacts, but slower than DTT[6] | Reacts readily, competes with protein thiols[3][6] |
| Removal Before Labeling | Recommended, but not always mandatory[6] | Mandatory[4] |
| Stability in Phosphate Buffer | Unstable, especially at neutral pH[1][7] | Generally stable |
| Stability with Metal Ions (e.g., Ni²⁺) | Unaffected[4] | Rapidly oxidized[4] |
Experimental Protocol: Reduction of Protein Samples for SDS-PAGE using TCEP
This protocol outlines the steps for reducing protein disulfide bonds using TCEP prior to analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
Materials:
-
Protein sample
-
SDS-PAGE sample loading buffer
-
TCEP hydrochloride (TCEP-HCl)
-
Deionized water
-
1 M NaOH for pH adjustment
Procedure:
-
Preparation of TCEP Stock Solution (0.5 M, pH 7.0):
-
Dissolve TCEP-HCl in deionized water to a final concentration of 0.5 M.
-
Adjust the pH to 7.0 by slowly adding 1 M NaOH.
-
Filter the solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C for up to 3 months.[5]
-
-
Sample Preparation:
-
In a microcentrifuge tube, combine the protein sample with the SDS-PAGE sample loading buffer.
-
Add the 0.5 M TCEP stock solution to the sample to achieve a final concentration of 20-50 mM. For instance, to get a 20 mM final concentration in a 20 µL sample, add 0.8 µL of 0.5 M TCEP.
-
Gently vortex the sample to ensure thorough mixing.
-
-
Incubation:
-
Incubate the sample at room temperature for 15-30 minutes for standard reduction.
-
For more complete reduction of stubborn disulfide bonds, incubate at 56°C for 5-10 minutes.
-
-
Loading:
-
After incubation, the sample is ready to be loaded directly onto the SDS-PAGE gel. There is no need to remove the TCEP.[5]
-
Visualization: Workflow for TCEP Reduction of Protein Samples
Caption: Experimental workflow for reducing protein samples with TCEP prior to SDS-PAGE analysis.
Hydride-Based Reducing Agents for Organic Synthesis
Hydride reagents are a cornerstone of organic synthesis, used for the reduction of a wide array of functional groups, most notably carbonyls. Lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and diisobutylaluminum hydride (DIBAL-H) are among the most common. Their utility is defined by their differing reactivity and selectivity.
Advantages and Disadvantages
Lithium Aluminum Hydride (LiAlH₄) is a very powerful and non-selective reducing agent.[8] Its high reactivity stems from the polar Al-H bond, making it capable of reducing aldehydes, ketones, carboxylic acids, esters, and amides.[9] This strength is also its main disadvantage; it reacts violently with protic solvents like water and alcohols, requiring strictly anhydrous conditions (e.g., diethyl ether, THF) and careful handling.[9] Due to its lack of selectivity, it is not suitable for reducing a reactive functional group in the presence of a less reactive one (e.g., a ketone in the presence of an ester you wish to preserve).[8]
Sodium Borohydride (NaBH₄) is a much milder and more selective reducing agent than LiAlH₄.[10] It is primarily used for the reduction of aldehydes and ketones to their corresponding alcohols.[9] A significant advantage is its compatibility with protic solvents like methanol (B129727), ethanol, and even water, which simplifies reaction setup and workup.[9] Under standard conditions, it does not reduce less reactive functional groups such as esters, carboxylic acids, or amides, making it an excellent choice for chemoselective reductions.[8][9]
Diisobutylaluminum Hydride (DIBAL-H) offers a unique reactivity profile that bridges the gap between LiAlH₄ and NaBH₄. It is a strong, bulky reducing agent most valued for the partial reduction of esters and nitriles to aldehydes, a transformation not possible with LiAlH₄ or NaBH₄.[11] This selectivity is highly dependent on reaction conditions, requiring low temperatures (typically -78°C) and precise control of stoichiometry (1 equivalent) to prevent over-reduction to the alcohol.[11][12] Like LiAlH₄, DIBAL-H reacts violently with water and air and must be handled under an inert atmosphere.[13]
Quantitative Data Comparison: Hydride Reductants
| Functional Group | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) | Diisobutylaluminum Hydride (DIBAL-H) |
| Aldehyde | Reduces to Primary Alcohol | Reduces to Primary Alcohol | Reduces to Primary Alcohol[11] |
| Ketone | Reduces to Secondary Alcohol | Reduces to Secondary Alcohol | Reduces to Secondary Alcohol[11] |
| Ester | Reduces to Primary Alcohol[14] | Generally No Reaction[14] | Reduces to Aldehyde (at -78°C, 1 eq.) or Primary Alcohol[11] |
| Carboxylic Acid | Reduces to Primary Alcohol | No Reaction | Can reduce to Aldehyde (milder conditions)[15] |
| Amide | Reduces to Amine[15] | No Reaction[8] | Can reduce to Aldehyde or Amine[11] |
| Nitrile | Reduces to Primary Amine[9] | No Reaction[8] | Reduces to Aldehyde (after hydrolysis)[11] |
| Acyl Chloride | Reduces to Primary Alcohol[1] | Reduces to Primary Alcohol[1] | Reduces to Aldehyde (milder conditions)[12] |
| Alkene/Alkyne | No Reaction (unless conjugated)[8] | No Reaction (unless conjugated)[8] | No Reaction |
Experimental Protocol: Reduction of a Ketone (Fluorenone) with NaBH₄
This protocol describes the reduction of the ketone 9-fluorenone (B1672902) to the secondary alcohol 9-fluorenol using sodium borohydride in methanol.[16]
Materials:
-
9-fluorenone (0.500 g)
-
Methanol (8-10 mL)
-
Sodium borohydride (NaBH₄) (0.040 - 0.060 g)
-
Water (5 mL)
-
Ice-cold 50% aqueous methanol
-
50 mL Erlenmeyer flask
Procedure:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve ~0.500 g of 9-fluorenone in 8-10 mL of methanol. Gentle warming may be necessary to fully dissolve the ketone.
-
Addition of Reducing Agent: Quickly weigh between 0.040 g and 0.060 g of NaBH₄ and add it in one portion to the ketone solution. Note: NaBH₄ is hygroscopic and should be weighed quickly.
-
Reaction: Swirl the flask vigorously to dissolve the NaBH₄. Let the reaction mixture stand at room temperature for 15 minutes, with intermittent swirling. The yellow color of the solution should fade to colorless.
-
Workup:
-
Add 5 mL of water to the flask; a solid precipitate (the product) will form.
-
Heat the mixture to boiling (~65°C) for 5 minutes, swirling occasionally.
-
Remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath to maximize crystallization.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of ice-cold 50% aqueous methanol.
-
Allow the product to air dry completely before determining the mass and melting point.
-
Experimental Protocol: Reduction of an Ester (Cinnamaldehyde) with LiAlH₄
This protocol details the reduction of an ester to a primary alcohol using the powerful reducing agent LiAlH₄ under anhydrous conditions.[13]
Materials:
-
Cinnamaldehyde (B126680) (10 g)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Three-necked flask with stirrer, dropping funnel, and condenser
-
Ice-salt bath
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a drying tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation:
-
In the flask, prepare a solution of 10 g of cinnamaldehyde in 25 mL of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution/suspension of LiAlH₄ in 50 mL of anhydrous diethyl ether.
-
-
Reaction:
-
Begin stirring the cinnamaldehyde solution and cool the flask to -10°C using an ice-salt bath.
-
Slowly add the LiAlH₄ solution from the dropping funnel over approximately 30 minutes, ensuring the internal temperature does not exceed +10°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Quenching (Workup):
-
Once the reaction is complete, cool the flask in an ice bath.
-
CAUTION: This process is highly exothermic and generates hydrogen gas. Slowly and carefully add water dropwise to decompose the excess LiAlH₄.
-
Next, add 15% aqueous sodium hydroxide (B78521) solution, followed by more water until a granular white precipitate forms.
-
-
Isolation:
-
Filter the mixture to remove the aluminum salts.
-
Wash the salts thoroughly with ether.
-
Dry the combined ether filtrates over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude alcohol.
-
Visualization: Selectivity of Hydride Reducing Agents
Caption: A logical diagram illustrating the comparative selectivity of LiAlH₄, NaBH₄, and DIBAL-H.
Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and widely used industrial method for reduction, involving molecular hydrogen (H₂) in the presence of a metal catalyst.
Advantages and Disadvantages
The primary advantage of catalytic hydrogenation is its clean reaction profile; the only byproduct is often the solvent itself, which simplifies purification. It is also highly effective for reducing carbon-carbon multiple bonds (alkenes and alkynes), a task not achievable with most hydride reagents.[16] The selectivity can be controlled by the choice of catalyst (e.g., Pd, Pt, Ni, Rh), support, and reaction conditions (temperature, pressure). For example, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is famously used for the selective reduction of alkynes to cis-alkenes.
Disadvantages include the need for specialized equipment to handle hydrogen gas, which is highly flammable.[16] The catalysts, particularly those based on precious metals like palladium and platinum, can be expensive. Furthermore, catalysts can be poisoned by certain functional groups, especially those containing sulfur. While often selective, catalytic hydrogenation can sometimes lead to the reduction of multiple functional groups within a molecule if conditions are not carefully controlled.[7]
Quantitative Data: Selectivity in Catalytic Hydrogenation
The selectivity of catalytic hydrogenation is highly dependent on the catalyst and conditions. The following table provides a general overview of the reactivity of various functional groups under typical conditions (e.g., H₂, Pd/C, PtO₂, or Raney Ni at moderate temperature and pressure).
| Functional Group | Typical Outcome with Catalytic Hydrogenation | Selectivity Notes |
| Alkene | Alkane | Highly favorable. Steric hindrance can slow the reaction.[7] |
| Alkyne | Alkane (or Alkene with poisoned catalyst) | Can be stopped at the cis-alkene stage using Lindlar's catalyst. |
| Aldehyde | Primary Alcohol | Readily reduced, often under mild conditions.[7] |
| Ketone | Secondary Alcohol | Reducible, but typically requires more forcing conditions (higher T/P) than aldehydes or alkenes.[7] |
| Ester | Primary Alcohol | Generally resistant; requires very high pressure and temperature. |
| Carboxylic Acid | Primary Alcohol | Very resistant; requires vigorous conditions (e.g., Ru catalyst, high T/P). |
| Nitrile | Primary Amine | Reducible, often under conditions similar to those for ketones.[7] |
| Nitro Group | Amine | Readily reduced; a common method for synthesizing anilines. |
| Aromatic Ring | Cycloalkane | Resistant; requires high pressure/temperature or a highly active catalyst like Rhodium or Ruthenium. |
Experimental Protocol: Catalytic Hydrogenation of an Alkene (Chalcone)
This protocol describes the hydrogenation of the carbon-carbon double bond in chalcone (B49325) using palladium on carbon (Pd/C) as the catalyst and a hydrogen-filled balloon as the H₂ source.
Materials:
-
Chalcone (210 mg)
-
5% Palladium on carbon (Pd/C) (12 mg)
-
Methanol (8 mL)
-
25 mL round-bottom flask with magnetic stir bar
-
Rubber septum
-
Hydrogen gas cylinder and balloon
-
Vacuum line
Procedure:
-
Setup: Add 210 mg of chalcone, 12 mg of 5% Pd/C, and 8 mL of methanol to a 25 mL round-bottom flask containing a magnetic stir bar.
-
Seal and Stir: Seal the flask with a rubber septum and begin stirring the mixture.
-
Purge Cycle:
-
Prepare a balloon filled with hydrogen gas.
-
Using a needle connected to a vacuum line, apply a vacuum to the reaction flask until the solvent begins to bubble.
-
Remove the vacuum needle and immediately insert the needle from the hydrogen balloon to fill the flask with H₂.
-
After about 30 seconds, remove the hydrogen balloon needle.
-
Repeat this vacuum/hydrogen purge cycle three more times to ensure an inert atmosphere.
-
-
Reaction: After the final purge, leave the hydrogen balloon needle in the septum to maintain a positive pressure of H₂ (approx. 1 atm). Allow the reaction to stir for 30 minutes at room temperature.
-
Workup:
-
Remove the hydrogen balloon and septum.
-
Filter the reaction mixture through a pad of Celite using vacuum filtration to remove the Pd/C catalyst.
-
Rinse the flask and the Celite pad with a small amount of methanol.
-
Remove the solvent from the filtrate by rotary evaporation to yield the product as a white solid.
-
Visualization: Catalytic Hydrogenation Mechanism
Caption: The general mechanism of heterogeneous catalytic hydrogenation of an alkene.
References
- 1. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. High Selectivity and Yield in Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol by Zirconium Propoxide Modified Mesoporous Silica [mdpi.com]
- 4. productosonline.es [productosonline.es]
- 5. orgosolver.com [orgosolver.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. differencebetween.com [differencebetween.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source | MDPI [mdpi.com]
- 16. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Tris(hydroxypropyl)phosphine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Tris(hydroxypropyl)phosphine, a corrosive organophosphorus compound. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Before handling, it is imperative to be familiar with the compound's specific hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion, Category 1B | Corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][2][3] |
Personal Protective Equipment (PPE): When handling this compound, always wear:
-
Protective gloves: Chemical-resistant gloves are essential.
-
Protective clothing: A lab coat or other protective garments should be worn.[1][2]
-
Eye protection: Safety goggles or a face shield are mandatory.[1][2]
-
Respiratory protection: If working outside a fume hood or with potential for aerosolization, use appropriate respiratory protection.[3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1] Do not discharge it into the sewer system.[1][4] The following steps outline the proper procedure for preparing this chemical for disposal.
1. Waste Segregation and Collection:
-
Treat all this compound waste as hazardous chemical waste.[4]
-
Collect waste in a designated, compatible container. The original container is often the best option.[5] If using a different container, ensure it is made of a material that will not react with the chemical and has a secure, screw-top cap.[6]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[1][6] Incompatible materials can lead to dangerous reactions.[6]
2. Container Labeling:
-
Properly label the waste container immediately upon starting waste accumulation.[7][8]
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound."
-
Include the approximate concentration and volume of the waste.
-
Note the date when waste was first added to the container.[4]
3. Storage of Waste:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[6][8]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Ensure the storage area is well-ventilated.[2]
-
Keep the waste container closed at all times, except when adding waste.[4][6]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[4][8]
-
Follow their specific procedures for waste collection requests.[4]
5. Handling Empty Containers:
-
An empty container that held this compound should be treated as hazardous waste unless properly decontaminated.[1]
-
For containers that held an acute hazardous waste, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[4] While this compound is not typically listed as an acute hazardous waste (P-list), it is best practice to follow this procedure due to its corrosive nature.[8]
-
After triple rinsing, deface all chemical labels on the container before disposing of it as regular trash.[4]
Experimental Protocol: Triple Rinsing of Empty Containers
-
Select an appropriate solvent: Use a solvent that can effectively dissolve this compound. Water is a potential option given the hydroxyl groups, but consult the Safety Data Sheet (SDS) or your EHS department for the most suitable solvent.
-
First Rinse: Add a small amount of the chosen solvent to the empty container, approximately 10% of the container's volume.
-
Secure and Agitate: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Collect Rinseate: Pour the solvent rinseate into the designated hazardous waste container for this compound.
-
Repeat: Repeat the rinsing process two more times, collecting the rinseate each time.
-
Final Disposal: After the third rinse, the container can be prepared for disposal as non-hazardous waste. Deface the original labels.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
